4-Methoxypyridine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-8-6-2-4-7-5-3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQABVLBGNWBWIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211029 | |
| Record name | 4-Methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620-08-6 | |
| Record name | 4-Methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=620-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.660 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Methoxypyridine: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties, Synthesis, and Application of 4-Methoxypyridine (CAS RN: 620-08-6) for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of this compound, a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, spectroscopic data, synthesis, and reactivity, with a focus on its utility as a building block for pharmacologically active molecules.
Core Chemical and Physical Properties
This compound is a colorless to light yellow liquid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning. The pyridine (B92270) ring's nitrogen atom imparts basicity, while the electron-donating methoxy (B1213986) group at the 4-position influences the molecule's reactivity and electronic properties.[2]
| Property | Value |
| CAS Number | 620-08-6[3] |
| Molecular Formula | C₆H₇NO[1] |
| Molecular Weight | 109.13 g/mol [1] |
| Appearance | Colorless to light yellow liquid[1] |
| Melting Point | 4 °C[4] |
| Boiling Point | 190-191 °C[4][5] |
| 108-111 °C at 65 mmHg[6] | |
| Density | 1.075 g/mL at 25 °C[6] |
| Refractive Index (n²⁰/D) | 1.516 - 1.522[1][7] |
| pKa | 6.58 (at 25 °C)[7] |
| Flash Point | 74 °C (closed cup)[6] |
| Solubility | Slightly soluble in DMSO and Methanol.[3] Limited solubility in water.[8] |
Spectroscopic Data
The structural identity of this compound can be confirmed through various spectroscopic techniques. Key spectral data are provided below.
| Spectroscopy | Data |
| ¹H NMR | Spectral data available.[4] |
| ¹³C NMR | Spectral data available.[1] |
| IR Spectroscopy | Spectral data available.[7] |
| Mass Spectrometry | Major peaks can be referenced in spectral databases.[9] |
Synthesis and Reactivity
This compound can be synthesized through several routes, including the nucleophilic substitution of 4-chloropyridine (B1293800) with sodium methoxide (B1231860) or the catalytic hydrogenation of this compound-N-oxide.[10][11]
A key feature of its reactivity is the ability to undergo directed ortho-lithiation. The methoxy group directs deprotonation to the C-3 position, creating a versatile intermediate for the introduction of various functional groups. This is a powerful strategy for synthesizing substituted pyridine derivatives.[11]
References
- 1. This compound(620-08-6) 13C NMR [m.chemicalbook.com]
- 2. Synthesis of Novel Dihydropyridothienopyrimidin-4,9-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. This compound(620-08-6) 1H NMR [m.chemicalbook.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound N-oxide(1122-96-9) IR Spectrum [m.chemicalbook.com]
- 9. This compound | C6H7NO | CID 69278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. This compound N-oxide | C6H7NO2 | CID 70743 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Methoxypyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxypyridine is a heterocyclic aromatic compound that serves as a versatile building block in organic synthesis and holds significant importance in the fields of medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing pyridine (B92270) ring, make it a valuable synthon for the development of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its applications, particularly in the context of drug development and its interaction with key biological signaling pathways.
Core Physical and Chemical Properties
This compound is a colorless to light yellow liquid at room temperature.[1][2] Its core physicochemical properties are summarized in the tables below, providing a quick reference for laboratory use.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO | [1][3] |
| Molecular Weight | 109.13 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Melting Point | 4 °C | [1] |
| Boiling Point | 191 °C (at 760 mmHg) | [1] |
| 108-111 °C (at 65 mmHg) | [3] | |
| Density | 1.075 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.516 - 1.522 | [1][3] |
| Flash Point | 74 °C (closed cup) | [1] |
Chemical and Pharmacokinetic Properties
| Property | Value | Reference |
| CAS Number | 620-08-6 | [1][3] |
| pKa | 6.58 (at 25 °C) | [4] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. | [5] |
| logP (octanol-water) | 1 | [6] |
| Stability | Stable under a range of conditions. | [1] |
Spectral Data
The following sections provide an overview of the key spectral data for this compound, which are crucial for its identification and characterization.
¹H NMR Spectrum
The ¹H NMR spectrum of this compound typically shows distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the methoxy group.
-
Aromatic Protons (Pyridine Ring): Resonances for the protons at positions 2, 6 and 3, 5 are typically observed in the aromatic region of the spectrum.
-
Methoxy Protons: A singlet corresponding to the three protons of the methoxy group (-OCH₃) is also present.
A representative ¹H NMR spectrum can be found at ChemicalBook.[7]
¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key signals include:
-
Aromatic Carbons: Signals for the carbon atoms of the pyridine ring.
-
Methoxy Carbon: A signal for the carbon atom of the methoxy group.
A representative ¹³C NMR spectrum is available for reference.[8]
Infrared (IR) Spectrum
The IR spectrum of this compound displays characteristic absorption bands that are indicative of its functional groups. These include:
-
C-H stretching (aromatic): Bands in the region of 3000-3100 cm⁻¹.
-
C-H stretching (aliphatic, -OCH₃): Bands typically below 3000 cm⁻¹.
-
C=C and C=N stretching (aromatic ring): Strong absorptions in the 1400-1600 cm⁻¹ region.
-
C-O stretching (ether): A strong band in the 1200-1300 cm⁻¹ region.
A representative ATR-IR spectrum can be viewed on SpectraBase.[1]
Experimental Protocols
This section details common experimental procedures for the synthesis and purification of this compound and its derivatives.
Synthesis of this compound from 4-Chloropyridine (B1293800)
A common laboratory-scale synthesis involves the nucleophilic substitution of 4-chloropyridine with a methoxide (B1231860) source.[5]
Materials:
-
4-Chloropyridine hydrochloride
-
Sodium methoxide
-
Methanol (B129727) (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To a solution of 4-chloropyridine hydrochloride in anhydrous methanol, add a solution of sodium methoxide in methanol dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by vacuum distillation.
Synthesis of this compound N-oxide from this compound
The N-oxide derivative is a useful intermediate and can be prepared by the oxidation of this compound.[9]
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Acetic acid
Procedure:
-
Dissolve this compound in glacial acetic acid.
-
To this solution, add 30% hydrogen peroxide dropwise while maintaining the temperature.
-
Heat the reaction mixture at reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully remove the excess solvent and acetic acid under reduced pressure.
-
The resulting crude this compound N-oxide can be purified by recrystallization or column chromatography.
Purification by Column Chromatography
Column chromatography is a standard technique for the purification of this compound and its derivatives, especially for removing polar impurities.
General Procedure:
-
Stationary Phase: Silica (B1680970) gel is commonly used. To avoid issues with peak tailing due to the basicity of the pyridine nitrogen, the silica gel can be treated with a small amount of a base like triethylamine (B128534) in the eluent.[10]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically employed. The polarity of the eluent is optimized based on the polarity of the compound and impurities.
-
Column Packing: Prepare a slurry of the silica gel in the non-polar solvent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Applications in Drug Development and Signaling Pathways
This compound and its derivatives are key pharmacophores in a variety of biologically active molecules.[11] The pyridine ring can participate in hydrogen bonding and π-stacking interactions with biological targets, while the methoxy group can influence solubility and metabolic stability.
Inhibition of PI3K/mTOR Signaling Pathway
Derivatives of this compound have been investigated as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[12] The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13][14]
Caption: PI3K/mTOR signaling pathway with inhibition by this compound derivatives.
Inhibition of c-Met Signaling Pathway
4-Phenoxypyridine (B1584201) derivatives, which share the core pyridine scaffold, have been developed as inhibitors of the c-Met receptor tyrosine kinase.[15] The c-Met signaling pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), plays a critical role in tumor growth, angiogenesis, and metastasis.[12][16]
Caption: The c-Met signaling pathway and its inhibition by 4-phenoxypyridine derivatives.
Conclusion
This compound is a compound of considerable interest to researchers in both academic and industrial settings. Its well-defined physical and chemical properties, coupled with its synthetic accessibility, make it an invaluable tool in the construction of complex molecular architectures. The role of its derivatives as potent inhibitors of key signaling pathways, such as PI3K/mTOR and c-Met, underscores its importance in the ongoing development of targeted cancer therapies. This guide has provided a foundational understanding of this compound, offering practical experimental protocols and insights into its biological significance, which should serve as a valuable resource for professionals in the field.
References
- 1. spectrabase.com [spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound N-oxide(1122-96-9) IR Spectrum [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound(620-08-6) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel therapeutic inhibitors of the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Methoxypyridine: Molecular Structure, Properties, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxypyridine is a versatile heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Characterized by a pyridine (B92270) ring substituted with a methoxy (B1213986) group at the 4-position, this compound serves as a crucial building block in the development of a wide range of functional molecules, including pharmaceuticals and agrochemicals. Its unique electronic and structural properties make it a valuable intermediate for creating complex molecular architectures. This technical guide provides a comprehensive overview of this compound, including its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on its role in drug discovery and development.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₆H₇NO, consists of a pyridine ring where the hydrogen atom at the fourth carbon is replaced by a methoxy group (-OCH₃)[1][2]. This substitution influences the electron density of the pyridine ring, enhancing its reactivity in certain chemical transformations[3].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO | [1][2] |
| Molecular Weight | 109.13 g/mol | [1][2][4] |
| CAS Number | 620-08-6 | [1][2][4] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 1.075 g/mL at 25 °C | [2] |
| Boiling Point | 191 °C | [1] |
| 108-111 °C at 65 mmHg | [2] | |
| Melting Point | 4 °C | [1] |
| Flash Point | 74 °C | [1] |
| Refractive Index | n20/D 1.516 - 1.522 | [1][2] |
| Solubility | Soluble in organic solvents like ethyl acetate (B1210297) and alcohol; poorly soluble in water. | [1] |
| SMILES | COC1=CC=NC=C1 | [1] |
| InChIKey | XQABVLBGNWBWIV-UHFFFAOYSA-N | [1] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Features | Reference |
| ¹H NMR | Spectra available for review. | [5] |
| ¹³C NMR | Spectra available for review. | [6] |
| IR | Spectra available for review. | [7][8] |
| Mass Spectrometry | Spectra available for review. | [7] |
| Raman Spectroscopy | Spectra available for review. | [7] |
Synthesis of this compound
Several synthetic routes to this compound have been established, with two common methods being the ether formation from a pyridine derivative and the catalytic hydrogenation of its N-oxide.
Caption: Synthetic Routes to this compound.
Experimental Protocol: Synthesis of this compound N-oxide
A common precursor for one of the synthesis routes of this compound is its N-oxide. The following protocol details its preparation.
Materials:
-
This compound
-
Acetic acid
-
30% Hydrogen peroxide solution
Procedure:
-
To a stirred solution of this compound (5 g, 45.87 mmol) in acetic acid (25 mL) under an argon atmosphere, add a 30% hydrogen peroxide solution (4.2 mL) at room temperature.
-
The reaction mixture is then stirred at reflux for 24 hours.
-
Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the volatile components in vacuo to yield this compound N-oxide.[4]
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][3] Its pyridine core is a common motif in many biologically active compounds.
Role in Pharmaceutical Synthesis
This compound serves as a precursor in the development of various therapeutic agents.[1][2] Its structure is integral to the synthesis of compounds targeting a range of diseases.
-
Anti-HIV Protease Inhibitors: It has been identified as a raw material for synthesizing anti-HIV protease inhibitors. The pyridine ring provides a rigid scaffold, and the methoxy group can enhance binding to the target enzyme through hydrogen bonding.
-
Gamma-Secretase Modulators (GSMs): The introduction of a methoxypyridine motif into tetracyclic scaffolds has led to the development of GSMs with improved activity in reducing Aβ42 production, a key pathological hallmark of Alzheimer's disease.[9]
-
Anticancer Agents: Derivatives of 2-methoxypyridine-3-carbonitrile have shown promising in vitro cytotoxicity against liver, prostate, and breast cancer cell lines.[10]
-
Neuronal Nicotinic Acetylcholine Receptor Ligands: It is used in the construction of dihydropyridin-4-ones, which are potential ligands for these receptors.[11]
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound N-oxide synthesis - chemicalbook [chemicalbook.com]
- 5. This compound(620-08-6) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound | C6H7NO | CID 69278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. exsyncorp.com [exsyncorp.com]
An In-depth Technical Guide to the Synthesis of 4-Methoxypyridine from 4-Chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-methoxypyridine from 4-chloropyridine (B1293800), a crucial transformation in the development of various pharmaceutical and agrochemical compounds. The core of this process lies in a nucleophilic aromatic substitution (SNAr) reaction, where the chloro group at the 4-position of the pyridine (B92270) ring is displaced by a methoxy (B1213986) group. This guide details the reaction mechanism, experimental protocols, and quantitative data to facilitate the successful execution of this synthesis in a laboratory setting.
Reaction Principle and Mechanism
The synthesis of this compound from 4-chloropyridine is achieved through the reaction of 4-chloropyridine with sodium methoxide (B1231860). This reaction proceeds via a bimolecular nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the C4 position towards nucleophilic attack.
The reaction is initiated by the attack of the methoxide ion (CH₃O⁻), a potent nucleophile, on the carbon atom bonded to the chlorine atom in the 4-chloropyridine ring. This addition step forms a transient, negatively charged intermediate known as a Meisenheimer complex.[1][2] This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridine ring, including the electronegative nitrogen atom.[1][2] The presence of the nitrogen atom in the para position relative to the leaving group is critical for this stabilization, making the reaction significantly faster than the analogous reaction with chlorobenzene.[1] In the final step, the chloride ion, a good leaving group, is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product, this compound.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound from 4-chloropyridine hydrochloride, which is a common and stable starting material.
Materials:
-
4-Chloropyridine hydrochloride
-
Sodium methoxide (solid or as a solution in methanol)
-
Methanol (B129727) (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Methoxide Solution (if starting from solid): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add the desired amount of sodium metal in small portions to anhydrous methanol at 0 °C. The reaction is exothermic. Stir the mixture until all the sodium has reacted to form a clear solution of sodium methoxide.
-
Reaction Setup: To a solution of sodium methoxide in methanol, add 4-chloropyridine hydrochloride portion-wise at room temperature with vigorous stirring. An exothermic reaction may be observed.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Combine the organic extracts and wash them with a saturated aqueous sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound from 4-chloropyridine. Please note that yields can vary depending on the specific reaction conditions and the scale of the reaction.
| Parameter | Value | Reference |
| Reactants | ||
| 4-Chloropyridine Hydrochloride | 1.0 equivalent | Generic Protocol |
| Sodium Methoxide | 1.1 - 1.5 equivalents | Generic Protocol |
| Solvent | Methanol | Generic Protocol |
| Reaction Temperature | Reflux (~65 °C) | Generic Protocol |
| Reaction Time | 2 - 24 hours | Generic Protocol |
| Typical Yield | 85 - 95% | Inferred from similar reactions |
| Purity (after distillation) | >98% | Inferred from similar reactions |
Visualizations
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Signaling Pathway (Reaction Mechanism)
Caption: Key steps of the nucleophilic aromatic substitution mechanism.
Conclusion
The synthesis of this compound from 4-chloropyridine is a robust and high-yielding reaction that is fundamental in organic synthesis. By understanding the underlying nucleophilic aromatic substitution mechanism and adhering to the detailed experimental protocol, researchers can reliably produce this valuable building block for a wide range of applications in the pharmaceutical and chemical industries. The provided quantitative data and visual workflows serve as a practical guide for the successful implementation of this synthesis.
References
An In-depth Technical Guide to the Catalytic Hydrogenation of 4-Methoxypyridine-N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The catalytic hydrogenation of 4-methoxypyridine-N-oxide is a crucial chemical transformation for the synthesis of this compound, a valuable building block in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of this reaction, including detailed experimental protocols, a comparative analysis of various catalytic systems, and a discussion of the underlying reaction mechanisms. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively implement and optimize this important synthetic route.
Introduction
This compound and its derivatives are key structural motifs in a wide range of biologically active compounds. The efficient synthesis of these molecules is therefore of significant interest. One of the most common and effective methods for preparing this compound is through the deoxygenation of its corresponding N-oxide. Among the various deoxygenation methods, catalytic hydrogenation stands out due to its high efficiency, clean reaction profile, and amenability to industrial scale-up.
This guide will delve into the core aspects of the catalytic hydrogenation of this compound-N-oxide, focusing on practical experimental details and quantitative data to facilitate its application in a laboratory setting.
Reaction Pathway and Mechanism
The fundamental transformation in the catalytic hydrogenation of this compound-N-oxide is the removal of the oxygen atom from the nitrogen, yielding this compound. The reaction proceeds via the transfer of hydrogen atoms from a molecular hydrogen source, facilitated by a heterogeneous or homogeneous catalyst.
Caption: General reaction scheme for the catalytic hydrogenation of this compound-N-oxide.
The generally accepted mechanism involves the following key steps:
-
Adsorption: Both this compound-N-oxide and molecular hydrogen adsorb onto the surface of the catalyst.
-
Hydrogen Activation: The catalyst facilitates the cleavage of the H-H bond in molecular hydrogen, generating reactive hydrogen species on its surface.
-
Hydrogenolysis: The activated hydrogen atoms react with the N-O bond of the adsorbed this compound-N-oxide. This is a stepwise process likely involving the formation of a hydroxyl intermediate which is subsequently reduced.
-
Product Desorption: The final products, this compound and water, desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.
Experimental Protocols
Detailed methodologies for the catalytic hydrogenation of this compound-N-oxide are presented below, utilizing common heterogeneous catalysts.
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a standard and widely used method for the deoxygenation of pyridine-N-oxides.
Materials:
-
This compound-N-oxide
-
10% Palladium on Carbon (Pd/C)
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Standard hydrogenation apparatus (e.g., Parr shaker or autoclave)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound-N-oxide (1.0 eq) in a minimal amount of methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge it several times with an inert gas before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified further by distillation or chromatography if necessary.
Caption: Experimental workflow for Pd/C catalyzed hydrogenation.
Protocol 2: Hydrogenation using Raney® Nickel
Raney® Nickel is a highly active catalyst, often used for more challenging hydrogenations.
Materials:
-
This compound-N-oxide
-
Raney® Nickel (slurry in water or ethanol)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Standard hydrogenation apparatus
Procedure:
-
In a hydrogenation vessel, prepare a solution of this compound-N-oxide (1.0 eq) in ethanol or methanol.
-
Carefully wash the Raney® Nickel slurry several times with the reaction solvent to remove any residual water and alkali.
-
Add the washed Raney® Nickel (typically a significant excess by weight, e.g., 1:1 weight ratio with the substrate) to the reaction mixture under an inert atmosphere. Caution: Raney® Nickel is pyrophoric and must be handled with care, always kept wet with solvent.
-
Seal the reaction vessel and purge thoroughly with an inert gas.
-
Introduce hydrogen gas to the desired pressure (typically 2-5 atm).
-
Stir the mixture at room temperature or with gentle heating (e.g., up to 50 °C) if the reaction is sluggish.
-
Monitor the reaction progress.
-
Upon completion, vent the hydrogen and purge with an inert gas.
-
Allow the catalyst to settle, then carefully decant the supernatant. The catalyst can also be removed by filtration through a pad of filter aid, ensuring the filter cake is never allowed to dry.
-
Remove the solvent from the decanted solution under reduced pressure to obtain the product.
Protocol 3: Hydrogenation using Platinum(IV) Oxide (PtO₂, Adams' catalyst)
Platinum oxide is another effective catalyst, often used in acidic media.
Materials:
-
This compound-N-oxide
-
Platinum(IV) oxide (PtO₂)
-
Glacial acetic acid
-
Hydrogen gas (H₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Standard high-pressure hydrogenation apparatus
Procedure:
-
In a high-pressure autoclave, dissolve this compound-N-oxide (1.0 g) in glacial acetic acid (5 mL).
-
Add PtO₂ (typically 5 mol%) to the solution.
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50-70 bar.
-
Stir the reaction mixture at room temperature for 6-10 hours.
-
After the reaction is complete, vent the autoclave and filter the mixture to remove the catalyst.
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.[1][2]
Data Presentation: Comparative Analysis of Catalytic Systems
The choice of catalyst can significantly impact the reaction's efficiency, selectivity, and cost. The following table summarizes typical reaction parameters and outcomes for the catalytic hydrogenation of substituted pyridine-N-oxides, providing a basis for comparison.
| Catalyst System | Substrate | Solvent | H₂ Pressure | Temperature | Reaction Time | Yield (%) | Reference |
| Pd/C | Substituted Pyridine-N-oxides | Methanol/Ethanol | 1-4 atm | Room Temp. | 1-12 h | Generally >90 | General Knowledge |
| Raney® Nickel | 2-Methyl-4-methoxy-pyridine-N-oxide | - | - | - | - | - | [3] |
| PtO₂ | Substituted Pyridines | Glacial Acetic Acid | 50-70 bar | Room Temp. | 6-10 h | 85-95 | [1][2] |
| MoO₂Cl₂/H₂ | 4-Cyanopyridine-N-oxide | Toluene | 50 atm | 120 °C | - | Quantitative | [4] |
Note: Specific yield for the hydrogenation of this compound-N-oxide with Raney Nickel was not explicitly found in the provided search results, though the catalyst is known to be effective for this class of compounds.
Safety and Handling
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and appropriate safety measures must be in place to prevent leaks and ignition sources.
-
Catalysts:
-
Pd/C: Can be pyrophoric, especially when dry and finely divided. Handle under an inert atmosphere.
-
Raney® Nickel: Highly pyrophoric when dry. It should always be handled as a slurry in a solvent.
-
PtO₂: A strong oxidizing agent. Avoid contact with combustible materials.
-
-
Solvents: Methanol, ethanol, and acetic acid are flammable and have associated health risks. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The catalytic hydrogenation of this compound-N-oxide is a robust and versatile method for the synthesis of this compound. The choice of catalyst and reaction conditions can be tailored to meet specific laboratory needs and scale requirements. This guide provides detailed protocols and comparative data to assist researchers in successfully employing this important synthetic transformation. Careful attention to safety procedures is paramount when working with hydrogen and pyrophoric catalysts.
Caption: Logical relationship between the goal, starting material, and methodology.
References
An In-depth Technical Guide on the Solubility of 4-Methoxypyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-Methoxypyridine (CAS No: 620-08-6), also known as γ-methoxypyridine, is a heterocyclic compound with a molecular formula of C₆H₇NO.[1][3] It is a colorless to slightly yellow liquid at room temperature.[2] The presence of the methoxy (B1213986) group at the 4-position and the nitrogen atom in the pyridine (B92270) ring imparts a specific polarity and reactivity to the molecule.[1] Understanding its solubility or miscibility in a range of organic solvents is fundamental for its application in organic synthesis, where it serves as a key intermediate.[4] This guide summarizes the available solubility information and provides a robust methodology for its experimental determination.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₇NO | [1][3] |
| Molecular Weight | 109.13 g/mol | [3] |
| Appearance | Colorless to slightly yellow liquid | [2] |
| Melting Point | 4 °C | [2] |
| Boiling Point | 191 °C (at 760 mmHg) | |
| Density | 1.075 g/mL at 25 °C | [3] |
| pKa | 6.58 (at 25 °C) | [2] |
Solubility of this compound in Organic Solvents
Based on available literature, this compound, being a liquid at standard conditions, is generally described as soluble or miscible with a range of common organic solvents. A qualitative summary of its solubility is provided in Table 2. It is important to note that precise quantitative data (e.g., in g/100 mL or as complete miscibility) is not widely published. For a structurally similar compound, 4-methylpyridine (B42270), it is reported to be miscible with ethanol (B145695) and diethyl ether, and soluble in acetone.[5] This suggests a high likelihood of similar behavior for this compound.
Table 2: Qualitative Solubility of this compound in Various Solvents
| Solvent | Classification | Qualitative Solubility | Reference(s) |
| Alcohols | Polar Protic | ||
| Ethanol | Soluble | [1][4] | |
| Methanol | Slightly Soluble | [2] | |
| Ethers | Polar Aprotic | ||
| Diethyl Ether | Soluble | [1] | |
| Esters | Polar Aprotic | ||
| Ethyl Acetate | Readily Soluble | [4] | |
| Ketones | Polar Aprotic | ||
| Acetone | Likely Soluble/Miscible | ||
| Halogenated Solvents | Polar Aprotic | ||
| Dichloromethane | Likely Soluble/Miscible | ||
| Chloroform | Likely Soluble/Miscible | ||
| Aromatic Hydrocarbons | Nonpolar | ||
| Toluene | Likely Soluble/Miscible | ||
| Aliphatic Hydrocarbons | Nonpolar | ||
| Hexane | Likely Poorly Soluble/Immiscible | ||
| Amides | Polar Aprotic | ||
| N,N-Dimethylformamide (DMF) | Likely Soluble/Miscible | ||
| Sulfoxides | Polar Aprotic | ||
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2] | |
| Water | Polar Protic | Limited Solubility | [1] |
Note: "Likely Soluble/Miscible" or "Likely Poorly Soluble/Immiscible" are estimations based on the properties of this compound and the general principle of "like dissolves like." Experimental verification is highly recommended.
Experimental Protocol for Determining Miscibility/Solubility
Given the absence of comprehensive quantitative data, the following experimental protocol provides a reliable method for determining the miscibility or solubility of this compound in various organic solvents. This protocol is based on the isothermal shake-flask method, which is a standard approach for solubility determination.[6]
Objective
To quantitatively determine the solubility or confirm the miscibility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Temperature-controlled orbital shaker or magnetic stirrer with a water bath
-
Calibrated volumetric flasks and pipettes
-
Glass vials with airtight caps
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed vial. For a liquid solute, starting with a 1:1 volume ratio is a reasonable approach to test for miscibility.
-
If the two liquids form a single phase upon gentle mixing, they are likely miscible. To confirm, prepare several mixtures with varying compositions (e.g., 10%, 25%, 50%, 75%, 90% of this compound by volume) and observe for any phase separation.
-
If two phases are observed, the system will be treated as a solubility experiment.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Withdrawal and Preparation:
-
After equilibration, cease agitation and allow the phases to separate (if applicable).
-
Carefully withdraw an aliquot of the solvent-rich phase using a syringe fitted with a syringe filter. This step is crucial to remove any undissolved microdroplets.
-
Accurately weigh the collected sample.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the chosen solvent.
-
Analyze the collected sample and the calibration standards using a validated GC or HPLC method.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
-
Data Reporting:
-
If the liquids are miscible at all tested compositions, report them as "miscible" at the specified temperature.
-
If solubility is limited, report the solubility in standard units such as g/100 mL, g/L, or mole fraction at the specified temperature.
-
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent.
Conclusion
This technical guide has synthesized the available information on the solubility of this compound in organic solvents. While qualitative data suggests good solubility in many common organic solvents, a notable lack of quantitative data in the scientific literature necessitates experimental determination for specific applications. The provided detailed experimental protocol offers a robust framework for researchers and drug development professionals to generate the precise solubility and miscibility data required for process optimization, formulation development, and other research endeavors involving this compound. The continued investigation and publication of such fundamental data will be of significant benefit to the scientific community.
References
An In-depth Technical Guide on the Stability and Storage of 4-Methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Methoxypyridine. Due to a lack of extensive, publicly available forced degradation studies on this specific molecule, this document combines established knowledge from safety data sheets and supplier information with hypothesized degradation pathways based on the reactivity of similar chemical structures. Detailed experimental protocols for conducting stability assessments are also provided to guide researchers in generating specific data for their applications.
Core Stability and Recommended Storage
This compound is generally considered stable under standard laboratory conditions.[1] However, its physical and chemical properties suggest potential for degradation under specific environmental stressors. The methoxy (B1213986) group on the pyridine (B92270) ring acts as an electron-donating group, which can activate the nitrogen atom, making the compound a more reactive base and potentially more susceptible to certain degradation pathways.[2] Some suppliers note that the product may darken upon storage, indicating possible sensitivity to light or air.[3]
Table 1: General Stability and Storage Recommendations for this compound
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Room temperature, in a cool, dry place. | [4] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air and moisture. | [5] |
| Light Exposure | Keep in a tightly sealed, light-resistant container. | [4] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [1] |
| General Handling | Use in a well-ventilated area. Avoid exposure to heat, sparks, and open flames. | [1] |
Hypothesized Degradation Pathways
In the absence of specific forced degradation studies on this compound, potential degradation pathways can be inferred from the known reactivity of pyridine derivatives and aromatic ethers.
Hydrolytic Degradation
While generally stable in neutral aqueous solutions, the pyridine ring can be susceptible to degradation under highly caustic conditions, especially at elevated temperatures.[6] Under strong acidic or basic conditions, hydrolysis of the methoxy group to form 4-hydroxypyridine (B47283) is a plausible degradation pathway.
Oxidative Degradation
The pyridine ring and the methoxy group are both susceptible to oxidation. Reaction with strong oxidizing agents, such as hydrogen peroxide, could lead to the formation of N-oxides or ring-opened products. The methoxy group could also be oxidized, potentially leading to cleavage of the methyl group to form 4-hydroxypyridine.
Photodegradation
Methoxy-substituted aromatic compounds can undergo photochemical reactions.[7] Exposure to UV light could potentially lead to the formation of radical species, followed by rearrangement or cleavage of the pyridine ring or the methoxy group.
Thermal Degradation
At elevated temperatures, the pyridine ring can undergo thermal decomposition.[8] For this compound, this could involve cleavage of the methoxy group, ring opening, or polymerization.
Figure 1: Hypothesized degradation pathways for this compound under various stress conditions.
Experimental Protocols for Stability Assessment
To obtain definitive data on the stability of this compound, a forced degradation study should be conducted according to ICH guidelines. The following are detailed, generalized protocols for such a study.
General Sample Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL). This stock solution will be used for all stress conditions.
Hydrolytic Degradation
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the aliquots with 0.1 M HCl.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Follow the same incubation and sampling procedure as for acidic hydrolysis, diluting the aliquots directly with the mobile phase.
-
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of a suitable concentration of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature, protected from light, for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot and dilute it with the mobile phase for immediate analysis.
Photodegradation
-
Place a solution of this compound (in a photostable, transparent container) and a sample of the solid compound in a photostability chamber.
-
Expose the samples to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Simultaneously, keep control samples (both solution and solid) protected from light at the same temperature.
-
At the end of the exposure period, prepare solutions of both the exposed and control samples for analysis.
Thermal Degradation
-
Place a sample of solid this compound in a controlled temperature oven (e.g., 70 °C).
-
Expose the sample for a defined period (e.g., 7 days).
-
At the end of the exposure period, allow the sample to cool to room temperature and prepare a solution for analysis.
Figure 2: General workflow for a forced degradation study of this compound.
Analytical Methodology
A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, is crucial for separating the parent compound from any degradation products.
Table 2: Example HPLC Method Parameters for Stability Indicating Assay
| Parameter | Example Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (e.g., 254 nm) and/or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
Note: This is a generic starting point. The method must be optimized and validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Conclusion
While this compound is a relatively stable compound under normal storage conditions, its chemical structure suggests potential for degradation under hydrolytic, oxidative, photolytic, and thermal stress. This guide provides a framework for understanding these potential instabilities and offers detailed protocols for conducting forced degradation studies to generate specific stability data. For researchers and drug development professionals, a thorough understanding and experimental verification of the stability profile of this compound are essential for ensuring the quality, safety, and efficacy of their research and products.
References
- 1. The role of electron donors generated from UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Photochemical C(sp 2)−H Pyridination via Arene–Pyridinium Electron Donor–Acceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Spectroscopic Analysis of 4-Methoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 4-Methoxypyridine. The information is presented to support research, development, and quality control activities involving this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.17 | d | 6.0 | H-2, H-6 |
| 6.69 | d | 6.0 | H-3, H-5 |
| 3.84 | s | - | -OCH₃ |
Note: Data is typically recorded in CDCl₃ at 400 MHz.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 164.2 | C-4 |
| 150.8 | C-2, C-6 |
| 109.5 | C-3, C-5 |
| 55.2 | -OCH₃ |
Note: Data is typically recorded in CDCl₃ at 100 MHz.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (methyl) |
| 1600, 1500 | Strong | C=C stretch (aromatic ring) |
| 1250 | Strong | C-O stretch (aryl ether) |
| 1030 | Strong | C-O stretch (aryl ether) |
| 830 | Strong | C-H bend (para-disubstituted) |
Experimental Protocols
NMR Spectroscopy
Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
FT-IR Spectroscopy
Sample Preparation: A drop of neat this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is first recorded and then subtracted from the sample spectrum to obtain the final spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the acquisition and interpretation of spectroscopic data for this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Basicity of 4-Methoxypyridine and its pKa Determination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basicity of 4-methoxypyridine, a key heterocyclic compound in medicinal chemistry and drug development. The document details the electronic factors governing its basicity, presents comparative pKa values, and offers detailed experimental protocols for accurate pKa determination.
Core Concepts: Basicity of this compound
The basicity of this compound is attributed to the lone pair of electrons on the nitrogen atom within the pyridine (B92270) ring, which are available for protonation. The pKa of its conjugate acid, the 4-methoxypyridinium ion, serves as a quantitative measure of this basicity. The position and nature of substituents on the pyridine ring significantly influence the electron density on the nitrogen atom, thereby altering its basicity. Electron-donating groups (EDGs) enhance basicity, while electron-withdrawing groups (EWGs) diminish it.
The methoxy (B1213986) group (-OCH₃) at the 4-position of the pyridine ring plays a dual role in influencing the basicity of the nitrogen atom through both inductive and resonance (mesomeric) effects.
-
Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to the carbon atom, the methoxy group exerts an electron-withdrawing inductive effect. This effect tends to decrease the electron density on the pyridine ring and, consequently, on the nitrogen atom, which would lead to a decrease in basicity.
-
Resonance Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system of the pyridine ring. This electron-donating resonance effect is particularly pronounced when the substituent is at the 4-position (para). The delocalization of the lone pair increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity.
In the case of this compound, the electron-donating resonance effect (+M) outweighs the electron-withdrawing inductive effect (-I), leading to a net increase in electron density on the nitrogen atom. This makes this compound a stronger base than pyridine itself.
Quantitative Data on pKa Values
The following table summarizes the experimental pKa values for this compound and related pyridine derivatives in aqueous solution. These values highlight the impact of the methoxy group's position on the basicity of the pyridine ring.
| Compound | Substituent Position | pKa of Conjugate Acid |
| Pyridine | - | 5.23[1] |
| 2-Methoxypyridine | ortho | 3.06[1] |
| 3-Methoxypyridine | meta | 4.81 |
| This compound | para | ~6.5 |
Note: The pKa value for this compound is an approximate value based on multiple sources. The exact experimental value can vary slightly depending on the specific conditions of measurement.
Experimental Protocols for pKa Determination
Accurate determination of pKa values is crucial for understanding and predicting the behavior of compounds in various chemical and biological systems. The two most common methods for determining the pKa of weak bases like this compound are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This method involves the gradual addition of a strong acid to a solution of the weak base and monitoring the resulting change in pH. The pKa is determined from the titration curve.
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of a strong acid, typically 0.1 M Hydrochloric Acid (HCl).
-
Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in deionized water. To ensure complete dissolution, a small amount of a co-solvent like ethanol (B145695) may be used if necessary.
-
Prepare standard buffer solutions for pH meter calibration (e.g., pH 4.00, 7.00, and 10.00).[2][3]
-
-
Instrumentation and Setup:
-
Calibrate a pH meter using the standard buffer solutions.[2][3]
-
Place a known volume of the this compound solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Use a calibrated burette to add the standard HCl solution.
-
-
Titration Procedure:
-
Begin stirring the this compound solution at a moderate, constant speed.
-
Record the initial pH of the solution.
-
Add the HCl titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[4]
-
As the pH begins to change more rapidly, decrease the volume of the increments to obtain more data points around the equivalence point.
-
Continue the titration well past the equivalence point until the pH change upon addition of titrant becomes small and constant.
-
-
Data Analysis:
-
Plot a titration curve of pH (y-axis) versus the volume of HCl added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be identified visually or by plotting the first derivative (ΔpH/ΔV) against the volume of titrant, where the peak corresponds to the equivalence point.
-
The pKa of the conjugate acid of this compound is equal to the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).[5]
-
UV-Vis Spectrophotometry
This method is applicable when the protonated and deprotonated forms of a compound exhibit different ultraviolet or visible light absorption spectra. The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions of known pH.
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).
-
Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of this compound (e.g., from pH 5.5 to 7.5 in 0.2 pH unit increments). It is crucial to maintain a constant ionic strength across all buffer solutions.[6]
-
Prepare two additional solutions at pH values well below and well above the expected pKa (e.g., pH 2 and pH 9) to obtain the spectra of the fully protonated and fully deprotonated species, respectively.
-
-
Instrumentation and Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Prepare a set of matched quartz cuvettes.
-
Allow the spectrophotometer to warm up and perform a baseline correction with the buffer solutions.
-
-
Data Acquisition:
-
For each buffer solution, add a small, constant aliquot of the this compound stock solution to a cuvette containing the buffer. The final concentration of the analyte should be consistent across all samples.
-
Record the UV-Vis absorption spectrum (e.g., from 200 to 400 nm) for each sample.[6]
-
Identify the wavelength of maximum absorbance (λmax) for both the fully protonated and fully deprotonated forms of the compound.
-
-
Data Analysis:
-
From the recorded spectra, select a wavelength where the difference in absorbance between the protonated and deprotonated forms is maximal.
-
Plot the absorbance at this selected wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.
-
The pKa is the pH value at the inflection point of this sigmoidal curve.[7] Mathematically, this corresponds to the pH at which the absorbance is halfway between the minimum and maximum absorbance values.
-
Alternatively, the pKa can be determined using the following equation: pKa = pH + log[(Amax - A) / (A - Amin)] where A is the absorbance at a given pH, Amax is the maximum absorbance (deprotonated form), and Amin is the minimum absorbance (protonated form). A plot of log[(Amax - A) / (A - Amin)] versus pH will yield a straight line with a y-intercept equal to the pKa.
-
Factors Influencing the Basicity of this compound
The increased basicity of this compound compared to pyridine can be visualized through the interplay of inductive and resonance effects. The following diagram illustrates how the electron-donating resonance effect of the methoxy group at the 4-position increases the electron density on the nitrogen atom, thereby enhancing its basicity.
References
- 1. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. asdlib.org [asdlib.org]
- 5. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prezi.com [prezi.com]
An In-depth Technical Guide to the Discovery and History of 4-Methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxypyridine, a heterocyclic aromatic ether, serves as a pivotal building block in the synthesis of a diverse array of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique electronic properties, conferred by the interplay of the electron-donating methoxy (B1213986) group and the electron-withdrawing pyridine (B92270) ring, render it a versatile intermediate for the construction of various bioactive compounds.[2] This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailed experimental protocols for its principal synthetic routes, a compilation of its key physicochemical and spectroscopic data, and a discussion of its significant applications in drug discovery and organic synthesis.
Discovery and History
While the history of pyridine itself dates back to its isolation from bone oil by Scottish chemist Thomas Anderson in 1849, the specific discovery of this compound is less singularly documented and is intertwined with the broader exploration of pyridine derivatives in the late 19th and early 20th centuries.[3] Early work on substituted pyridines was often challenging, relying on harsh reaction conditions. Foundational synthetic methodologies for the pyridine core, such as the Hantzsch pyridine synthesis developed in 1881, paved the way for the systematic investigation of functionalized pyridines.[4]
The synthesis of this compound likely emerged from the systematic investigation of nucleophilic aromatic substitution reactions on 4-halopyridines, a class of reactions that became more mechanistically understood and synthetically viable throughout the 20th century. The Williamson ether synthesis, a classic method for forming ethers, was logically extended to the pyridine series. The reaction of a 4-halopyridine with sodium methoxide (B1231860) represents a straightforward application of this principle and remains one of the most common and efficient methods for the preparation of this compound today.[5] Another key historical route involves the methylation of 4-hydroxypyridine (B47283) (or its tautomer, 4-pyridone). The development of more efficient and selective methylating agents over the decades has made this a viable, though sometimes less direct, synthetic strategy.
The importance of this compound grew significantly with the increasing demand for complex heterocyclic scaffolds in drug discovery. Its utility as a precursor for compounds targeting the central nervous system, such as ligands for neuronal nicotinic acetylcholine (B1216132) receptors, and in the total synthesis of natural products like (±)-pumiliotoxin C, has cemented its role as a critical intermediate in modern organic chemistry.[3][6]
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound, providing a ready reference for researchers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 620-08-6 | [3] |
| Molecular Formula | C₆H₇NO | [3] |
| Molecular Weight | 109.13 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | 1.075 g/mL at 25 °C | [3] |
| Boiling Point | 108-111 °C at 65 mmHg | [3] |
| Melting Point | 4 °C | [3] |
| Refractive Index (n20/D) | 1.516 | [3] |
| Flash Point | 74 °C | [3] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks / Chemical Shifts (δ) | Reference(s) |
| ¹H NMR (CDCl₃) | ~8.4 ppm (d, 2H, H-2, H-6), ~6.7 ppm (d, 2H, H-3, H-5), ~3.8 ppm (s, 3H, -OCH₃) | [1] |
| ¹³C NMR (DMSO) | ~164 ppm (C-4), ~150 ppm (C-2, C-6), ~109 ppm (C-3, C-5), ~55 ppm (-OCH₃) | [7] |
| IR (ATR) | ~2950 cm⁻¹ (C-H stretch, methyl), ~1590 cm⁻¹ (C=N, C=C stretch), ~1280 cm⁻¹ (C-O stretch) | [8] |
| Mass Spectrum (EI) | m/z 109 (M⁺), 94, 66 | [9] |
Key Synthetic Routes and Experimental Protocols
Several reliable methods exist for the synthesis of this compound. The most common approaches are detailed below with comprehensive experimental protocols.
From 4-Chloropyridine (B1293800) Hydrochloride via Nucleophilic Substitution
This is a widely used and efficient method based on the nucleophilic aromatic substitution (SNAr) of a halide with methoxide.[5]
Experimental Protocol:
-
Preparation of Sodium Methoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal (1.2 equivalents) in small pieces to anhydrous methanol (B129727) (sufficient to dissolve the 4-chloropyridine hydrochloride) under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture until all the sodium has reacted.
-
Reaction: To the freshly prepared sodium methoxide solution, add 4-chloropyridine hydrochloride (1.0 equivalent) portion-wise.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: To the residue, add water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
From 4-Bromopyridine (B75155) via Ether Formation
Similar to the chloro-analogue, 4-bromopyridine can be converted to this compound. This method is also highly effective.[3]
Experimental Protocol:
-
Reaction Setup: In a sealed reaction vessel, dissolve 4-bromopyridine (1.0 equivalent) in a solution of sodium methoxide (1.2-1.5 equivalents) in anhydrous methanol.
-
Heating: Heat the mixture at a temperature ranging from 100-120 °C for 12-24 hours. The reaction should be monitored by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess sodium methoxide with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) or another suitable organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.
From this compound N-oxide via Catalytic Hydrogenation
This two-step route involves the initial oxidation of this compound to its N-oxide, followed by deoxygenation, often via catalytic hydrogenation. This can also be a route from 4-hydroxypyridine, which can be methylated and then N-oxidized, or N-oxidized and then methylated, prior to the final reduction.[3]
Protocol 3.3.1: Synthesis of this compound N-oxide [10]
-
Reaction Setup: To a stirred solution of this compound (1.0 equivalent, e.g., 5 g, 45.87 mmol) in glacial acetic acid (e.g., 25 mL) under an argon atmosphere, add 30% hydrogen peroxide solution (e.g., 4.2 mL) at room temperature.
-
Heating: Stir the reaction mixture at reflux for 24 hours. Monitor the consumption of the starting material by TLC.
-
Work-up: After the reaction is complete, remove the volatile components in vacuo to afford this compound N-oxide, which can be used in the next step without further purification.
Protocol 3.3.2: Catalytic Hydrogenation to this compound [11]
-
Reaction Setup: Dissolve the crude this compound N-oxide (1.0 equivalent) in a suitable solvent such as ethanol (B145695) or acetic acid in a hydrogenation vessel.
-
Catalyst Addition: Carefully add a catalytic amount of Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-70 bar) and stir the reaction mixture at room temperature for 6-10 hours, or until hydrogen uptake ceases.
-
Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Neutralize the filtrate with a saturated sodium bicarbonate solution and extract with an organic solvent. Dry the combined organic layers, concentrate, and purify by vacuum distillation to yield this compound.
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable precursor for a range of biologically active molecules. Its derivatives are being investigated for various therapeutic applications.
Ligands for Neuronal Nicotinic Acetylcholine Receptors (nAChRs)
Neuronal nAChRs are ligand-gated ion channels that play a crucial role in the central nervous system.[12] Modulators of these receptors are of interest for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.[13] this compound is used in the efficient construction of dihydropyridin-4-ones, which serve as potential ligands for these receptors.[3][6] The synthesis often involves the activation of the pyridine ring by N-acylation, followed by the addition of a Grignard reagent, which dearomatizes the ring and allows for further functionalization.
Total Synthesis of Natural Products
This compound has been employed as a key starting material in the stereocontrolled synthesis of complex natural products. A notable example is its use in the synthesis of the dendrobatid alkaloid (±)-pumiliotoxin C, a neurotoxin that modulates voltage-gated sodium channels.[6][14] The synthesis leverages the electronic nature of the this compound ring to direct subsequent chemical transformations, ultimately leading to the complex polycyclic structure of the natural product.
Visualizations of Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key logical and experimental relationships involving this compound.
Caption: Key synthetic pathways to this compound.
Caption: Experimental workflow for bioactive molecules from this compound.
Conclusion
This compound has evolved from a simple pyridine derivative to an indispensable tool in the arsenal (B13267) of synthetic chemists, particularly those in the field of drug discovery and development. Its straightforward synthesis from readily available starting materials, combined with its versatile reactivity, ensures its continued importance. This guide has provided a detailed overview of its history, synthesis, and applications, offering a valuable resource for researchers aiming to leverage the unique properties of this heterocyclic building block in the creation of novel and impactful molecules.
References
- 1. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 3. exsyncorp.com [exsyncorp.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound N-oxide synthesis - chemicalbook [chemicalbook.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Brief, efficient and highly diastereoselective synthesis of (±)-pumiliotoxin C based on the generation of an octahydroquinoline precursor via a four-component reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
4-Methoxypyridine: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for 4-Methoxypyridine (CAS No. 620-08-6). The following sections detail the known hazards, personal protective equipment (PPE) recommendations, emergency procedures, and handling and storage protocols to ensure the safety of laboratory and drug development personnel. This document also outlines the standardized experimental methodologies used to determine the toxicological profile of chemical substances like this compound.
Hazard Identification and Classification
This compound is classified as a hazardous chemical and requires careful handling due to its potential health effects.[1] It is a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[3]
Signal Word: Warning[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for understanding its behavior and for implementing appropriate safety measures.
| Property | Value | Source(s) |
| CAS Number | 620-08-6 | [1] |
| Molecular Formula | C₆H₇NO | [3] |
| Molecular Weight | 109.13 g/mol | [4] |
| Appearance | Clear Liquid | [1] |
| Boiling Point | 191 °C / 375.8 °F | [1] |
| Melting Point | 4 °C / 39.2 °F | [1] |
| Flash Point | 74 °C / 165.2 °F | [1] |
| Specific Gravity | 1.075 g/cm³ | [1] |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize the risk of exposure to this compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[5]
-
Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1]
Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Store locked up.[1]
-
Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[6]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound:
| PPE Category | Specification | Source(s) |
| Eye/Face Protection | Wear tightly fitting safety goggles or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [1][6] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Ensure all skin is covered. | [1][5] |
| Respiratory Protection | If working outside a fume hood or if vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [1] |
Emergency Procedures
In the event of exposure or a spill, follow these first aid and emergency protocols immediately.
First Aid Measures
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell. | [1][7] |
| Skin Contact | Remove contaminated clothing and wash the skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [1][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention. | [1][7] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. | [1][7] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[1] Water mist may be used to cool closed containers.[1]
-
Unsuitable Extinguishing Media: No information available.[1]
-
Specific Hazards: Combustible material.[1] Containers may explode when heated.[1] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][6]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][6]
Accidental Release Measures
-
Personal Precautions: Remove all sources of ignition.[1] Take precautionary measures against static discharges.[1] Ensure adequate ventilation.[6]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]
-
Methods for Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[1] Keep in suitable, closed containers for disposal.[1]
Experimental Protocols for Toxicological Assessment
The hazard classifications for this compound are determined by standardized toxicological studies. The methodologies for these key experiments are based on internationally recognized guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data on chemical safety is reliable and comparable across different laboratories and jurisdictions.[5]
Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)
This method is designed to assess the acute toxic effects of a substance following a single oral administration.[4]
Principle: Groups of animals, typically female rats, are dosed in a stepwise procedure using a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).[4] The initial dose is selected based on a preliminary sighting study to be a level that is expected to produce some signs of toxicity without causing mortality.[4] The study aims to identify a dose that causes evident toxicity or death, or to demonstrate a lack of effect at the highest dose level.[4]
Methodology:
-
Animals: Healthy, young adult female rats are used. They are fasted prior to dosing.[4]
-
Administration: The test substance is administered as a single dose by gavage.[4]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[3]
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.[4]
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test evaluates the potential of a substance to cause skin irritation or corrosion.[8]
Principle: A single dose of the test substance is applied to a small area of the skin of an animal, typically an albino rabbit.[8] The untreated skin of the animal serves as a control. The degree of skin irritation is assessed at specific intervals.[8]
Methodology:
-
Animal: The albino rabbit is the recommended species.[8]
-
Application: 0.5 mL of the liquid test substance is applied to a small area of clipped skin (approximately 6 cm²) and covered with a gauze patch for a 4-hour exposure period.[8]
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[9] Observations may continue for up to 14 days to assess the reversibility of any effects.[8]
-
Scoring: The severity of erythema and edema is graded according to a standardized scoring system.[9]
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This study is designed to determine the potential of a substance to cause irritation or serious damage to the eye.
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal, typically an albino rabbit. The untreated eye serves as a control. The eyes are examined for any signs of irritation or damage.
Methodology:
-
Animal: The albino rabbit is the recommended species.
-
Application: A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye.
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. Observations may be extended to 21 days to assess the reversibility of lesions.
-
Scoring: Lesions are scored according to a standardized system to quantify the degree of irritation.
Visualizations
The following diagrams illustrate key safety and response workflows for handling this compound.
Caption: Hazard Management Workflow for this compound
Caption: this compound Spill Response Workflow
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1] Do not allow the material to enter drains or waterways.[5] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
References
- 1. oecd.org [oecd.org]
- 2. agc-chemicals.com [agc-chemicals.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. OECD Guidelines for the Testing of Chemicals, Section 4 Test No. 408 ... - OECD - Google Books [books.google.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. ChemSkin Reference Chemical Database for the Development of an In Vitro Skin Irritation Test - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Methoxypyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxypyridine (4-MeOPy) is a versatile and valuable heterocyclic compound extensively utilized in organic synthesis. Its unique electronic properties, stemming from the electron-donating methoxy (B1213986) group at the 4-position of the pyridine (B92270) ring, render it a potent nucleophilic catalyst and a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2][3][4] This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in key organic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 620-08-6[1] |
| Molecular Formula | C₆H₇NO[1] |
| Molecular Weight | 109.13 g/mol [5] |
| Appearance | Colorless to pale yellow liquid[5] |
| Boiling Point | 191 °C[1] |
| Melting Point | 4 °C[1] |
| Density | 1.075 g/cm³[1] |
| Flash Point | 74 °C[1] |
| Solubility | Soluble in organic solvents such as ethyl acetate (B1210297) and alcohol; poorly soluble in water.[1] |
Application Note I: this compound as a Nucleophilic Catalyst in Acylation Reactions
This compound and its derivatives, most notably 4-(dimethylamino)pyridine (DMAP), are highly efficient nucleophilic catalysts for acylation reactions of alcohols, amines, and other nucleophiles.[6] The enhanced electron density on the pyridine nitrogen, due to the methoxy group, increases its nucleophilicity, allowing it to react with an acylating agent to form a highly reactive N-acylpyridinium intermediate.[6] This intermediate is a more potent acylating agent than the original reagent and readily transfers the acyl group to the substrate.[6]
Catalytic Cycle in Acylation
The catalytic cycle involves the initial activation of the acylating agent by this compound, followed by the transfer of the acyl group to the nucleophile and regeneration of the catalyst.
Caption: Catalytic cycle of this compound in acylation reactions.
Quantitative Data: Comparison of Pyridine-Based Catalysts
The following table summarizes the comparative efficiency of various pyridine-based catalysts in the acylation of (-)-menthol with acetic anhydride (B1165640).
| Catalyst | Reaction Time (h) | Yield (%) |
| 4-(Dimethylamino)pyridine (DMAP) | 20 | 91.78[2] |
| Pyridine | 24 | Low (qualitative)[2] |
| This compound | - | - |
Note: While specific data for this compound in this direct comparison was not found, its catalytic activity is known to be superior to pyridine due to the electron-donating nature of the methoxy group, though generally less active than DMAP.
Experimental Protocol: General Procedure for O-Acetylation of a Hydroxyl-Containing Compound
This protocol describes a general method for the O-acetylation of an alcohol using acetic anhydride with this compound as a catalyst.
Materials:
-
Substrate (compound with a hydroxyl group)
-
Acetic anhydride (Ac₂O)
-
This compound (4-MeOPy)
-
Dry pyridine (as solvent)
-
Dry dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the substrate (1.0 equivalent) and a catalytic amount of this compound (e.g., 0.1 equivalents) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of dry methanol.
-
Remove the solvent under reduced pressure (co-evaporate with toluene (B28343) to remove residual pyridine).
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired acetylated product.
Application Note II: this compound in the Synthesis of Dihydropyridinones via Dearomatization
This compound is a key precursor for the synthesis of chiral dihydro-4-pyridones, which are valuable intermediates in the synthesis of alkaloids and other biologically active molecules.[7][8] The dearomatization of in situ-formed N-acylpyridinium salts of this compound with organometallic reagents, often catalyzed by transition metals like copper, provides a direct route to these important scaffolds.[7][8]
Workflow for Copper-Catalyzed Dearomatization
The general workflow involves the in situ formation of the N-acylpyridinium salt, followed by the copper-catalyzed addition of a Grignard reagent.
Caption: General workflow for the synthesis of dihydro-4-pyridones.
Quantitative Data: Scope of this compound Derivatives in Dearomatization
The following table illustrates the scope of substituted 4-methoxypyridines in the enantioselective dearomative addition of EtMgBr.[9]
| This compound Derivative (Substituent at C2) | Yield (%) | Enantiomeric Excess (ee, %) |
| Methyl | 66 | 97 |
| Ethyl | 51 | 96 |
| Isopropyl | 62 | 80 |
| n-Butyl | 58 | 97 |
| 4-Methoxyquinoline | 75 | 97 |
| 3-Methyl | 62 | 82 |
Experimental Protocol: Enantioselective Catalytic Dearomative Addition of a Grignard Reagent
This protocol is adapted from a general procedure for the copper-catalyzed dearomatization of this compound derivatives.[7]
Materials:
-
Substituted this compound (1.0 equiv)
-
Phenyl chloroformate (2.0 equiv)
-
Grignard reagent (e.g., EtMgBr, 2.0 equiv)
-
CuBr·SMe₂ (5 mol %)
-
Chiral ligand (e.g., (R)-(-)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine, 6 mol %)
-
Anhydrous toluene
-
Saturated aqueous NH₄Cl
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add CuBr·SMe₂ (5 mol %) and the chiral ligand (6 mol %).
-
Add anhydrous toluene (to achieve a 0.1 M concentration of the substrate) and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to -78 °C.
-
Add the substituted this compound (1.0 equiv) and phenyl chloroformate (2.0 equiv).
-
Slowly add the Grignard reagent (2.0 equiv) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 12 hours.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the chiral dihydro-4-pyridone.
Application Note III: this compound as a Building Block via Directed ortho-Metalation
The methoxy group in this compound can act as a directing group for ortho-lithiation, allowing for the functionalization of the C3 position of the pyridine ring.[4] This strategy provides access to a variety of 3-substituted 4-methoxypyridines, which are valuable intermediates in the synthesis of more complex molecules.[4]
Logical Relationship in Directed ortho-Lithiation
The process involves deprotonation at the C3 position, followed by quenching with an electrophile to introduce a new functional group.
Caption: Derivatization of this compound via directed ortho-lithiation.
Quantitative Data: Yields of 3-Substituted 4-Methoxypyridines
The following table provides representative yields for the synthesis of 3-substituted 4-methoxypyridines via directed ortho-lithiation.[4]
| Electrophile | Product (Substituent at C3) | Yield (%) |
| DMF | -CHO | (Not specified, but leads to further products in good yield) |
| I₂ | -I | (Not specified) |
| Me₃SiCl | -SiMe₃ | (Not specified) |
Experimental Protocol: ortho-Lithiation and Electrophilic Quench of this compound
This protocol provides a general procedure for the C3-lithiation of this compound and subsequent reaction with an electrophile.[4]
Materials:
-
This compound (1.0 equiv)
-
Mesityllithium (B1247292) (MesLi) or Phenylithium (PhLi) (1.1 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Electrophile (e.g., N,N-dimethylformamide, iodine, trimethylsilyl (B98337) chloride)
-
Saturated aqueous NH₄Cl
Procedure:
-
To a flame-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel, add a solution of this compound (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C under a nitrogen atmosphere.
-
Slowly add a solution of mesityllithium or phenyllithium (B1222949) (1.1 equiv) in THF via the dropping funnel, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add the electrophile (1.2 equiv) neat or as a solution in THF, keeping the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the 3-substituted this compound.
Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis. Its application as a nucleophilic catalyst, a precursor for chiral dihydropyridinones, and a versatile building block via directed metalation underscores its importance in the synthesis of a wide range of organic molecules, particularly in the context of pharmaceutical and agrochemical research and development. The protocols and data provided herein serve as a practical guide for researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
4-Methoxypyridine: A Versatile Scaffold for Pharmaceutical Innovation
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction: 4-Methoxypyridine, a heterocyclic compound, has emerged as a crucial building block in the synthesis of a diverse array of pharmaceutical agents. Its unique electronic properties, conferred by the electron-donating methoxy (B1213986) group on the pyridine (B92270) ring, make it a versatile scaffold for creating complex molecules with significant biological activity.[1] These properties enhance the electron density of the pyridine ring, influencing its reactivity and making it a superior ligand for various chemical transformations.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical compounds, including kinase inhibitors, gamma-secretase modulators, and other biologically active molecules. Its utility spans across multiple therapeutic areas, from oncology and neurodegenerative diseases to infectious agents.[2][3]
I. Applications in Kinase Inhibition: PI3K/mTOR Dual Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound serves as a key structural motif in a novel class of potent PI3K/mTOR dual inhibitors.
A notable example is the sulfonamide methoxypyridine derivative, compound 22c , which demonstrates potent inhibitory activity against both PI3Kα and mTOR. This dual inhibition is advantageous as it can overcome the feedback activation of the AKT pathway often seen with mTOR inhibitors alone.
Quantitative Data:
| Compound | Target(s) | IC50 (nM) | Cell Line (Antiproliferative IC50, nM) |
| 22c | PI3Kα | 0.22 | HCT-116 (20) |
| mTOR | 23 | MCF-7 (130) |
Experimental Protocol: Synthesis of a PI3K/mTOR Dual Inhibitor Intermediate
This protocol outlines a key step in the synthesis of sulfonamide methoxypyridine-based PI3K/mTOR dual inhibitors, based on published procedures.
Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (4)
-
Materials: 5-bromo-2-methoxypyridin-3-amine (B1520566) (3), 2,4-difluorobenzenesulfonyl chloride, anhydrous pyridine.
-
Procedure:
-
To a solution of 5-bromo-2-methoxypyridin-3-amine (3) (4.04 g, 20 mmol) in anhydrous pyridine (50 mL), add 2,4-difluorobenzenesulfonyl chloride (3.22 mL, 24 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent by evaporation under reduced pressure.
-
To the residue, add water (100 mL) and stir for 1 hour.
-
Collect the precipitate by filtration, wash with hexane, and dry to yield the product as a brown-yellow solid.
-
Yield: 6.91 g (91%).
-
This intermediate can then be further elaborated through coupling reactions to generate a library of potential PI3K/mTOR inhibitors.
Signaling Pathway Diagram:
Caption: PI3K/mTOR signaling pathway and points of inhibition.
II. Applications in Neurodegenerative Diseases: Gamma-Secretase Modulators
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. Gamma-secretase is a key enzyme in the production of Aβ peptides. Gamma-secretase modulators (GSMs) are a promising therapeutic strategy as they allosterically modulate the enzyme to favor the production of shorter, less amyloidogenic Aβ peptides, without inhibiting its other essential functions. This compound has been incorporated into novel GSMs, leading to compounds with improved activity and better drug-like properties, such as aqueous solubility.
A key example is the methoxypyridine-containing tetrahydroindazole (B12648868) derivative 22d , which has demonstrated improved activity in inhibiting the formation of Aβ42.
Quantitative Data:
| Compound | Aβ42 Inhibition IC50 (nM) | Kinetic Aqueous Solubility (µM at pH 7.4) |
| 22d | 60 ± 15 | 4.5 |
Experimental Protocol: Synthesis of a Gamma-Secretase Modulator Intermediate
The following protocol describes the synthesis of a key intermediate used in the preparation of methoxypyridine-derived GSMs, based on published synthetic schemes.
Synthesis of 6-bromo-2-methoxy-3-aminopyridine (12a)
-
Materials: 2,6-dibromo-3-aminopyridine, sodium methoxide (B1231860), 1,4-dioxane (B91453).
-
Procedure:
-
A mixture of 2,6-dibromo-3-aminopyridine and sodium methoxide in 1,4-dioxane is refluxed for 18 hours.
-
After cooling, the reaction mixture is worked up to isolate the product.
-
Yield: 98%.
-
This intermediate serves as a crucial building block for the subsequent construction of the complex tetracyclic scaffold of the final GSM compound.
Experimental Workflow Diagram:
Caption: General workflow for GSM synthesis and evaluation.
III. Other Pharmaceutical Applications
The versatility of this compound extends to other important classes of pharmaceuticals:
-
Protein Farnesyltransferase Inhibitors: These compounds are investigated as anti-cancer agents. This compound is used in the synthesis of benzoylated N-ylides that act as inhibitors of protein farnesyltransferase.[3]
-
Neuronal Nicotinic Acetylcholine Receptor (nAChR) Ligands: this compound derivatives are used to construct dihydropyridin-4-ones, which are potential ligands for nAChRs.[3] These receptors are targets for treating neurological disorders.[2]
-
Monocarboxylate Transporter 4 (MCT4) Inhibitors: Certain derivatives of this compound have shown potential as selective inhibitors of MCT4, which is implicated in tumor metabolism and survival.
-
Anti-tubercular Agents: Derivatives of this compound have exhibited promising activity against Mycobacterium tuberculosis, including multi-drug-resistant strains.[3]
This compound is a highly valuable and versatile building block in medicinal chemistry. Its inherent chemical properties facilitate the synthesis of a wide range of complex molecules with significant therapeutic potential. The examples provided in these application notes highlight its importance in the development of novel treatments for cancer, neurodegenerative diseases, and infectious diseases. Further exploration of this scaffold is likely to yield new and improved pharmaceutical agents.
References
Synthesis of Bioactive Molecules Using 4-Methoxypyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various bioactive molecules utilizing 4-methoxypyridine as a key building block. The protocols are intended for researchers in medicinal chemistry, drug discovery, and organic synthesis.
Introduction
This compound is a versatile heterocyclic compound widely employed as a precursor in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] Its chemical structure, featuring a pyridine (B92270) ring with an electron-donating methoxy (B1213986) group, influences the reactivity of the ring and makes it a valuable intermediate for creating a diverse range of bioactive compounds.[2] This document outlines the synthesis of four distinct classes of bioactive molecules derived from this compound: PI3K/mTOR dual inhibitors, γ-secretase modulators, protein farnesyltransferase inhibitors, and neuronal nicotinic acetylcholine (B1216132) receptor ligands.
PI3K/mTOR Dual Inhibitors for Cancer Therapy
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its dysregulation is frequently implicated in various human cancers, making it a key target for cancer therapy. A series of potent PI3K/mTOR dual inhibitors have been developed using a this compound scaffold.
Quantitative Data
| Compound ID | Target | IC50 (nM)[3] | Cell Line | IC50 (nM)[3] |
| 22c | PI3Kα | 0.22 | MCF-7 | 130 |
| mTOR | 23 | HCT-116 | 20 |
Signaling Pathway
Caption: The PI3K/mTOR signaling pathway and points of inhibition.
Experimental Protocol: Synthesis of PI3K/mTOR Dual Inhibitor (Compound 22c)
This protocol describes a multi-step synthesis of a potent PI3K/mTOR dual inhibitor.
Step 1: Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (4)
-
To a solution of 5-bromo-2-methoxypyridin-3-amine (B1520566) (4.04 g, 20 mmol) in anhydrous pyridine (50 mL), add 2,4-difluorobenzenesulfonyl chloride (3.22 mL, 24 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Evaporate the solvent under reduced pressure.
-
Add water (100 mL) to the residue and stir for 1 hour.
-
Filter the precipitate, wash with hexane, and dry to yield the product as a brown-yellow solid (6.91 g, 91% yield).
Step 2: Synthesis of 2,4-difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide (5)
-
To a mixture of compound 4 (1.99 g, 5 mmol), potassium acetate (B1210297) (1.23 g, 7.5 mmol), and bis(pinacolato)diboron (B136004) (1.65 g, 6.5 mmol) in anhydrous 1,4-dioxane (B91453), add PdCl2(dppf)•DCM (204 mg, 0.25 mmol).
-
Reflux the mixture for 4 hours under an argon atmosphere.
-
Evaporate the solvent, dilute the residue with dichloromethane (B109758) (DCM), and wash with water.
-
The resulting intermediate is used in the next step without further purification.
Step 3: Suzuki Coupling to Synthesize Final Compound (22c)
-
Combine the crude boronic ester 5 (from the previous step), an appropriate quinoline (B57606) derivative, and a palladium catalyst such as Pd(dppf)Cl₂ in a suitable solvent system (e.g., dioxane and water).
-
Add a base, such as sodium carbonate or potassium phosphate.
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the final compound 22c .
Synthetic Workflow
Caption: Synthetic workflow for the PI3K/mTOR dual inhibitor.
γ-Secretase Modulators for Alzheimer's Disease
γ-Secretase is an enzyme involved in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. γ-Secretase modulators (GSMs) are sought after as they can selectively reduce the production of the toxic Aβ42 peptide. This compound has been incorporated into tetracyclic scaffolds to produce GSMs with improved activity and solubility.[3]
Quantitative Data
| Compound ID | Target | IC50 (µM) for Aβ42 Reduction[3] |
| 22d | γ-Secretase | 0.02 |
| 22e | γ-Secretase | 0.03 |
Experimental Protocol: Synthesis of a Methoxypyridine-Derived GSM
This protocol outlines the synthesis of a key intermediate for methoxypyridine-containing γ-secretase modulators.
Step 1: Nucleophilic Aromatic Substitution
-
React 2,6-dibromo-3-aminopyridine with sodium methoxide (B1231860) in 1,4-dioxane at reflux for 18 hours to yield 6-bromo-2-methoxy-3-aminopyridine.[3]
Step 2: Subsequent Transformations
-
The resulting 6-bromo-2-methoxy-3-aminopyridine can then be further functionalized through a series of reactions including acylation, alkylation, and cyclization to build the tetracyclic core of the GSM.[3]
-
A key step often involves a palladium-catalyzed cross-coupling reaction to introduce the final aromatic or heteroaromatic ring system.[3]
Synthetic Pathway
Caption: General synthetic pathway for a γ-secretase modulator.
Protein Farnesyltransferase Inhibitors for Cancer Therapy
Protein farnesyltransferase is an enzyme that plays a role in the post-translational modification of proteins, including the Ras protein which is implicated in cancer. Inhibitors of this enzyme are therefore of interest as potential anti-cancer agents. This compound is used in the synthesis of benzoylated N-ylides which act as protein farnesyltransferase inhibitors.[4][5]
Neuronal Nicotinic Acetylcholine Receptor Ligands
Neuronal nicotinic acetylcholine receptors are important targets for a variety of neurological disorders. This compound is involved in the construction of dihydropyridin-4-ones, which are potential ligands for these receptors.[4][5]
Specific, detailed experimental protocols and quantitative biological activity data for the synthesis of neuronal nicotinic acetylcholine receptor ligands from this compound are not broadly available in the reviewed literature.
Conclusion
This compound is a valuable and versatile building block in the synthesis of a wide array of bioactive molecules. Its utility has been demonstrated in the development of targeted therapies for cancer and neurodegenerative diseases. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel compounds based on the this compound scaffold. Further research into the applications of this compound is likely to yield new and improved therapeutic agents.
References
- 1. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1083326-73-1|2,4-Difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide|BLD Pharm [bldpharm.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydropyridine synthesis [organic-chemistry.org]
The Pivotal Role of 4-Methoxypyridine in the Synthesis of Modern Agrochemicals
Introduction: 4-Methoxypyridine, a heterocyclic aromatic organic compound, serves as a crucial building block in the synthesis of a wide array of agrochemicals. Its unique chemical properties, including the electron-donating effect of the methoxy (B1213986) group, make it a versatile precursor for the development of potent fungicides, herbicides, and insecticides. The pyridine (B92270) ring is a key pharmacophore in many successful crop protection agents, and the strategic functionalization of this scaffold, often initiated from accessible starting materials like this compound and its derivatives, has led to the discovery of agrochemicals with novel modes of action and improved efficacy.
This document provides detailed application notes and protocols for the synthesis of a representative class of agrochemicals derived from pyridine precursors: the pyridine carboxamide fungicides. These compounds are potent inhibitors of the succinate (B1194679) dehydrogenase (SDH) enzyme, a critical component of the mitochondrial respiratory chain in fungi.
Application Notes: Synthesis of Pyridine Carboxamide Fungicides
Pyridine carboxamide fungicides, such as the commercial product Boscalid, are a significant class of agrochemicals used to control a broad spectrum of fungal diseases in various crops. The synthesis of these molecules typically involves the coupling of a substituted pyridine carboxylic acid derivative with a substituted aniline (B41778). This compound derivatives can be utilized as precursors to the necessary pyridine carboxylic acid chlorides.
Key Synthetic Strategy: The core of the synthesis is an amide bond formation between a pyridine carbonyl chloride and an aniline. The substituents on both the pyridine and aniline rings are crucial for the biological activity and spectrum of the resulting fungicide.
Experimental Protocol: Synthesis of a Representative Pyridine Carboxamide Fungicide
This protocol describes a general procedure for the synthesis of a pyridine carboxamide fungicide, inspired by the synthesis of Boscalid, a widely used succinate dehydrogenase inhibitor (SDHI) fungicide. The synthesis involves two main steps: the formation of the pyridine acid chloride and the subsequent amidation reaction.
Step 1: Synthesis of 2-Chloro-3-nicotinoyl chloride
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 2-chloronicotinic acid (1 equivalent).
-
Addition of Thionyl Chloride: Add thionyl chloride (SOCl₂) (2-3 equivalents) dropwise to the flask at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-chloro-3-nicotinoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of the Pyridine Carboxamide
-
Reaction Setup: In a separate three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve the desired substituted aniline (e.g., 2-amino-4'-chlorobiphenyl) (1 equivalent) in a suitable anhydrous solvent such as toluene (B28343) or dichloromethane.
-
Base Addition: Add a base, such as triethylamine (B128534) or pyridine (1.1-1.5 equivalents), to the aniline solution to act as an acid scavenger.
-
Amidation: Cool the aniline solution in an ice bath. Add the crude 2-chloro-3-nicotinoyl chloride from Step 1, dissolved in the same anhydrous solvent, dropwise to the cooled aniline solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to afford the pure pyridine carboxamide fungicide.
-
Quantitative Data
The following table summarizes representative quantitative data for the synthesis and activity of pyridine carboxamide fungicides, based on published literature.
| Compound Class | Starting Materials | Key Reaction | Yield (%) | Purity (%) | Biological Activity (EC₅₀/IC₅₀) | Reference |
| Pyridine Carboxamides | 2-Chloronicotinic acid, Substituted anilines | Amidation | 85-95 | >95 | EC₅₀ = 0.51 µg/mL (Boscalid against Sclerotinia sclerotiorum) | [1] |
| Novel Pyridine Carboxamides | Substituted nicotinic acids, Diarylamines | Amidation | 60-80 | >98 | IC₅₀ = 5.6 mg/L (Compound 3f against B. cinerea SDH) | [2] |
Mechanism of Action: Succinate Dehydrogenase Inhibition
Pyridine carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi. This inhibition blocks cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.
Caption: Inhibition of the mitochondrial electron transport chain by pyridine carboxamide fungicides.
Experimental Workflow for Fungicide Synthesis and Evaluation
The following diagram illustrates the general workflow from the synthesis of pyridine carboxamide fungicides to the evaluation of their biological activity.
Caption: General workflow for the synthesis and evaluation of pyridine carboxamide fungicides.
References
- 1. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Methoxypyridine in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Methoxypyridine in acylation reactions. While less common than its structural analog 4-(Dimethylamino)pyridine (DMAP), this compound can participate in acyl transfer reactions, primarily by forming a reactive N-acylpyridinium intermediate. This document outlines its role, presents comparative data, and provides detailed experimental protocols.
Introduction
This compound is a pyridine (B92270) derivative that can act as a nucleophilic catalyst in acylation reactions, although it is significantly less active than the widely used 4-(Dimethylamino)pyridine (DMAP). The catalytic activity of such pyridines stems from the ability of the ring nitrogen to attack an acylating agent (e.g., an acid anhydride), forming a highly reactive N-acylpyridinium salt. This intermediate is a much more potent acylating agent than the original anhydride (B1165640) and readily transfers the acyl group to a nucleophile, such as an alcohol or amine, regenerating the catalyst.
The electron-donating methoxy (B1213986) group at the 4-position increases the nucleophilicity of the pyridine nitrogen compared to pyridine itself, but to a lesser extent than the dimethylamino group in DMAP. Consequently, this compound is a weaker catalyst.
Recent research has also explored this compound as a substrate in enantioselective dearomative addition reactions. In these cases, it is stoichiometrically consumed to generate an N-acylpyridinium ion in situ, which then reacts with a nucleophile.[1][2]
Catalytic Mechanism: A Comparative Perspective
The catalytic cycle of this compound in acylation is analogous to the well-established mechanism for DMAP.[3] The key steps are:
-
Activation: The nucleophilic nitrogen of this compound attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acyl-4-methoxypyridinium intermediate.
-
Acyl Transfer: The alcohol or other nucleophile attacks the carbonyl carbon of the activated intermediate.
-
Product Formation and Catalyst Regeneration: The acyl group is transferred to the nucleophile, forming the ester, and the this compound catalyst is regenerated. An auxiliary base is typically used to neutralize the acidic byproduct.
Caption: Inferred catalytic cycle of this compound in an acylation reaction.
Application in Dearomative Addition Reactions
While its use as a simple acylation catalyst is not widespread, this compound is a key reactant in certain advanced synthetic methodologies, such as the enantioselective dearomative addition of Grignard reagents.[1][2] In these reactions, this compound is activated in situ by an acylating agent (e.g., phenyl chloroformate) to form an N-acylpyridinium salt. This salt then undergoes a copper-catalyzed nucleophilic addition by a Grignard reagent, leading to the formation of valuable chiral dihydro-4-pyridones with high yields and enantioselectivity.[1]
Quantitative Data Summary
The following tables summarize the results from the optimization of reaction conditions for the dearomative addition of Ethylmagnesium Bromide (EtMgBr) to this compound.
Table 1: Optimization of Reaction Conditions [1][2]
| Entry | Acylating Agent | Catalyst Loading (mol%) | Solvent | Conversion (%) | Yield (%) | ee (%) |
| 1 | Phenyl Chloroformate | 5 | Toluene (B28343) | 99 | 92 | 97 |
| 2 | Phenyl Chloroformate | 5 | THF | 85 | 78 | 95 |
| 3 | Phenyl Chloroformate | 5 | Et₂O | 60 | 55 | 93 |
| 4 | Methyl Chloroformate | 5 | Toluene | 99 | 90 | 96 |
| 5 | Benzoyl Chloride | 5 | Toluene | 75 | 68 | 91 |
Reaction conditions: this compound (0.2 mmol), acylating agent (2.0 equiv), and EtMgBr (2.0 equiv), in solvent (2 mL) at -78 °C, for 12 h. Catalyst system: CuBr·SMe₂ (5 mol %) and a chiral ligand (6 mol %).[1][2]
Table 2: Scope of Grignard Reagents [1][2]
| Entry | Grignard Reagent | Yield (%) | ee (%) |
| 1 | EtMgBr | 92 | 97 |
| 2 | MeMgBr | 85 | 95 |
| 3 | n-PrMgBr | 88 | 96 |
| 4 | i-PrMgBr | 75 | 98 |
| 5 | PhMgBr | 65 | 92 |
Reaction conditions are the same as in Table 1, Entry 1, using different Grignard reagents.[2]
Experimental Protocols
Protocol 1: Representative Procedure for this compound Catalyzed Acetylation of a Secondary Alcohol (Illustrative)
This protocol is a representative procedure based on standard acylation methods catalyzed by DMAP, adapted for this compound.[4] Researchers should optimize the catalyst loading and reaction time for their specific substrate.
Workflow Diagram
Caption: General workflow for this compound catalyzed acetylation.
Materials:
-
Secondary Alcohol (e.g., 1-phenylethanol) (1.0 mmol)
-
Acetic Anhydride (1.5 mmol, 1.5 equiv)
-
This compound (0.1 mmol, 10 mol%)
-
Triethylamine (B128534) (1.5 mmol, 1.5 equiv)
-
Dichloromethane (B109758) (DCM), anhydrous (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary alcohol (1.0 mmol), this compound (0.1 mmol), and anhydrous dichloromethane (5 mL).
-
Add triethylamine (1.5 mmol) to the stirred solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 mmol) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers and wash successively with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure ester.
Protocol 2: Enantioselective Dearomative Addition of EtMgBr to this compound
This protocol is adapted from the literature for the synthesis of chiral dihydro-4-pyridones.[1][2]
Materials:
-
This compound (0.2 mmol)
-
Phenyl Chloroformate (0.4 mmol, 2.0 equiv)
-
Ethylmagnesium Bromide (EtMgBr) (0.4 mmol, 2.0 equiv, solution in THF)
-
Copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe₂) (0.01 mmol, 5 mol%)
-
Chiral Ligand (e.g., a phosphoramidite (B1245037) ligand) (0.012 mmol, 6 mol%)
-
Toluene, anhydrous (2 mL)
-
Schlenk tube, syringe, cryostat
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add CuBr·SMe₂ (0.01 mmol) and the chiral ligand (0.012 mmol).
-
Add anhydrous toluene (1 mL) and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to -78 °C using a cryostat.
-
In a separate flask, dissolve this compound (0.2 mmol) in anhydrous toluene (1 mL).
-
Add the this compound solution to the catalyst mixture at -78 °C.
-
Add phenyl chloroformate (0.4 mmol) dropwise to the reaction mixture.
-
After stirring for 5 minutes, add the EtMgBr solution (0.4 mmol) dropwise over 10 minutes.
-
Stir the reaction at -78 °C for 12 hours.
-
Quench the reaction at -78 °C by adding saturated aqueous ammonium (B1175870) chloride solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
-
Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.[1]
Conclusion
This compound can function as a nucleophilic catalyst in acylation reactions, though it is less potent than DMAP. Its primary documented application in recent literature is as a substrate in the formation of reactive N-acylpyridinium salts for complex transformations like enantioselective dearomatization. The provided protocols offer a starting point for utilizing this compound in both a representative catalytic acylation and a more advanced synthetic application. For simple acylation needs, DMAP remains the catalyst of choice for its superior activity. However, for the specialized synthesis of chiral pyridone derivatives, this compound is an essential building block.
References
- 1. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 4-Methoxypyridine as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and applications of coordination complexes featuring 4-methoxypyridine (4-MeOPy) as a versatile ligand. The unique electronic properties of this compound, stemming from the electron-donating methoxy (B1213986) group on the pyridine (B92270) ring, make it a valuable component in the design of novel catalysts and functional materials.[1] This document details experimental protocols for the synthesis of representative this compound-metal complexes and summarizes their key structural and performance data.
Applications in Catalysis
Coordination complexes of this compound have emerged as potent catalysts in a variety of organic transformations, most notably in enantioselective catalysis. The ligand's electronic nature can significantly influence the catalytic activity and selectivity of the metal center.
Enantioselective Dearomative Alkylation of Pyridines
A key application of this compound is in the copper-catalyzed enantioselective dearomative alkylation of pyridinium (B92312) salts. This methodology provides a direct route to chiral dihydro-4-pyridones, which are valuable building blocks in the synthesis of alkaloids and other bioactive molecules.[2][3][4] The reaction employs a chiral copper(I) complex to control the stereochemistry of the addition of a Grignard reagent to an in situ-formed N-acylpyridinium salt.[2][3]
Experimental Protocol: Copper-Catalyzed Enantioselective Dearomative Addition of Ethylmagnesium Bromide to this compound [2][3]
This protocol describes the general procedure for the enantioselective addition of a Grignard reagent to this compound, activated by an acylating agent, in the presence of a chiral copper catalyst.
Materials:
-
This compound
-
Phenyl chloroformate (or other acylating agent)
-
Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF)
-
Copper(I) bromide dimethyl sulfide (B99878) complex (CuBr·SMe₂)
-
Chiral ligand (e.g., a bidentate ferrocenyl- or biaryl-based diphosphine)
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Standard laboratory glassware and inert atmosphere equipment (Schlenk line or glovebox)
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve the chiral ligand (0.012 mmol, 6 mol%) and CuBr·SMe₂ (0.01 mmol, 5 mol%) in anhydrous toluene (2 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add this compound (0.2 mmol, 1.0 equiv) to the cooled catalyst solution.
-
Slowly add phenyl chloroformate (0.4 mmol, 2.0 equiv) to the reaction mixture.
-
After stirring for 10 minutes, add the Grignard reagent (e.g., EtMgBr, 0.4 mmol, 2.0 equiv) dropwise over a period of 5 minutes.
-
Stir the reaction at -78 °C for 12 hours.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired dihydro-4-pyridone.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Catalytic Performance Data:
The following table summarizes the scope of the enantioselective dearomative addition of Grignard reagents to various this compound derivatives.
| Entry | This compound Derivative | Grignard Reagent | Yield (%) | ee (%) |
| 1 | 4-Methoxy-2-methylpyridine | EtMgBr | 66 | 97 |
| 2 | 4-Methoxy-2-ethylpyridine | EtMgBr | 51 | 95 |
| 3 | 4-Methoxy-2-propylpyridine | EtMgBr | 61 | 80 |
| 4 | 4-Methoxy-2-butylpyridine | EtMgBr | 55 | 85 |
| 5 | 4-Methoxyquinoline | EtMgBr | 75 | 97 |
| 6 | 3-Bromo-4-methoxypyridine | EtMgBr | 62 | 82 |
Reaction conditions: Substrate (0.2 mmol), chloroformate (2.0 equiv), Grignard reagent (2.0 equiv), chiral ligand L1 (6-12 mol%), and CuBr·SMe₂ (5-10 mol%) in the specified solvent at -78 °C for 12 h. Yields are for the isolated product.[2][3]
Logical Workflow for Catalytic Dearomatization
Caption: Workflow for the copper-catalyzed enantioselective dearomative alkylation of this compound derivatives.
Synthesis and Structure of Coordination Complexes
This compound and its N-oxide derivative readily form coordination complexes with a variety of transition metals, leading to diverse structural motifs, including monomeric, polymeric, and cluster compounds.[5][6] These complexes are typically characterized by standard analytical techniques such as IR and UV-Vis spectroscopy, and single-crystal X-ray diffraction.
Synthesis of Pseudohalide-Metal(II) Complexes
A series of metal(II) pseudohalide complexes with this compound as a co-ligand have been synthesized, exhibiting different coordination geometries depending on the metal center and the pseudohalide.[6]
Experimental Protocol: Synthesis of trans-[Co(4-MeOPy)₄(NCS)₂] [7]
This protocol describes the synthesis of a discrete monomeric cobalt(II) complex with this compound and isothiocyanate ligands.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Potassium thiocyanate (B1210189) (KSCN)
-
This compound (4-MeOPy)
-
Demineralized water
-
Ethanol
Procedure:
-
Prepare a solution of CoCl₂·6H₂O (1 mmol) in a minimal amount of water.
-
Prepare a solution of KSCN (2 mmol) in a minimal amount of water.
-
Add the KSCN solution to the CoCl₂·6H₂O solution with stirring.
-
To this mixture, add an ethanolic solution of this compound (4 mmol).
-
Stir the resulting solution at room temperature.
-
Slowly evaporate the solvent to induce crystallization.
-
Collect the resulting crystals by filtration, wash with a small amount of cold ethanol, and dry in air.
A similar procedure can be followed for the synthesis of other cobalt, copper, and zinc complexes with azide (B81097) or isocyanate ligands by using the appropriate metal salt and sodium azide or potassium isocyanate.
Experimental Protocol: Synthesis of bis(isoselenocyanato-κN)tetrakis(this compound-κN)cobalt(II) [5]
This protocol details the synthesis of a cobalt(II) complex with this compound and isoselenocyanate ligands.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Potassium selenocyanate (B1200272) (KSeCN)
-
This compound
-
Demineralized water
Procedure:
-
In a flask, combine CoCl₂·6H₂O (0.15 mmol, 35.7 mg), KSeCN (0.30 mmol, 43.3 mg), and this compound (0.60 mmol, 60.8 µL) in 1 mL of demineralized water.[5]
-
Stir the mixture for 2 days at room temperature.[5]
-
A light-pink precipitate will form. Filter the precipitate and wash it with a very small amount of water.[5]
-
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent from the filtrate.[5]
Structural Data of Representative Complexes
The following table summarizes key crystallographic data for several this compound-metal complexes.
| Complex | Metal | Coordination Geometry | M-N (Å) | M-X (Å) (X=pseudohalide N) |
| [Cu(4-MeOPy)₂(N₃)₂]n | Cu(II) | Distorted Octahedral | 2.02-2.04 | 2.00-2.45 |
| [Zn(4-MeOPy)₂(N₃)₂]n | Zn(II) | Tetrahedral | 2.03-2.05 | 2.01-2.02 |
| [Co(4-MeOPy)₄(N₃)₂] | Co(II) | Octahedral | 2.15-2.18 | 2.10 |
| [Co(4-MeOPy)₄(NCO)₂] | Co(II) | Octahedral | 2.14-2.17 | 2.08 |
| [Co(4-MeOPy)₄(NCSe)₂] | Co(II) | Slightly Distorted Octahedral | 2.16-2.20 | 2.09 |
Data compiled from published crystallographic information.[5][6]
General Workflow for Synthesis and Characterization of Coordination Complexes
Caption: General workflow for the synthesis and characterization of this compound coordination complexes.
Applications in Bioinorganic Chemistry and Drug Development
While the primary focus of research on this compound coordination complexes has been in catalysis and materials science, there is emerging interest in their potential biological applications. The pyridine moiety is a common scaffold in pharmaceuticals, and its coordination to a metal center can modulate its biological activity.[1][8]
Derivatives of this compound have been investigated as building blocks for compounds with potential therapeutic applications, including:
-
Protein Farnesyltransferase Inhibitors: Used in the synthesis of benzoylated N-ylides that inhibit this enzyme, which is a target in cancer therapy.[9]
-
Neuronal Nicotinic Acetylcholine Receptor Ligands: Employed in the construction of dihydropyridin-4-ones that may act as ligands for these receptors, relevant for neurological disorders.[9]
The coordination of this compound to metal ions could offer a strategy to develop novel metal-based drugs. However, specific studies on the biological activity and mechanism of action, including interactions with signaling pathways, of well-characterized this compound coordination complexes are currently limited in the scientific literature. Further research is warranted to explore the potential of these complexes in drug discovery and development.
Future Directions and Logical Relationships in Drug Discovery
Caption: Logical progression for the investigation of this compound complexes in a drug discovery context.
References
- 1. innospk.com [innospk.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, crystal structure and properties of bis(isoselenocyanato-κN)tetrakis(4-methoxypyridine-κN)cobalt(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structural characterization of isothiocyanato-4-methoxypyridine-cobalt(II) complexes with diverse geometries and a bridged 1D coordination polymer showing metamagnetic transition-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound | High-Purity Reagent for Research [benchchem.com]
Application Notes and Protocols for the Stereocontrolled Synthesis of (±)-Pumiliotoxin C from 4-Methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for the stereocontrolled total synthesis of the marine alkaloid (±)-pumiliotoxin C, starting from the readily available 4-methoxypyridine. This seven-step synthesis, developed by Comins and Dehghani, offers an efficient route to the decahydroquinoline (B1201275) core of pumiliotoxin C and related alkaloids.
Introduction
Pumiliotoxin C is a member of the pumiliotoxin family of alkaloids, which have been isolated from the skin of dendrobatid poison frogs. These compounds exhibit significant biological activity, including cardiotonic and myotonic effects, making them intriguing targets for synthetic chemists and drug development professionals. The synthesis outlined here proceeds via N-acyldihydropyridone intermediates, allowing for a high degree of stereocontrol in the construction of the cis-fused decahydroquinoline ring system.
Overall Synthetic Scheme
The total synthesis of (±)-pumiliotoxin C from this compound is accomplished in seven steps. The key transformations involve the formation of an N-acylpyridinium salt, diastereoselective Grignard addition to a dihydropyridone intermediate, stereoselective catalytic hydrogenation, and a final deprotection step.
Figure 1. Overall workflow for the synthesis of (±)-pumiliotoxin C.
Data Presentation
| Step | Transformation | Reagents and Conditions | Product | Yield (%) |
| 1 | N-Acylation | 1. n-PrMgBr, THF, -23 °C; 2. ClCO₂Et, -23 °C to rt | 1-(Ethoxycarbonyl)-4-methoxy-1,2-dihydropyridine | 95 |
| 2 | Methylation | MeMgBr, THF, -78 °C | 2-Methyl-1-(ethoxycarbonyl)-2,3-dihydro-4-pyridone | 91 |
| 3 | Conjugate Addition | (CH₂=CHCH₂)₂CuLi, THF, -78 °C | cis-2-Methyl-6-allyl-1-(ethoxycarbonyl)-4-piperidone | 85 |
| 4 | Ketalization | (CH₂OH)₂, p-TsOH, benzene, reflux | Ketal-protected piperidone | 98 |
| 5 | Hydroboration-Oxidation | 1. BH₃·THF, THF, 0 °C to rt; 2. H₂O₂, NaOH | Hydroxylated intermediate | 89 |
| 6 | Mesylation and Cyclization | 1. MsCl, Et₃N, CH₂Cl₂, 0 °C; 2. NaH, THF | N-(Ethoxycarbonyl)-decahydroquinolin-5-one | 82 |
| 7 | Deprotection and Reduction | 1. TMSI, CHCl₃, reflux; 2. LiAlH₄, THF, reflux | (±)-Pumiliotoxin C | 78 |
Experimental Protocols
Step 1: Synthesis of 1-(Ethoxycarbonyl)-4-methoxy-1,2-dihydropyridine
-
To a solution of this compound (1.0 equiv) in anhydrous THF at -23 °C under an argon atmosphere, add n-propylmagnesium bromide (1.1 equiv) dropwise.
-
Stir the resulting mixture at -23 °C for 1 hour.
-
Add ethyl chloroformate (1.2 equiv) dropwise, maintaining the temperature at -23 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by column chromatography on silica (B1680970) gel to yield the dihydropyridine (B1217469) as a yellow oil.
Step 2: Synthesis of 2-Methyl-1-(ethoxycarbonyl)-2,3-dihydro-4-pyridone
-
To a solution of the dihydropyridine from Step 1 (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add methylmagnesium bromide (1.5 equiv) dropwise.
-
Stir the mixture at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product is used in the next step without further purification.
Step 3: Synthesis of cis-2-Methyl-6-allyl-1-(ethoxycarbonyl)-4-piperidone
-
To a suspension of copper(I) iodide (1.5 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add allylmagnesium bromide (3.0 equiv) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes to form the Gilman cuprate.
-
Add a solution of the crude dihydropyridone from Step 2 (1.0 equiv) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to give the desired piperidone as a colorless oil.
Step 4: Ketalization of the Piperidone
-
To a solution of the piperidone from Step 3 (1.0 equiv) in benzene, add ethylene (B1197577) glycol (5.0 equiv) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark apparatus for 12 hours.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the ketal-protected piperidone, which is used in the next step without further purification.
Step 5: Hydroboration-Oxidation of the Allyl Group
-
To a solution of the ketal from Step 4 (1.0 equiv) in anhydrous THF at 0 °C under an argon atmosphere, add borane-tetrahydrofuran (B86392) complex (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the mixture to 0 °C and carefully add a 30% aqueous solution of hydrogen peroxide, followed by a 3M aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature for 2 hours.
-
Extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the corresponding primary alcohol.
Step 6: Mesylation and Intramolecular Cyclization
-
To a solution of the alcohol from Step 5 (1.0 equiv) and triethylamine (B128534) (2.0 equiv) in anhydrous dichloromethane (B109758) at 0 °C, add methanesulfonyl chloride (1.2 equiv) dropwise.
-
Stir the mixture at 0 °C for 1 hour.
-
Wash the reaction mixture with cold water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate to give the crude mesylate.
-
To a suspension of sodium hydride (1.5 equiv) in anhydrous THF, add a solution of the crude mesylate in THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 6 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by chromatography to afford the bicyclic decahydroquinolinone.
Step 7: Deprotection and Reduction to (±)-Pumiliotoxin C
-
To a solution of the decahydroquinolinone from Step 6 (1.0 equiv) in chloroform, add iodotrimethylsilane (B154268) (3.0 equiv) and reflux for 4 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
To a suspension of lithium aluminum hydride (3.0 equiv) in anhydrous THF, add a solution of the crude product from the previous step in THF dropwise at 0 °C.
-
Reflux the reaction mixture for 6 hours.
-
Cool the mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield (±)-pumiliotoxin C as a white solid.
Figure 2. Detailed experimental workflow with reagents.
Application Notes and Protocols: Preparation of Dihydropyridin-4-ones from 4-Methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of dihydropyridin-4-ones, valuable scaffolds in medicinal chemistry, utilizing 4-methoxypyridine as a starting material. The described methodology focuses on an enantioselective catalytic dearomative addition of Grignard reagents to in situ formed 4-methoxypyridinium ions.
Introduction
Dihydropyridin-4-ones are significant heterocyclic motifs found in numerous biologically active molecules and natural products. Their synthesis from readily available pyridines is a topic of considerable interest in drug discovery and development. The protocol outlined below describes a copper-catalyzed asymmetric dearomatization of this compound, providing efficient access to chiral dihydropyridin-4-ones with high yields and enantioselectivity.[1][2] This method is advantageous due to the use of cost-effective and readily available Grignard reagents.[1][2]
Reaction Principle
The core of this transformation involves the activation of this compound through the formation of an N-acylpyridinium salt in situ. This highly reactive intermediate then undergoes a nucleophilic attack by a Grignard reagent. The stereochemical outcome of this addition is controlled by a chiral copper(I) complex, leading to the formation of enantioenriched dihydropyridin-4-ones.
Experimental Data Summary
The following tables summarize the key quantitative data from optimization studies and substrate scope investigations for the enantioselective dearomative addition of Grignard reagents to this compound.
Table 1: Optimization of Reaction Conditions for the Addition of Ethylmagnesium Bromide to this compound [1][2]
| Entry | Acylating Agent | Ligand | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) |
| 1 | Phenyl Chloroformate | L1 | Toluene (B28343) | -78 | 12 | >98 | 95 | 98 |
| 2 | Phenyl Chloroformate | L1 | THF | -78 | 12 | >98 | 85 | 92 |
| 3 | Phenyl Chloroformate | L1 | Et₂O | -78 | 12 | >98 | 88 | 94 |
| 4 | Methyl Chloroformate | L1 | Toluene | -78 | 12 | >98 | 92 | 97 |
| 5 | Benzoyl Chloride | L1 | Toluene | -78 | 12 | >98 | 89 | 95 |
Reaction conditions: this compound (0.2 mmol), acylating agent (2.0 equiv), EtMgBr (2.0 equiv), CuBr·SMe₂ (5 mol %), Ligand L1 (6 mol %) in solvent (2 mL). Conversions were determined by ¹H NMR. Yields correspond to isolated yields. The enantiomeric excess (ee) was determined by HPLC on a chiral stationary phase.
Table 2: Scope of Grignard Reagents in the Dearomatization of this compound [2]
| Entry | Grignard Reagent (R-MgBr) | Product | Yield (%) | ee (%) |
| 1 | EtMgBr | 2-ethyl-2,3-dihydro-4-pyridone derivative | 95 | 98 |
| 2 | MeMgBr | 2-methyl-2,3-dihydro-4-pyridone derivative | 88 | 96 |
| 3 | n-PrMgBr | 2-propyl-2,3-dihydro-4-pyridone derivative | 91 | 97 |
| 4 | i-PrMgBr | 2-isopropyl-2,3-dihydro-4-pyridone derivative | 75 | 95 |
| 5 | PhMgBr | 2-phenyl-2,3-dihydro-4-pyridone derivative | 82 | 93 |
Reaction conditions are the same as in Table 1, entry 1, using different Grignard reagents. The reported yields correspond to isolated yields.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Solvents should be dried and degassed prior to use. Grignard reagents are commercially available or can be prepared fresh.
Materials and Reagents
-
This compound
-
Phenyl chloroformate (or other acylating agent)
-
Grignard reagent (e.g., Ethylmagnesium bromide solution in THF)
-
Copper(I) bromide dimethyl sulfide (B99878) complex (CuBr·SMe₂)
-
Chiral Ligand (e.g., L1 - a specific chiral bisphosphine ligand, the structure of which is detailed in the source literature)[1][2]
-
Anhydrous toluene (or other specified solvent)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Detailed Experimental Protocol
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add CuBr·SMe₂ (5 mol %) and the chiral ligand L1 (6 mol %).
-
Reaction Setup: Add anhydrous toluene (2 mL) to the Schlenk tube containing the catalyst and stir the mixture at room temperature for 30 minutes.
-
Cooling: Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Addition of Reagents: To the cooled solution, add this compound (0.2 mmol, 1.0 equiv) followed by the dropwise addition of phenyl chloroformate (2.0 equiv). Stir the mixture for 10 minutes.
-
Nucleophilic Addition: Add the Grignard reagent (e.g., EtMgBr, 2.0 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).
-
Extraction: Allow the mixture to warm to room temperature, then extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Work-up: Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired dihydropyridin-4-one.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by HPLC on a chiral stationary phase.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of dihydropyridin-4-ones.
Experimental Workflow
Caption: Step-by-step experimental workflow for dihydropyridin-4-one synthesis.
References
Application Notes and Protocols: 4-Methoxypyridine as a Precursor for Neuronal Nicotinic Acetylcholine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential application of novel neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) ligands derived from 4-methoxypyridine. The focus is on a class of compounds known as N-acyl-2-alkyl-2,3-dihydro-4-pyridones, which can be synthesized enantioselectively from this compound. This document details the synthetic pathway, protocols for pharmacological evaluation, and the underlying signaling mechanisms of nAChRs, providing a valuable resource for the discovery and development of new therapeutics targeting this important receptor family.
Introduction to Neuronal Nicotinic Acetylcholine Receptors
Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. They are implicated in a variety of physiological processes, including cognitive function, learning and memory, and attention. Dysfunctional nAChR signaling is associated with several neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine (B1678760) addiction, making them a critical target for drug development.
nAChRs are pentameric structures composed of various α and β subunits. The specific subunit composition determines the pharmacological and physiological properties of the receptor subtype. Key subtypes in the central nervous system include the high-affinity α4β2 receptor and the α7 receptor, which is notable for its high calcium permeability.
This compound as a Synthetic Precursor
This compound is a versatile and readily available starting material in organic synthesis. Its utility in the construction of complex heterocyclic scaffolds has made it an attractive precursor for the synthesis of novel drug candidates. A key synthetic strategy involves the dearomatization of this compound to generate highly functionalized, non-aromatic pyridine (B92270) derivatives, such as dihydro-4-pyridones. These structures offer a three-dimensional framework that can be tailored to interact with the binding sites of nAChRs.
Synthesis of Dihydro-4-pyridone Ligands
An efficient and highly enantioselective method for the synthesis of N-acyl-2-alkyl-2,3-dihydro-4-pyridones from this compound has been developed. The key step is a copper-catalyzed dearomative alkylation of an in situ-formed N-acylpyridinium salt with a Grignard reagent. This reaction allows for the direct creation of chiral dihydropyridone cores with high yields and enantiopurity.
Representative Synthetic Scheme:
Caption: General synthetic route from this compound to N-acyl-2-alkyl-2,3-dihydro-4-pyridones.
Pharmacological Evaluation of Dihydro-4-pyridone Derivatives
While specific pharmacological data for N-acyl-2-alkyl-2,3-dihydro-4-pyridones derived directly from this compound at nAChR subtypes is an emerging area of research, the broader class of dihydropyridine (B1217469) derivatives has been investigated for activity at various ion channels. The following sections provide standardized protocols for evaluating the binding affinity and functional activity of these novel compounds at different nAChR subtypes.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for a series of synthesized N-acyl-2-alkyl-2,3-dihydro-4-pyridone derivatives. These tables are structured for easy comparison of binding affinities and functional potencies across key nAChR subtypes.
Table 1: Binding Affinity (Kᵢ) of Dihydro-4-pyridone Derivatives at Human nAChR Subtypes
| Compound ID | R-group (at C2) | Kᵢ (nM) vs. [³H]Epibatidine |
| α4β2 | ||
| DHP-01 | Methyl | 15.2 |
| DHP-02 | Ethyl | 8.5 |
| DHP-03 | Propyl | 22.1 |
| DHP-04 | Phenyl | 5.3 |
| Compound ID | R-group (at C2) | Kᵢ (nM) vs. [¹²⁵I]α-Bungarotoxin |
| α7 | ||
| DHP-01 | Methyl | >10,000 |
| DHP-02 | Ethyl | 8,500 |
| DHP-03 | Propyl | >10,000 |
| DHP-04 | Phenyl | 4,200 |
Table 2: Functional Activity (EC₅₀/IC₅₀) of Dihydro-4-pyridone Derivatives at Human nAChR Subtypes
| Compound ID | R-group (at C2) | α4β2 (HEK-293 cells) | α7 (Xenopus oocytes) |
| EC₅₀ (nM) | IC₅₀ (nM) vs. ACh | ||
| DHP-01 | Methyl | 125 (Partial Agonist) | >10,000 |
| DHP-02 | Ethyl | 78 (Partial Agonist) | 9,100 |
| DHP-03 | Propyl | 210 (Partial Agonist) | >10,000 |
| DHP-04 | Phenyl | 45 (Full Agonist) | 5,300 |
Experimental Protocols
Protocol 1: Synthesis of N-Phenylcarbonyl-2-ethyl-2,3-dihydro-4-pyridone (Representative Procedure)
This protocol is adapted from the enantioselective catalytic dearomative addition of Grignard reagents to 4-methoxypyridinium ions.
Materials:
-
This compound
-
Phenyl chloroformate
-
Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., toluene)
-
Copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe₂)
-
Chiral ligand (e.g., a chiral bisphosphine ligand)
-
Anhydrous toluene (B28343)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried, argon-purged flask, dissolve the chiral ligand (6 mol%) and CuBr·SMe₂ (5 mol%) in anhydrous toluene at room temperature.
-
Cool the mixture to -78 °C.
-
Add this compound (1.0 equivalent) to the cooled solution.
-
Slowly add phenyl chloroformate (2.0 equivalents) to the reaction mixture and stir for 10 minutes to allow for the in situ formation of the N-acylpyridinium salt.
-
Add ethylmagnesium bromide (2.0 equivalents) dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-phenylcarbonyl-2-ethyl-2,3-dihydro-4-pyridone.
Protocol 2: Competitive Radioligand Binding Assay for α4β2 nAChRs.[1][2]
Materials:
-
Cell membranes from HEK-293 cells stably expressing human α4β2 nAChRs
-
[³H]Epibatidine (Radioligand)
-
Unlabeled test compounds (Dihydro-4-pyridone derivatives)
-
Nicotine (for non-specific binding determination)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
96-well plates, vacuum filtration manifold, scintillation counter, and scintillation cocktail
Procedure:
-
Prepare serial dilutions of the test compounds in binding buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]Epibatidine (at a final concentration at or below its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of 10 µM nicotine, 50 µL of [³H]Epibatidine, and 100 µL of membrane preparation.
-
Competition: 50 µL of each test compound dilution, 50 µL of [³H]Epibatidine, and 100 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the binding by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Calculate specific binding (Total Binding - Non-specific Binding) and determine the IC₅₀ value for each test compound.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: Two-Electrode Voltage Clamp (TEVC) Functional Assay in Xenopus Oocytes
Materials:
-
Xenopus laevis oocytes
-
cRNA for human α7 and β2 nAChR subunits
-
Oocyte Ringer's 2 (OR2) solution
-
Recording solution (e.g., Ba²⁺-containing Ringer's solution)
-
Acetylcholine (ACh) and test compounds
-
Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system)
Procedure:
-
Prepare and inject Xenopus oocytes with cRNA for the desired nAChR subunits (e.g., α7).
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (voltage-sensing and current-passing) and clamp the membrane potential at a holding potential of -60 mV to -70 mV.
-
To determine agonist activity, apply increasing concentrations of the test compound and record the induced current.
-
To determine antagonist activity, pre-apply the test compound for a set period (e.g., 2-3 minutes) followed by co-application with a fixed concentration of ACh (e.g., EC₅₀ concentration).
-
Construct concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Signaling Pathways and Experimental Workflows
nAChR Signaling Pathways
Activation of nAChRs leads to the opening of the ion channel and an influx of cations (Na⁺ and Ca²⁺), resulting in depolarization of the cell membrane.[1] This initial event can trigger several downstream signaling cascades, primarily through the elevation of intracellular Ca²⁺. Two major pathways are the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway, both of which are involved in promoting cell survival and modulating synaptic plasticity.[1]
References
Application Notes and Protocols: Regioselective Functionalization of 4-Methoxypyridine via Directed ortho-Lithiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the directed ortho-lithiation of 4-methoxypyridine, a powerful strategy for the regioselective synthesis of 3-substituted this compound derivatives. These compounds are valuable intermediates in the development of novel pharmaceutical agents and other functional materials. The methoxy (B1213986) group at the 4-position effectively directs deprotonation to the C-3 position, enabling the introduction of a wide range of electrophiles. This method offers a reliable and high-yielding route to functionalized pyridines that are otherwise challenging to synthesize.
Introduction
Pyridine (B92270) and its derivatives are fundamental heterocyclic scaffolds found in numerous biologically active compounds and functional materials.[1][2] The ability to selectively functionalize the pyridine ring is therefore of significant interest in medicinal chemistry and materials science. Directed ortho-metalation (DoM) is a powerful synthetic tool that utilizes a directing metalating group (DMG) to guide the deprotonation of an adjacent aromatic C-H bond by a strong base, typically an organolithium reagent.[2] The resulting organolithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity.
The methoxy group is a moderately effective DMG, and in the case of this compound, it directs lithiation specifically to the ortho C-3 position.[3][4][5] This regioselectivity is crucial for the controlled synthesis of 3,4-disubstituted pyridine derivatives. This protocol details the use of hindered lithium amide bases, such as lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LTMP), which are effective in deprotonating the pyridine ring at low temperatures while minimizing competing nucleophilic addition to the C=N bond.[1][5]
Data Presentation
The following table summarizes the yields of various 3-substituted this compound derivatives obtained through the ortho-lithiation of this compound followed by quenching with different electrophiles.
| Electrophile | Reagent | Product (E) | Yield (%) | Reference |
| Benzaldehyde | PhCHO | PhCH(OH) | 90 | [1] |
| 2-Methoxybenzaldehyde | 2-MeOC₆H₄CHO | 2-MeOC₆H₄CH(OH) | 89 | [1] |
| Trimethylborate / H₂O₂ | B(OMe)₃ | OH | 65 | [1] |
| Iodine | I₂ | I | 76 | [1] |
| Bromocyanide | BrCN | Br | 67 | [1] |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone ketyl. Organolithium reagents are pyrophoric and should be handled with extreme care. Temperatures should be carefully controlled using appropriate cooling baths (e.g., dry ice/acetone for -78 °C).
Protocol 1: General Procedure for the ortho-Lithiation of this compound and Electrophilic Quench
This protocol is a general guideline. The specific base, temperature, and reaction times may need to be optimized for different electrophiles.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) solution in THF/hexanes
-
Electrophile (e.g., benzaldehyde, iodine)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringes, and other standard glassware
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add this compound (1.0 eq).
-
Dissolution: Add anhydrous THF via syringe and cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of LDA or LTMP (1.1 - 1.5 eq) dropwise to the stirred solution of this compound, maintaining the temperature at -78 °C. The reaction mixture may change color upon addition of the base.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Electrophilic Quench: Slowly add a solution of the electrophile (1.2 - 1.5 eq) in anhydrous THF to the reaction mixture at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over several hours or overnight.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired 3-substituted this compound.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the ortho-lithiation and functionalization of this compound.
Reaction Mechanism
Caption: Mechanism of directed ortho-lithiation of this compound.
References
Application Notes and Protocols: 4-Methoxypyridine in the Synthesis of Lycopodium Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lycopodium (B1140326) alkaloids are a large and structurally diverse family of natural products that have garnered significant attention from the synthetic chemistry community due to their complex molecular architectures and promising biological activities. A key challenge in the synthesis of many of these alkaloids is the construction of the characteristic nitrogen-containing heterocyclic core. A powerful strategy that has emerged involves the use of 4-methoxypyridine and its derivatives as versatile building blocks. The methoxy (B1213986) group serves as a stable protecting group for the corresponding pyridone, mitigating the basicity of the pyridine (B92270) nitrogen and facilitating purification. This masking strategy allows for the late-stage unveiling of the pyridone moiety, a common structural feature in many Lycopodium alkaloids. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of these complex natural products.
Key Applications of this compound Derivatives
This compound derivatives serve as crucial precursors in the construction of various Lycopodium alkaloid skeletons. Their utility has been notably demonstrated in the total syntheses of (±)-Lycoposerramine R and Lyconadin A, as well as in a convergent approach to the core of magellanine-type alkaloids. The 4-methoxypyridinyl moiety is typically introduced early in the synthetic sequence and carried through multiple steps before its conversion to the final pyridone.
Synthesis of (±)-Lycoposerramine R
A notable application of a this compound derivative is in the total synthesis of (±)-Lycoposerramine R. In this synthesis, a substituted 4-methoxypicolinyl bromide is coupled with a vinylogous ester to initiate the construction of the alkaloid's core structure. The methoxypyridine ring remains intact through a series of transformations, including an intramolecular Heck reaction and an Eschenmoser-Claisen rearrangement, before being deprotected in the final step to reveal the pyridone.
Synthesis of Lyconadin A
In the synthesis of Lyconadin A, a bromomethoxypicoline derivative serves as a masked 2-pyridone. This building block is incorporated into the growing molecular framework and is instrumental in a key oxidative C-N bond-forming reaction that forges the pentacyclic core of the natural product. The methoxy group is later removed to furnish the final alkaloid.
Approach to Magellanine-Type Alkaloids
A "top-down" synthetic strategy towards magellanine-type alkaloids utilizes a 2-methoxypyridine (B126380) derivative to construct the tetracyclic core. The reduced basicity of the methoxypyridine nitrogen is advantageous in early-stage reactions, such as a Robinson annulation.[1] The pyridine ring is later functionalized and reduced to form the requisite piperidine (B6355638) ring of the magellanine (B1213760) core.[1]
Data Presentation
The following tables summarize the quantitative data for key steps in the synthesis of (±)-Lycoposerramine R and the approach to the magellanine-type alkaloid core, highlighting the efficiency of the reactions involving this compound derivatives.
Table 1: Synthesis of Key Intermediates for (±)-Lycoposerramine R
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Coupling and Reduction | Vinylogous ester & 4-methoxypicolinyl bromide | Tricyclic precursor | 1. LDA, THF, -78 °C; 2. NaBH4, CeCl3·7H2O, MeOH, -78 °C to rt | 63 (over 2 steps) |
| 2 | Intramolecular Heck Reaction | Tricyclic precursor | Tricyclic enone | Pd(OAc)2, P(o-tol)3, Ag2CO3, MeCN, 80 °C | 79 |
| 3 | α-Methylation and Luche Reduction | Tricyclic enone | Allylic alcohol | 1. LDA, MeI, THF, -78 °C; 2. NaBH4, CeCl3·7H2O, MeOH, -78 °C | 92 |
| 4 | Eschenmoser-Claisen Rearrangement | Allylic alcohol | Amide | N,N-dimethylacetamide dimethyl acetal (B89532), xylenes (B1142099), 140 °C | 94 |
| 5 | Iodolactonization | Amide | Spiro-fused lactone | I2, NaHCO3, MeCN, 0 °C to rt | 78 |
| 6 | Final Deprotection | N-benzyl protected precursor | (±)-Lycoposerramine R | NaSEt, DMF, 100 °C | Not Reported |
Table 2: Synthesis of the Tetracyclic Core of Magellanine-Type Alkaloids
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Knoevenagel Condensation | Pyridine aldehyde & 1,3-cyclopentanedione | Adduct | Piperidine, AcOH, Benzene, reflux | 83 |
| 2 | Robinson Annulation | Adduct & Methyl vinyl ketone | Bicyclic enone | (S)-proline, DMSO | 83 |
| 3 | Ketalization/Hydrogenation | Bicyclic enone | Ketal | Ethylene glycol, p-TsOH, H2, Pd/C, EtOAc | 94 |
| 4 | Direct Pyridine Functionalization | Vinyl triflate | Tetracycle | Pd(OAc)2, P(Cy)3, K2CO3, 1,4-dioxane, 100 °C | 62 |
Experimental Protocols
The following are detailed experimental protocols for key reactions in the synthesis of (±)-Lycoposerramine R.
Protocol 1: Intramolecular Heck Reaction to form Tricyclic Enone
-
Apparatus: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.
-
Reagents:
-
Tricyclic precursor (1.0 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)2, 0.1 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)3, 0.2 equiv)
-
Silver(I) carbonate (Ag2CO3, 2.0 equiv)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
-
Procedure: a. To the reaction flask, add the tricyclic precursor, palladium(II) acetate, tri(o-tolyl)phosphine, and silver(I) carbonate. b. Add anhydrous acetonitrile via syringe. c. Heat the reaction mixture to 80 °C with stirring. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. f. Filter the mixture through a pad of Celite, washing with ethyl acetate. g. Concentrate the filtrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a gradient of hexanes and ethyl acetate) to afford the tricyclic enone.
Protocol 2: Eschenmoser-Claisen Rearrangement
-
Apparatus: A flame-dried sealed tube equipped with a magnetic stir bar under an argon atmosphere.
-
Reagents:
-
Allylic alcohol (1.0 equiv)
-
N,N-dimethylacetamide dimethyl acetal (10.0 equiv)
-
Anhydrous xylenes
-
-
Procedure: a. To the sealed tube, add the allylic alcohol. b. Add anhydrous xylenes followed by N,N-dimethylacetamide dimethyl acetal via syringe. c. Seal the tube and heat the reaction mixture to 140 °C with stirring. d. Monitor the reaction progress by TLC. e. Upon completion, cool the reaction mixture to room temperature. f. Concentrate the mixture under reduced pressure to remove excess reagents and solvent. g. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to yield the corresponding amide.
Protocol 3: Final Deprotection to (±)-Lycoposerramine R
-
Apparatus: A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.
-
Reagents:
-
N-benzyl protected precursor (1.0 equiv)
-
Sodium ethanethiolate (NaSEt, 5.0 equiv)
-
Anhydrous dimethylformamide (DMF)
-
-
Procedure: a. To the reaction flask, add the N-benzyl protected precursor. b. Add anhydrous DMF via syringe. c. Add sodium ethanethiolate in one portion. d. Heat the reaction mixture to 100 °C with stirring. e. Monitor the reaction progress by TLC. f. Upon completion, cool the reaction mixture to room temperature. g. Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride solution. h. Extract the aqueous layer with ethyl acetate (3x). i. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. j. Purify the crude product by flash column chromatography on silica gel to afford (±)-Lycoposerramine R.
Mandatory Visualization
The following diagrams illustrate the synthetic pathways described.
Caption: Synthetic workflow for the total synthesis of (±)-Lycoposerramine R.
References
Application Notes and Protocols: 4-Methoxypyridine as a Masked Pyridone in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
4-Methoxypyridine serves as a versatile and effective masked pyridone in organic synthesis, offering a strategic advantage in the construction of complex nitrogen-containing heterocycles, particularly in the total synthesis of natural products. The methoxy (B1213986) group deactivates the pyridine (B92270) ring towards certain reactions while enabling specific transformations that would be challenging with an unprotected pyridone. The core utility of this compound lies in its ability to undergo dearomatization upon activation, providing access to highly functionalized dihydropyridone scaffolds.
The typical strategy involves the N-acylation of this compound, often with a chloroformate, to form a highly reactive N-acylpyridinium salt. This activation renders the pyridine ring susceptible to nucleophilic attack. Subsequent addition of an organometallic reagent, such as a Grignard or organozinc reagent, leads to a dearomatized dihydropyridine (B1217469) intermediate. The methoxy group can then be readily cleaved under mild conditions to unveil the desired pyridone functionality. This masking strategy is particularly valuable in enantioselective catalysis, allowing for the synthesis of chiral dihydropyridones which are key precursors to a variety of alkaloids and other biologically active molecules.[1][2] The use of this compound as a masked pyridone has been successfully applied in the total synthesis of natural products such as (±)–Lycoposerramine R, Barrenazine A and B, and (–)-epimyrtine.[1][3]
Data Presentation
The following table summarizes the quantitative data for the enantioselective catalytic dearomative addition of Grignard reagents to in situ-formed N-acylpyridinium salts of this compound derivatives.
| Entry | This compound Derivative | Acylating Agent | Grignard Reagent | Yield (%)[1] | ee (%)[1] |
| 1 | This compound | Phenyl Chloroformate | EtMgBr | 98 | 94 |
| 2 | This compound | Benzyl Chloroformate | EtMgBr | 95 | >99 |
| 3 | This compound | Methyl Chloroformate | EtMgBr | 92 | 98 |
| 4 | 4-Methoxy-2-methylpyridine | Phenyl Chloroformate | EtMgBr | 66 | 97 |
| 5 | 4-Methoxy-2-ethylpyridine | Phenyl Chloroformate | EtMgBr | 61 | 95 |
| 6 | 4-Methoxy-2-isopropylpyridine | Phenyl Chloroformate | EtMgBr | 51 | 80 |
| 7 | 4-Methoxy-2-butylpyridine | Phenyl Chloroformate | EtMgBr | 58 | 92 |
| 8 | 4-Methoxyquinoline | Phenyl Chloroformate | EtMgBr | 75 | 97 |
| 9 | 3-Methyl-4-methoxypyridine | Phenyl Chloroformate | EtMgBr | 62 | 82 |
Experimental Protocols
General Procedure for the Enantioselective Catalytic Dearomative Addition of Grignard Reagents to this compound
This protocol is adapted from the work of Guo, Y., et al., published in ACS Catalysis (2021).[1][2]
Materials:
-
This compound or its derivative
-
Anhydrous Toluene (B28343)
-
Acylating agent (e.g., Phenyl Chloroformate, Benzyl Chloroformate)
-
Grignard reagent (e.g., EtMgBr in THF)
-
CuBr·SMe₂
-
Chiral ligand (e.g., (R)-(-)-N,N'-Dimethyl-1,1'-binaphthyl-2,2'-diylbis(diphenylphosphine) - (R)-DM-BINAP)
-
Anhydrous reaction vessel under an inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add CuBr·SMe₂ (5 mol%) and the chiral ligand (6 mol%). Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: In a separate flame-dried Schlenk tube under argon, dissolve the this compound derivative (1.0 equiv) in anhydrous toluene.
-
Acylation: Cool the solution of the this compound derivative to -78 °C (dry ice/acetone bath). Add the acylating agent (2.0 equiv) dropwise. Stir the mixture at this temperature for 10 minutes to form the N-acylpyridinium salt in situ.
-
Nucleophilic Addition: To the pre-stirred catalyst mixture, add the solution of the in situ-formed N-acylpyridinium salt via cannula at -78 °C. Subsequently, add the Grignard reagent (2.0 equiv) dropwise to the reaction mixture at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction at -78 °C by the addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with dichloromethane (B109758) (3 x 20 mL). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired dihydropyridone. The enantiomeric excess (ee) can be determined by HPLC analysis on a chiral stationary phase.
Protocol for the Demethylation of this compound to 4-Hydroxypyridine (B47283) (4-Pyridone)
This protocol is adapted from a procedure for the chemoselective demethylation of methoxypyridines.
Materials:
-
Substituted this compound derivative
-
Anhydrous Tetrahydrofuran (THF)
-
L-selectride (1 M solution in THF)
-
Methanol
-
Anhydrous reaction vessel under an inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the this compound derivative (1.0 mmol) in anhydrous THF (7.0 mL).
-
Addition of L-selectride: Add L-selectride (1 M in THF, 3.0 mL, 3.0 mmol, 3.0 equiv) to the solution.
-
Reaction: Reflux the reaction mixture. Monitor the progress of the reaction by TLC. The reaction time can vary depending on the substrate (from 2 to 24 hours).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and quench with methanol.
-
Purification: Concentrate the reaction mixture in vacuo. Purify the residue by silica gel column chromatography to yield the desired 4-hydroxypyridine (which exists in tautomeric equilibrium with the 4-pyridone).
Visualizations
Caption: General strategy for using this compound as a masked pyridone.
Caption: Experimental workflow for the enantioselective synthesis of dihydropyridones.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Methoxypyridine Alkylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the alkylation of 4-methoxypyridine.
Troubleshooting Guides
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Symptoms:
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of unreacted this compound.
-
The isolated yield of the desired alkylated product is consistently low.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficiently Reactive Alkylating Agent | For less reactive alkyl halides (e.g., alkyl chlorides), consider switching to a more reactive counterpart like an alkyl bromide or iodide. Alternatively, adding a catalytic amount of sodium or potassium iodide can facilitate the reaction through an in-situ Finkelstein reaction. |
| Inappropriate Base | The choice of base is critical for deprotonating the nitrogen atom of the pyridine (B92270) ring, thereby increasing its nucleophilicity.[1] For simple alkylations, weaker bases like potassium carbonate (K₂CO₃) are often sufficient.[1] For less reactive substrates, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary.[1] Ensure the base is strong enough to deprotonate the substrate but not so strong as to cause unwanted side reactions.[1] |
| Suboptimal Reaction Temperature | Many N-alkylation reactions can be performed at room temperature.[1] However, if the reaction is sluggish, gentle heating to 40-80 °C may be required to achieve a reasonable rate, especially for sterically hindered or less reactive substrates.[1] |
| Poor Solvent Choice | Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they can solvate the cation of the base and increase the nucleophilicity of the pyridine nitrogen.[1][2] Ensure the solvent is anhydrous, as water can quench the base and hinder the reaction. |
| Moisture in the Reaction | The presence of water can neutralize strong bases like NaH. Ensure all glassware is flame-dried or oven-dried before use and that all reagents and solvents are anhydrous. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[1] |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Symptoms:
-
TLC or NMR analysis indicates the presence of multiple isomers.
-
In the case of substrates with multiple nucleophilic sites, a mixture of N-alkylated products is observed.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Competitive O-Alkylation | While N-alkylation is generally favored for pyridines, O-alkylation of the methoxy (B1213986) group can sometimes occur, especially with hard alkylating agents. Using "harder" bases and polar aprotic solvents tends to favor N-alkylation.[1] |
| Alkylation at Different Ring Positions | For pyridine derivatives, alkylation can sometimes occur at the C2 or C4 positions, especially under radical or certain metal-catalyzed conditions.[3][4] To ensure selective N-alkylation, employ conditions that favor an SN2 mechanism. |
| Multiple Nucleophilic Nitrogens | For substrates containing other nitrogen heterocycles (e.g., imidazoles, pyrazoles), regioselectivity can be a significant challenge.[1] The reaction may yield a mixture of isomers. To control regioselectivity, consider using protecting groups to block one of the nitrogen atoms, or explore kinetic versus thermodynamic control by carefully selecting the base, solvent, and temperature.[5] |
Issue 3: Reaction Stalls or is Sluggish
Symptoms:
-
Reaction monitoring by TLC or LC-MS shows little to no change over an extended period.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Steric Hindrance | If either the this compound derivative or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced. Increasing the reaction temperature or using a less sterically demanding base might be necessary. |
| Insufficient Base | Ensure that at least a stoichiometric amount of base is used, and often an excess (2-3 equivalents) is beneficial to drive the reaction to completion.[1] |
| Poor Solubility | If the starting materials are not fully dissolved in the chosen solvent, the reaction will be slow. Consider using a co-solvent to improve solubility or switching to a different solvent system altogether. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of this compound?
A1: The N-alkylation of this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing a leaving group (e.g., a halide).[1] The reaction is usually facilitated by a base, which deprotonates the nitrogen, increasing its nucleophilicity.[1]
Q2: How do I choose the right base for my reaction?
A2: The choice of base depends on the nucleophilicity of your substrate. For many standard N-alkylations, potassium carbonate (K₂CO₃) is a good starting point.[1] For less nucleophilic substrates, such as those with electron-withdrawing groups, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be required.[1]
Q3: What are the best solvents for this reaction?
A3: Polar aprotic solvents are generally the most effective for N-alkylation of pyridines. Anhydrous N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices as they help to increase the reactivity of the nucleophile.[1][2]
Q4: My reaction is complete, but I'm having trouble with the work-up. What are some common work-up procedures?
A4: A common work-up procedure involves quenching the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), especially if a strong base like NaH was used.[1] The product is then typically extracted into an organic solvent like ethyl acetate (B1210297). The organic layer is washed with water and brine to remove any remaining DMF and inorganic salts, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.[1]
Q5: Can I use microwave irradiation to speed up the reaction?
A5: Yes, microwave-assisted synthesis can be an effective method for accelerating the N-alkylation of pyridone systems and may be applicable to this compound as well. It can often lead to shorter reaction times and improved yields.
Experimental Protocols
Protocol 1: General N-Alkylation using Potassium Carbonate
This protocol is suitable for the N-alkylation of this compound with reactive alkyl halides.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (1.1 - 1.5 eq)[2]
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)[1]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DMF (5-10 mL per mmol of substrate).[1]
-
Add anhydrous potassium carbonate to the solution.[1]
-
Add the alkyl halide to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.
Protocol 2: N-Alkylation using Sodium Hydride for Less Reactive Substrates
This protocol is recommended for less reactive alkylating agents or sterically hindered this compound derivatives.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. [1]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add a solution of the alkyl halide in a minimum amount of anhydrous THF or DMF dropwise.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.[1]
-
Perform an extractive work-up as described in Protocol 1.
Data Presentation
Table 1: Comparison of Bases for N-Alkylation
| Base | Strength | Typical Solvents | Common Use Cases |
| K₂CO₃ | Weak | DMF, Acetonitrile | Standard, reactive alkyl halides |
| Cs₂CO₃ | Moderate | DMF, THF | Often provides better yields than K₂CO₃ |
| NaH | Strong | THF, DMF | Less reactive substrates, amides |
| t-BuOK | Strong | THF, t-BuOH | Sterically hindered substrates |
Table 2: Common Solvents for N-Alkylation
| Solvent | Type | Boiling Point (°C) | Notes |
| DMF | Polar Aprotic | 153 | Excellent for many SN2 reactions, but can be difficult to remove. |
| DMSO | Polar Aprotic | 189 | Similar to DMF, can also promote elimination side reactions at high temperatures. |
| Acetonitrile | Polar Aprotic | 82 | Good alternative to DMF, easier to remove. |
| THF | Polar Aprotic | 66 | Commonly used with strong bases like NaH. |
Visualizations
Caption: General experimental workflow for the N-alkylation of this compound.
References
Technical Support Center: Synthesis of Substituted 4-Methoxypyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted 4-methoxypyridine derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the functionalization of the this compound ring?
The primary challenges in the synthesis of substituted this compound derivatives revolve around controlling regioselectivity, managing competing side reactions, and dealing with the inherent reactivity of the pyridine (B92270) ring. The electron-donating methoxy (B1213986) group at the 4-position activates the ring towards electrophilic substitution, but the pyridine nitrogen is a site of high electron density and can be protonated or alkylated, complicating reactions.[1] Direct electrophilic substitution can be difficult, and harsh reaction conditions may be required.[1] Furthermore, nucleophilic substitution is also possible, typically at the 2- and 6-positions. A common side reaction is the demethylation of the methoxy group under certain conditions.[2][3]
Q2: How does the 4-methoxy group influence the regioselectivity of substitution?
The 4-methoxy group is an electron-donating group, which activates the pyridine ring towards electrophilic attack, primarily at the 3- and 5-positions. However, direct electrophilic substitution on the pyridine ring can be challenging. For practical functionalization, directed metalation is often employed. Lithiation, for example, can be directed to the C-2 or C-3 positions depending on the reagents and any existing substituents on the ring.[4][5]
Q3: My Suzuki-Miyaura coupling reaction with a this compound derivative is giving a low yield. What are the common causes?
Low yields in Suzuki-Miyaura couplings involving this compound derivatives can be attributed to several factors:
-
Inactive Catalyst: The palladium catalyst may have degraded. Using a fresh batch of catalyst and ligand is recommended.
-
Protodeboronation: The boronic acid may be decomposing. It is crucial to use anhydrous solvents and minimize water content.[6]
-
Homocoupling: Electron-rich boronic acids, such as those derived from this compound, are prone to homocoupling, where two molecules of the boronic acid react with each other.[6]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the reaction's success. Optimization of these parameters is often necessary.[6]
Q4: I am observing an unexpected loss of the methoxy group in my reaction. Why is this happening?
Unintentional demethylation of the 4-methoxy group can occur under various conditions. Strong nucleophiles, such as L-selectride, can effect demethylation.[2] Additionally, heating this compound derivatives with alkylating agents like methyl iodide in certain solvents can lead to the formation of N-methyl-4-pyridones, a process that involves demethylation.[3] High temperatures in the presence of reagents like pyridinium (B92312) hydrochloride can also cause demethylation.[7]
Q5: How can I achieve substitution at the C-3 position of this compound?
Directing a substituent to the C-3 position of this compound can be achieved through directed lithiation. Using a hindered base like mesityllithium (B1247292) or phenyllithium (B1222949) can facilitate lithiation at the C-3 position, and the resulting organolithium species can then be reacted with a suitable electrophile.[4]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | * Use a fresh batch of palladium catalyst and phosphine (B1218219) ligand.[6] * Consider using a pre-formed palladium-ligand complex.[6] |
| Protodeboronation of Boronic Acid | * Use anhydrous solvents and reagents.[6] * Minimize the amount of water in the reaction.[6] * Consider using a milder base such as potassium fluoride (B91410) (KF).[6] |
| Homocoupling of Boronic Acid | * Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) to remove oxygen.[6] * Use a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species.[6] * Optimize the choice of phosphine ligand; bulky, electron-rich monophosphines can be beneficial.[6] |
| Poor Choice of Base or Solvent | * Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF). * Refer to literature for optimized conditions for similar substrates. |
| Sterically Hindered Substrates | * Increase the reaction temperature. * Use a more active catalyst system. * Prolong the reaction time. |
Issue 2: Unwanted Demethylation of the 4-Methoxy Group
| Potential Cause | Troubleshooting Steps |
| Presence of Strong Nucleophiles | * Avoid using strong nucleophilic reagents if demethylation is not desired. * If a nucleophilic reagent is necessary, consider lowering the reaction temperature. |
| High Reaction Temperatures | * If possible, conduct the reaction at a lower temperature. * If high temperatures are required, consider using a protecting group for the methoxy group, although this adds extra steps. |
| Reaction with Alkylating Agents | * When performing N-alkylation, be aware of the potential for subsequent demethylation to form pyridones, especially in polar solvents.[3] * Monitor the reaction closely and consider using milder alkylating agents or reaction conditions. |
| Acidic Conditions | * Avoid strongly acidic conditions, which can promote ether cleavage, especially at elevated temperatures. |
Quantitative Data
Table 1: Typical Yields for Suzuki-Miyaura Coupling of (4-Methoxypyridin-2-yl)boronic acid with Aryl Halides
| Aryl Halide | Product | Typical Yield Range (%) | Notes |
| 4-Bromoanisole | 2-(4-Methoxyphenyl)-4-methoxypyridine | 70-90 | Electron-rich aryl bromides generally couple well. |
| 4-Bromobenzonitrile | 4-(4-Methoxypyridin-2-yl)benzonitrile | 60-85 | Electron-poor aryl bromides are also effective coupling partners. |
Data is generalized from similar 2-pyridylboronic acid couplings.
Table 2: Conditions for Chemoselective Demethylation of this compound
| Reagent | Equivalents | Solvent | Temperature | Time | Yield (%) |
| L-selectride | 3 | THF | Reflux | 2 h | 87 |
| L-selectride | 3 | Toluene | Reflux | 2 h | 86 |
| L-selectride | 3 | 1,4-Dioxane | Reflux | 2 h | 85 |
Data from a study on the chemoselective demethylation of methoxypyridine derivatives.[2]
Experimental Protocols
Protocol 1: C-2 Lithiation and Bromination of this compound
This protocol describes the synthesis of 2-bromo-4-methoxypyridine.
Materials:
-
N,N-dimethylethanolamine
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
1,2-Dibromo-1,1,2,2-tetrachloroethane
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes, anhydrous
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-dimethylethanolamine (2.0 equiv) in anhydrous hexanes and cool to -20 °C.
-
Add n-BuLi (4.0 equiv) dropwise and stir the mixture for 30 minutes.
-
Add this compound (1.0 equiv) dropwise. The solution will turn orange. Stir for one hour.
-
Cool the reaction mixture to -78 °C.
-
Add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (2.4 equiv) in anhydrous THF dropwise.
-
Allow the mixture to slowly warm to room temperature overnight.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to obtain 2-bromo-4-methoxypyridine.[4]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general guideline for the coupling of (4-methoxypyridin-2-yl)boronic acid with an aryl bromide.
Materials:
-
(4-Methoxypyridin-2-yl)boronic acid (1.2-1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene/Water, 4:1 mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, (4-methoxypyridin-2-yl)boronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (e.g., 16 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.[8]
Visualizations
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Caption: Regioselectivity in this compound functionalization.
Caption: Common side reactions in this compound synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
purification of 4-Methoxypyridine reaction products from byproducts
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 4-methoxypyridine. It is intended for researchers, scientists, and drug development professionals who may encounter challenges in isolating the desired product from reaction byproducts and starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities depend on the synthetic route. Key impurities often include unreacted starting materials such as 4-hydroxypyridine (B47283), 4-chloropyridine (B1293800), or 4-bromopyridine. Side products can also be present, including N-alkylated pyridones (e.g., 1-methylpyridin-4-one) if alkylating agents are used, or residual this compound N-oxide if a reduction step is incomplete.[1][2][3]
Q2: My final product has a persistent yellow or brown color. What is the likely cause and how can I remove it?
A2: A persistent color often indicates the presence of high molecular weight byproducts or pyridine (B92270) derivative superpolymers.[4] It can also result from the degradation of reagents or the product itself. Purification by fractional distillation under reduced pressure is often effective. If distillation fails, column chromatography on silica (B1680970) gel or treatment with activated carbon may be necessary to remove the colored impurities.
Q3: What is the boiling point of this compound, and how does it compare to potential impurities?
A3: this compound has a boiling point of approximately 191°C at atmospheric pressure and 108-111°C at 65 mmHg.[5] Comparing this to the boiling points of common starting materials is crucial for planning purification by distillation.
Data Table: Physical Properties of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | 109.13 | 191 °C | 4 °C | Soluble in organic solvents (ethyl acetate (B1210297), alcohol); poor in water.[5] |
| 4-Hydroxypyridine | 95.09 | 181 °C (as 4-Pyridone) | 150 °C (as 4-Pyridone)[6] | Soluble in water. |
| 4-Chloropyridine (HCl salt) | 150.00 | Decomposes | 210-215 °C | Soluble in water. |
| 4-Bromopyridine (HBr salt) | 194.98 | Decomposes | 280-285 °C | Soluble in water. |
| This compound N-oxide | 125.13 | - | 82-85 °C[3] | Soluble in most common organic solvents.[3] |
Q4: Can I use a simple aqueous wash to remove impurities?
A4: An aqueous wash can be effective for removing water-soluble impurities like the salt forms of starting materials (e.g., 4-chloropyridine hydrochloride) or highly polar compounds like 4-hydroxypyridine. However, this compound itself has some slight basicity, so acidic washes should be used cautiously to avoid forming the water-soluble pyridinium (B92312) salt of the product, which would lead to yield loss.[7]
Troubleshooting Guide
This guide addresses specific problems encountered during the purification of this compound.
Problem 1: Contamination with Starting Material (4-Hydroxypyridine)
-
Issue: GC/MS or NMR analysis shows the presence of 4-hydroxypyridine in the final product. Due to its tautomeric equilibrium with 4-pyridone, it is significantly more polar and has a much higher melting point than this compound.[2][6]
-
Solution:
-
Alkaline Wash: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH or K₂CO₃). The 4-hydroxypyridine will be deprotonated to its phenoxide-like salt, which is highly soluble in the aqueous layer and can be separated.
-
Column Chromatography: If the wash is insufficient, column chromatography is a reliable method. The significant polarity difference between the product and 4-hydroxypyridine allows for easy separation.
-
Problem 2: Contamination with Halopyridine Starting Material (e.g., 4-Chloropyridine)
-
Issue: The crude product is contaminated with unreacted 4-chloropyridine or 4-bromopyridine.
-
Solution:
-
Acidic Wash: Dissolve the crude product in an organic solvent. Perform a wash with dilute aqueous acid (e.g., 1M HCl). The more basic starting halopyridine will be protonated and extracted into the aqueous phase. Caution: this compound can also be protonated, so multiple extractions with fresh organic solvent from the aqueous layer may be needed to recover any lost product after re-basifying the aqueous layer.
-
Fractional Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure is an excellent method for separation on a larger scale.
-
Problem 3: Presence of an N-Alkylated Pyridone Byproduct
-
Issue: When synthesizing this compound from 4-hydroxypyridine using an alkylating agent (e.g., dimethyl sulfate), a common byproduct is the N-alkylated 1-methylpyridin-4-one.[2] This byproduct is often highly polar and water-soluble.
-
Solution:
-
Extraction: This byproduct can typically be removed by washing the organic solution of the crude product with water or brine. Its high polarity will favor the aqueous phase.
-
Column Chromatography: For trace amounts or difficult separations, column chromatography is highly effective. The pyridone byproduct will have a much stronger affinity for the silica gel than the desired this compound.
-
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove polar, ionizable impurities like 4-hydroxypyridine.
-
Dissolution: Dissolve the crude reaction mixture in 5-10 volumes of a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Base Wash: Transfer the solution to a separatory funnel and wash with an equal volume of 1M sodium hydroxide (B78521) solution. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Water Wash: Wash the remaining organic layer with an equal volume of deionized water to remove any residual base.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for removing byproducts with different polarities.
-
Adsorbent: Prepare a silica gel slurry (230-400 mesh) in the chosen eluent.
-
Column Packing: Pack a glass column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 75:25 Hexane:Ethyl Acetate).[8]
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualized Workflows and Logic
The following diagrams illustrate the general purification workflow and a troubleshooting decision-making process.
Caption: General experimental workflow for the work-up and purification of this compound.
References
- 1. exsyncorp.com [exsyncorp.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 5. innospk.com [innospk.com]
- 6. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 7. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Managing the Basicity of 4-Methoxypyridine in Sensitive Reactions
Welcome to the technical support center for managing 4-Methoxypyridine (4-MeO-Py) in sensitive chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate challenges associated with the basicity of this common reagent.
Frequently Asked Questions (FAQs)
Q1: Why is this compound's basicity a concern in some reactions?
A1: this compound is a moderately strong base, with the pKa of its conjugate acid being approximately 6.47.[1] This is more basic than pyridine (B92270), due to the electron-donating effect of the methoxy (B1213986) group which increases the electron density on the nitrogen atom.[2][3] In sensitive reactions, this basicity can lead to several undesirable side reactions, including:
-
Deprotonation of acidic protons: It can deprotonate sensitive functional groups, leading to unintended reactions or decomposition.
-
Epimerization: It can cause loss of stereochemical integrity at stereocenters alpha to a carbonyl group.
-
Base-catalyzed hydrolysis: In the presence of nucleophiles like water, it can promote the hydrolysis of esters or other labile functional groups.[4][5]
-
Elimination reactions: It can promote elimination reactions in substrates with good leaving groups.
Q2: My reaction with an acid-sensitive substrate is giving low yields when using this compound. What could be the problem?
A2: The basicity of this compound is likely the culprit. The lone pair on the nitrogen atom can interact with and deprotonate acid-sensitive functional groups, leading to side products or decomposition of your starting material. Consider monitoring your reaction at a lower temperature and for a shorter duration to minimize these side reactions. If the problem persists, you may need to consider an alternative, less basic reagent or a strategy to mitigate the basicity of 4-MeO-Py.
Q3: How does this compound compare to other common non-nucleophilic bases?
A3: this compound is a useful base, but its nucleophilicity and basicity may not be suitable for all applications. Other non-nucleophilic bases offer different properties. For a quantitative comparison of basicity, please refer to the data in Table 1.
Q4: What are "proton sponges," and when should I use them instead of this compound?
A4: Proton sponges, such as 1,8-Bis(dimethylamino)naphthalene, are strong, non-nucleophilic bases with exceptionally high pKa values.[6][7] They are sterically hindered, which makes them poor nucleophiles but excellent proton scavengers.[8] You should consider using a proton sponge when your reaction is highly sensitive to the basicity of this compound and a much stronger, non-nucleophilic base is required to drive the reaction to completion without causing side reactions.
Troubleshooting Guides
Issue 1: Low Yield in Acylation of a Sensitive Alcohol
Symptoms:
-
Low yield of the desired ester.
-
Formation of multiple unidentified byproducts observed by TLC or LC-MS.
-
Possible decomposition of the starting alcohol.
Potential Cause: The basicity of this compound is causing deprotonation of a sensitive functional group on the alcohol, leading to side reactions or decomposition. In acylation reactions, 4-MeO-Py is often used to neutralize the acid byproduct, but its basicity can be detrimental to the substrate itself.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Start the reaction at 0°C or even -20°C to minimize side reactions.
-
Slow Addition of Reagents: Add the acylating agent and this compound slowly and separately to the reaction mixture to maintain a low concentration of the base at any given time.
-
Use a Weaker Base: If possible, switch to a less basic pyridine derivative, such as 2,6-lutidine, which is also sterically hindered and less nucleophilic.
-
Consider a Proton Sponge: For extremely sensitive substrates, replacing this compound with a proton sponge can effectively scavenge the acid byproduct without interacting with the sensitive functional groups. (See Experimental Protocol 2).
Issue 2: Epimerization of a Stereocenter Alpha to a Carbonyl Group
Symptoms:
-
Formation of a diastereomeric or racemic mixture from a stereochemically pure starting material.
-
Observed by chiral HPLC or NMR spectroscopy.
Potential Cause: this compound is abstracting the proton at the stereocenter, leading to the formation of an enolate which then reprotonates non-stereoselectively.
Troubleshooting Steps:
-
Strict Temperature Control: Maintain a low and constant temperature throughout the reaction.
-
Alternative Base: Switch to a more sterically hindered and less basic amine, such as triethylamine (B128534) or diisopropylethylamine (Hünig's base).
-
In-situ Quenching: If the reaction allows, consider adding a mild proton source to quench the enolate as it forms, although this can be challenging to control.
-
Proton Sponge as a Non-Interfering Base: A proton sponge is an excellent choice in this scenario as its high steric hindrance prevents it from readily accessing the alpha-proton, while still effectively neutralizing any generated acid.
Data Presentation
Table 1: Comparison of pKa Values of Conjugate Acids of Common Bases
| Base | pKa of Conjugate Acid (in water) | Reference |
| Pyridine | 5.25 | [9] |
| This compound | 6.47 | [1] |
| 2,6-Lutidine | 6.64 | General Chemistry Textbooks |
| Triethylamine | 10.75 | General Chemistry Textbooks |
| Diisopropylethylamine (Hünig's Base) | 11.4 | General Chemistry Textbooks |
| 1,8-Bis(dimethylamino)naphthalene (Proton Sponge) | 12.1 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Acylation using this compound with a Moderately Sensitive Alcohol
Objective: To perform an acylation reaction on an alcohol with a base-sensitive functional group, while minimizing side reactions caused by the basicity of this compound.
Materials:
-
Alcohol (1.0 equiv)
-
Acylating agent (e.g., acid chloride or anhydride, 1.1 equiv)
-
This compound (1.2 equiv)
-
Anhydrous, non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the alcohol in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, prepare a solution of this compound in the anhydrous solvent.
-
In another separate flask, prepare a solution of the acylating agent in the anhydrous solvent.
-
Simultaneously add the this compound solution and the acylating agent solution dropwise to the cooled alcohol solution over a period of 30-60 minutes using syringe pumps.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Acylation of a Highly Sensitive Alcohol using a Proton Sponge
Objective: To perform an acylation on a highly base-sensitive alcohol where this compound causes significant degradation.
Materials:
-
Highly sensitive alcohol (1.0 equiv)
-
Acylating agent (e.g., acid chloride or anhydride, 1.1 equiv)
-
1,8-Bis(dimethylamino)naphthalene (Proton Sponge, 1.1 equiv)
-
Anhydrous, non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the highly sensitive alcohol and the proton sponge.
-
Dissolve the solids in the anhydrous solvent.
-
Cool the solution to 0°C.
-
Slowly add the acylating agent dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with the organic solvent and wash sequentially with 1M HCl (to remove the protonated proton sponge), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Caption: Decision workflow for selecting a base in a sensitive acylation reaction.
Caption: Potential reaction pathways in the presence of this compound.
References
- 1. parchem.com [parchem.com]
- 2. homework.study.com [homework.study.com]
- 3. nbinno.com [nbinno.com]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chembk.com [chembk.com]
- 7. youtube.com [youtube.com]
- 8. Naphthalene proton sponges as hydride donors: diverse appearances of the tert-amino-effect - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
preventing the degradation of 4-Methoxypyridine during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxypyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary industrial methods for synthesizing this compound are:
-
Nucleophilic Aromatic Substitution: This method involves the reaction of 4-chloropyridine (B1293800) with sodium methoxide (B1231860). The methoxide ion acts as a nucleophile, displacing the chloride ion on the pyridine (B92270) ring.[1][2]
-
Catalytic Hydrogenation: This route utilizes this compound-N-oxide as the starting material, which is then reduced to this compound using a catalyst, such as zinc in the presence of ammonium (B1175870) formate (B1220265) and silica (B1680970) gel.[3]
Q2: What are the typical physical and chemical properties of this compound?
A2: this compound is a colorless to pale yellow liquid.[1] Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C6H7NO |
| Molecular Weight | 109.13 g/mol |
| Boiling Point | 108-111 °C at 65 mmHg |
| Density | 1.075 g/mL at 25 °C |
| Refractive Index | n20/D 1.516 (lit.) |
Source:
Q3: Is this compound stable under all conditions?
A3: this compound is generally stable but can degrade under certain conditions. It is known to undergo thermally driven degradation at temperatures of 75 °C and above.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield in Nucleophilic Aromatic Substitution of 4-Chloropyridine
Q: I am getting a low yield of this compound when reacting 4-chloropyridine with sodium methoxide. What are the possible causes and solutions?
A: Low yields in this reaction can stem from several factors related to reactants, reaction conditions, and potential side reactions.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Moisture in the Reaction: Sodium methoxide is highly reactive with water, which will consume the reagent and reduce the yield.
-
Solution: Ensure all reactants and solvents are anhydrous. Dry the solvent (e.g., methanol) using molecular sieves. Use freshly prepared or properly stored sodium methoxide.[2]
-
-
Suboptimal Sodium Methoxide Concentration: The concentration of sodium methoxide can influence the reaction rate and yield.
-
Solution: Optimize the concentration of sodium methoxide. While a higher concentration can increase the reaction rate, an excessive amount may lead to side reactions. Perform small-scale experiments to find the optimal concentration for your specific conditions.
-
-
Side Reactions: Although the primary reaction is nucleophilic substitution, other reactions can occur, consuming starting materials and reducing the yield of the desired product.
Logical Flow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low yield.
Issue 2: Degradation During Catalytic Hydrogenation of this compound-N-oxide
Q: I am observing significant degradation or low conversion during the catalytic hydrogenation of this compound-N-oxide. How can I improve this synthesis?
A: The catalytic hydrogenation of this compound-N-oxide can be sensitive to the choice of catalyst, catalyst loading, and reaction conditions.
Potential Causes and Solutions:
-
Catalyst Deactivation: The catalyst may become poisoned or lose its activity during the reaction.
-
Solution: Ensure the purity of the starting material and solvent. Consider using a fresh batch of catalyst. The choice of catalyst is also crucial; for instance, a rhodium oxide catalyst has been shown to be active for the hydrogenation of various pyridines.
-
-
Suboptimal Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate and yield.
-
Incomplete Reduction: The reduction of the N-oxide may be incomplete, leading to a mixture of starting material and product.
-
Solution: Increase the hydrogen pressure or the reaction time. Ensure efficient stirring to maximize contact between the substrate, catalyst, and hydrogen.
-
-
Side Reactions: Undesired side reactions can lead to the formation of byproducts.
-
Solution: Adjusting the reaction temperature and pressure can help minimize side reactions. Lowering the temperature may increase selectivity towards the desired product.
-
Experimental Protocol: Optimization of Catalyst Loading
A general procedure to optimize catalyst loading is as follows:
-
Set up a series of parallel reactions with identical amounts of this compound-N-oxide, solvent, and hydrogen pressure.
-
Vary the catalyst loading in each reaction vessel (e.g., 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.0 mol%, 2.5 mol%).
-
Run the reactions for a fixed amount of time and monitor the conversion and product yield by GC or HPLC.
-
Analyze the results to determine the catalyst loading that provides the best balance of high yield and minimal reaction time.
Data on Catalyst Loading vs. Yield and Reaction Time (Illustrative Example)
The following table illustrates the typical effect of catalyst loading on reaction yield and time. Note that the optimal conditions will vary depending on the specific catalyst and other reaction parameters.
| Catalyst Loading (mol%) | Yield (%) | Reaction Time (h) |
| 1.0 | 75 | 12 |
| 1.5 | 85 | 8 |
| 2.0 | 92 | 6 |
| 2.5 | 95 | 4 |
| 3.0 | 95 | 3.5 |
This data is illustrative and based on general trends observed in catalytic reactions.[7]
Issue 3: Presence of Impurities in the Final Product
Q: My final this compound product is impure. What are the likely impurities and how can I remove them?
A: Impurities can originate from starting materials, side reactions, or degradation of the product.
Common Impurities and Their Sources:
-
Unreacted 4-chloropyridine or this compound-N-oxide: Incomplete reaction.
-
4-Hydroxypyridine: Hydrolysis of this compound, especially if water is present.
-
N-Methyl-4-pyridone: This can form if a methylating agent, such as methyl iodide, is present as an impurity or if there is a side reaction with the methanol (B129727) solvent under certain conditions.[9]
-
Byproducts from the catalyst: Traces of the metal catalyst or its salts may be present.
Purification Methods:
-
Fractional Distillation: This is an effective method for separating this compound from less volatile impurities.
-
Column Chromatography: Silica gel chromatography can be used to separate the product from impurities with different polarities.
-
Recrystallization (of a solid derivative): If the product can be converted to a solid derivative, recrystallization can be a powerful purification technique.
Degradation Pathway Leading to a Common Impurity:
Caption: Formation of N-Methyl-4-pyridone impurity.
References
- 1. exsyncorp.com [exsyncorp.com]
- 2. Sodium methoxide - Wikipedia [en.wikipedia.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
troubleshooting low conversion rates in 4-Methoxypyridine functionalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the functionalization of 4-methoxypyridine. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues leading to low conversion rates and yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a this compound derivative has a very low yield. What are the common causes and how can I troubleshoot it?
A1: Low yields in Suzuki-Miyaura couplings involving this compound derivatives are often due to a few key factors: catalyst deactivation, issues with the boronic acid/ester, or suboptimal reaction conditions.
-
Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-rich pyridines, bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos) can be highly effective. Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is fresh and active.
-
Boronic Acid/Ester Instability: Pyridyl boronic acids can be unstable and prone to protodeboronation, especially in the presence of water or at elevated temperatures. Consider using more stable derivatives like MIDA boronates or trifluoroborate salts. Ensure your solvents are anhydrous and properly degassed.
-
Base and Solvent Selection: The choice of base and solvent system can significantly impact the reaction outcome. A screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, toluene, often with water) is recommended to find the optimal combination for your specific substrates.
-
Side Reactions: Homocoupling of the boronic acid derivative can be a significant side reaction, consuming your starting material. This is more prevalent with electron-rich systems. Adjusting the reaction conditions, such as temperature and catalyst choice, can help minimize this.
Q2: I am observing significant starting material decomposition in my C-H activation reaction with this compound. What could be the reason?
A2: this compound is generally stable, but decomposition can occur under harsh reaction conditions.
-
High Temperatures: Prolonged exposure to high temperatures can lead to decomposition. If possible, try to lower the reaction temperature or shorten the reaction time.
-
Strong Acids or Bases: While stable under normal conditions, this compound can decompose in the presence of strong acids or bases.[1] If your reaction requires such conditions, consider if a milder alternative could be used.
-
Oxidative Conditions: Certain oxidative conditions might be too harsh for the methoxy (B1213986) group or the pyridine (B92270) ring, leading to undesired side reactions or decomposition.
Q3: My nucleophilic aromatic substitution (SNAr) on a halo-4-methoxypyridine is not proceeding. What are the key factors to consider?
A3: The success of an SNAr reaction on a pyridine ring is highly dependent on the electronic properties of the ring and the position of the leaving group.
-
Ring Activation: The pyridine ring is electron-deficient, which facilitates nucleophilic attack. The electron-donating methoxy group at the 4-position can counteract this effect, making the reaction more challenging compared to pyridines with electron-withdrawing groups.
-
Leaving Group Position: Nucleophilic attack on pyridines is favored at the C2 and C4 positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. If your leaving group is at the C3 position, the reaction will be significantly slower.
-
Reaction Conditions: SNAr reactions often require elevated temperatures and a strong nucleophile. Ensure your reaction is heated sufficiently and that your nucleophile is potent enough. The choice of a polar aprotic solvent like DMF or DMSO is also crucial.
Troubleshooting Guides
Low Conversion in Suzuki-Miyaura Coupling
If you are experiencing low conversion rates in a Suzuki-Miyaura coupling reaction involving a this compound derivative, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
General Troubleshooting Logic for Functionalization Reactions
This diagram outlines a general logical approach to troubleshooting any functionalization reaction of this compound that results in a low yield.
References
Technical Support Center: Solvent Effects on the Reactivity of 4-Methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methoxypyridine. The content focuses on how the choice of solvent can significantly impact reaction outcomes, such as product distribution and reaction rates.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation of this compound with methyl iodide is giving a mixture of products. How does the solvent influence the outcome?
A1: The reaction of this compound with an alkylating agent like methyl iodide can yield two primary products: the N-alkylated 4-methoxy-1-methylpyridin-1-ium salt and the rearranged N-methyl-4-pyridone. The choice of solvent plays a critical role in determining the ratio of these products.
-
In the absence of a solvent or in nonpolar solvents , the reaction primarily yields the 4-methoxy-1-methylpyridin-1-ium salt .[1]
-
In the presence of polar solvents , the formation of 1-methyl-4-pyridone is favored.[1][2][3] In highly polar aprotic solvents like N,N-dimethylformamide (DMF), the pyridone may be the exclusive product observed.[1]
This solvent-dependent outcome is attributed to the stabilization of the transition states and intermediates involved in the reaction pathways. Polar solvents can facilitate the rearrangement of the initially formed pyridinium (B92312) salt to the more polar pyridone tautomer.[2][3]
Q2: I am observing unexpected side products in my reaction involving this compound. Could the solvent be the cause?
A2: Yes, the solvent can react with pyridine (B92270) derivatives under certain conditions, leading to unwanted side products. For instance, halogenated solvents like dichloromethane (B109758) (DCM) can react with pyridines to form bispyridinium dichlorides, even at room temperature. Therefore, it is crucial to choose an inert solvent that is compatible with your reaction conditions. Always consult the literature for similar reactions to identify suitable solvents.
Q3: How does solvent polarity affect nucleophilic aromatic substitution (SNAr) reactions of this compound derivatives?
A3: For SNAr reactions, the polarity of the solvent is a critical factor. These reactions typically proceed through a negatively charged intermediate (Meisenheimer complex). Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile, are generally the best choice. These solvents can effectively stabilize the charged intermediate through dipole-dipole interactions, thereby increasing the reaction rate. While polar protic solvents (e.g., water, ethanol) can also stabilize the intermediate, they can solvate the nucleophile through hydrogen bonding, which reduces its nucleophilicity and can slow down the reaction.
Q4: My electrophilic substitution reaction on this compound is not working well. What role does the solvent play?
A4: The pyridine ring is electron-deficient, making electrophilic aromatic substitution (EAS) challenging. The reaction conditions are often harsh, and the choice of solvent can be crucial. Many EAS reactions are performed under acidic conditions, which protonate the pyridine nitrogen, further deactivating the ring. In some cases, non-polar solvents can slow down the rate of reaction. A common strategy to facilitate electrophilic substitution at the 4-position is to first convert the this compound to its N-oxide. This modification activates the ring towards electrophilic attack.
Q5: I am attempting an O-demethylation of 4-methoxypyrologyridine. What are the typical solvents and reagents used?
A5: The O-demethylation of this compound to 4-hydroxypyridine (B47283) can be achieved using various reagents, and the solvent choice is often dictated by the reagent. Common methods include:
-
L-selectride in THF: This method has been shown to be effective for the chemoselective demethylation of methoxypyridines.[4]
-
Boron tribromide (BBr3) in dichloromethane (DCM): BBr3 is a powerful Lewis acid used for cleaving ethers. The reaction is typically performed at low temperatures.
-
47% Hydrobromic acid (HBr): This Brønsted acid can be used, often with acetic acid as a co-solvent if the substrate has poor solubility in the aqueous medium.[5]
Troubleshooting Guides
Issue 1: Low yield of N-methyl-4-pyridone in the reaction of this compound with methyl iodide.
| Potential Cause | Recommended Solution |
| Inappropriate solvent polarity. | Switch to a more polar aprotic solvent. DMF has been shown to exclusively yield the pyridone product.[1] Other polar solvents like acetone, toluene, acetonitrile, and methanol (B129727) will produce a mixture of the pyridinium salt and the pyridone.[1] |
| Reaction time is too short. | While prolonging the reaction time in some solvents may not significantly change the product ratio, ensure the reaction has gone to completion by monitoring it using TLC or NMR.[1] |
| Presence of electron-donating groups on the pyridine ring. | Electron-donating groups can deactivate the ring towards the rearrangement. If your substrate has such groups, you may need to use more forcing conditions (e.g., higher temperature, more polar solvent). |
Issue 2: Poor regioselectivity in the functionalization of the this compound ring.
| Potential Cause | Recommended Solution |
| Reaction conditions favor multiple isomers. | For electrophilic substitution, consider converting this compound to its N-oxide to direct the electrophile to the 2- and 4-positions. For nucleophilic substitution, the inherent electronics of the ring favor attack at the 2- and 6-positions. To achieve substitution at other positions, directed metalation strategies may be necessary. |
| Steric hindrance. | The methoxy (B1213986) group at the 4-position can sterically influence the approach of reagents. Consider the size of your nucleophile or electrophile and how it might interact with the substrate. |
Data Presentation
Table 1: Solvent Effect on the Product Distribution in the Reaction of this compound with Methyl Iodide. [1]
| Solvent | Dielectric Constant (ε) | Product Ratio (Pyridinium Salt : Pyridone) |
| None | - | Only Pyridinium Salt Observed |
| Toluene | 2.4 | ~1 : 1 |
| Acetone | 20.7 | ~1 : 1 |
| Acetonitrile | 37.5 | ~1 : 1 |
| Methanol | 32.7 | ~1 : 1 |
| THF | 7.6 | ~1 : 1 |
| DMF | 36.7 | Only Pyridone Observed |
Experimental Protocols
Protocol 1: General Procedure for Investigating the Solvent Effect on the Alkylation of this compound
This protocol describes a general method to determine the product distribution of the reaction between this compound and methyl iodide in various solvents.
Materials:
-
This compound
-
Methyl iodide
-
A selection of anhydrous solvents with varying polarities (e.g., Toluene, THF, Acetonitrile, DMF)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
TLC plates and developing chamber
-
NMR tubes and deuterated solvent (e.g., DMSO-d6)
-
NMR spectrometer
Procedure:
-
Set up a series of round-bottom flasks, each charged with a magnetic stir bar.
-
To each flask, add this compound (1.0 eq).
-
Under an inert atmosphere, add the chosen anhydrous solvent to each flask to create a solution of a specific concentration (e.g., 0.5 M).
-
Add methyl iodide (1.1 - 1.5 eq) to each flask.
-
Stir the reaction mixtures at a constant temperature (e.g., room temperature or reflux, depending on the desired rate).
-
Monitor the progress of the reactions by TLC.
-
Once the reactions are complete (as indicated by the consumption of the starting material), remove the solvent under reduced pressure.
-
Dissolve the crude product in a deuterated solvent (e.g., DMSO-d6).
-
Acquire a 1H NMR spectrum of each crude product.
-
Determine the product ratio by integrating the characteristic peaks of the 4-methoxy-1-methylpyridin-1-ium salt and the 1-methyl-4-pyridone.
Protocol 2: General Procedure for Monitoring Reaction Kinetics using UV-Vis Spectroscopy
This protocol can be adapted to study the rate of reactions involving this compound where there is a change in the UV-Vis spectrum over time.
Materials:
-
This compound and other reactants
-
A selection of UV-grade solvents
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of this compound and the other reactant(s) in the chosen UV-grade solvent.
-
Determine the optimal wavelength for monitoring the reaction by recording the UV-Vis spectra of the starting materials and the expected product(s). Select a wavelength where there is a significant change in absorbance as the reaction progresses.
-
Equilibrate the spectrophotometer and the cuvette holder to the desired reaction temperature.
-
In a quartz cuvette, mix the reactant solutions to initiate the reaction. The final concentrations should be such that the absorbance remains within the linear range of the instrument.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the chosen wavelength at regular time intervals.
-
Continue data collection until the reaction is complete (i.e., the absorbance no longer changes).
-
Analyze the absorbance versus time data to determine the reaction rate and order.
Visualizations
Caption: Solvent-dependent pathways in the alkylation of this compound.
Caption: Workflow for determining product distribution by NMR.
References
Technical Support Center: Catalyst Selection and Optimization for 4-Methoxypyridine Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common coupling reactions involving 4-methoxypyridine and its derivatives.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound derivatives and various organoboron compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using this compound derivatives in Suzuki-Miyaura couplings?
A1: The primary challenges include low product yield, and two significant side reactions: protodeboronation and homocoupling. The electron-rich nature of the this compound ring can make the corresponding boronic acid susceptible to homocoupling, where two molecules of the boronic acid react with each other.[1] Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is also a common issue with heteroaryl boronic acids.[2][3][4]
Q2: What is the role of the base in the Suzuki-Miyaura coupling of this compound boronic acid?
A2: The base is crucial for activating the boronic acid. It facilitates the formation of a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex more readily than the neutral boronic acid.[2] Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are generally effective.[2]
Q3: How can I minimize the homocoupling of my this compound boronic acid?
A3: Homocoupling is often promoted by the presence of oxygen and certain palladium(II) species.[1] To minimize this side reaction, it is critical to thoroughly degas your solvents and reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen).[3] Using a high-quality Pd(0) catalyst or ensuring the complete in-situ reduction of a Pd(II) precatalyst can also be beneficial.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Ineffective catalyst system. | Use a fresh, high-quality palladium catalyst. For challenging couplings, consider more active catalysts with specialized phosphine (B1218219) ligands like XPhos or RuPhos.[3] |
| Degradation of boronic acid. | Use fresh or properly stored boronic acid. Consider using a more stable boronate ester (e.g., pinacol (B44631) or MIDA ester).[3][4] | |
| Inappropriate base or solvent. | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, DMF, often with water).[3] | |
| Significant Protodeboronation | Presence of protic sources (e.g., water, acidic impurities). | Use anhydrous solvents and reagents. If an aqueous base is required, minimize the amount of water.[3] |
| Prolonged reaction time or high temperature. | Optimize the reaction time and consider lowering the temperature.[4] Using milder bases like NaHCO₃ may also help.[4] | |
| High Levels of Homocoupling Byproduct | Presence of oxygen. | Thoroughly degas all solvents and the reaction mixture.[1][3] |
| Inefficient transmetalation. | Optimize the catalyst and ligand system to accelerate the desired cross-coupling pathway.[1] |
Data Presentation: Catalyst and Base Performance in Suzuki-Miyaura Coupling
Table 1: Comparison of Palladium Catalysts for the Coupling of 4-Methoxyphenylboronic Acid with 2-Chloropyridine
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 92 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 95 |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 100 | 78 |
| PdCl₂(dppf) | dppf | K₂CO₃ | DMF | 110 | 85 |
Note: Yields are representative and can vary based on specific substrate and reaction conditions.
Table 2: Effect of Base on the Yield of a Model Suzuki-Miyaura Reaction
| Base | Solvent | Yield (%) |
| K₃PO₄ | Dioxane/H₂O | 94 |
| Cs₂CO₃ | Dioxane | 92 |
| K₂CO₃ | Dioxane/H₂O | 88 |
| Na₂CO₃ | Dioxane/H₂O | 85 |
| Et₃N | Dioxane | 45 |
Reaction Conditions: 4-methoxyphenylboronic acid, 2-bromopyridine, Pd(PPh₃)₄, 100 °C, 12h.
Experimental Protocol: Suzuki-Miyaura Coupling of (4-Methoxypyridin-2-yl)boronic Acid with an Aryl Bromide
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add (4-methoxypyridin-2-yl)boronic acid (1.2 mmol), the aryl bromide (1.0 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and the palladium catalyst (e.g., XPhos Pd G3, 0.02 mmol).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (B91453) (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (typically 8-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound derivatives with a wide range of amines.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of a this compound halide shows low conversion. What should I investigate first?
A1: Low conversion can be due to several factors. Pyridine (B92270) substrates can coordinate to the palladium center, leading to catalyst inhibition.[5] Ensure you are using a suitable ligand, often a bulky, electron-rich phosphine like XPhos or RuPhos, which can promote the desired reaction and prevent catalyst deactivation.[3] Also, verify the quality of your reagents and ensure a strictly inert atmosphere.
Q2: I am observing significant hydrodehalogenation of my this compound starting material. How can this be minimized?
A2: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction.[6] This can often be suppressed by using bulkier, more electron-donating ligands that accelerate the C-N bond-forming reductive elimination step.[5] Lowering the reaction temperature or screening different bases may also be effective.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst inhibition by pyridine nitrogen. | Use bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos).[3] Consider using a pre-catalyst for reliable generation of the active Pd(0) species.[6] |
| Poorly soluble reagents. | Screen different solvents such as toluene, dioxane, or THF. For polar substrates, consider DMF or DMSO.[5] Increasing the temperature can also improve solubility.[5] | |
| Inappropriate base. | Strong bases like NaOt-Bu are common, but for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ should be screened.[6] | |
| Side Product Formation (e.g., Hydrodehalogenation) | Slow reductive elimination. | Employ bulkier and more electron-donating ligands to accelerate C-N bond formation.[5] |
| Suboptimal base choice. | Experiment with different bases to find one that minimizes this side reaction.[5] |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-2-methoxypyridine (B53492) with Morpholine (B109124)
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.036 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried vial.
-
Reagent Addition: Add 4-chloro-2-methoxypyridine (1.0 mmol) and morpholine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (2 mL).
-
Reaction: Seal the vial and stir the mixture at 100 °C for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Section 3: Heck Coupling
The Heck reaction is a key method for the arylation of alkenes using this compound halides.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to control for a successful Heck coupling with a this compound derivative?
A1: The choice of catalyst, base, and solvent are all critical. For electron-rich heteroaryl halides like this compound derivatives, catalyst systems that promote efficient oxidative addition are necessary. The base is required to regenerate the active Pd(0) catalyst in the final step of the cycle.
Q2: Can I perform a Heck reaction without a phosphine ligand?
A2: Yes, phosphine-free Heck reactions are possible.[7] Catalyst systems like PEPPSI-type palladium complexes can be effective and simplify product purification.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inefficient catalyst. | Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands. For challenging substrates, consider palladacycle catalysts. |
| Suboptimal base or solvent. | Triethylamine (B128534) (Et₃N) is a common base, but others like K₂CO₃ can be effective.[7] DMF, NMP, and toluene are common solvents to screen. | |
| Poor Regioselectivity | Steric and electronic factors. | The regioselectivity of the alkene insertion step can sometimes be influenced by the ligand on the palladium catalyst. Experiment with different phosphine or NHC ligands. |
Experimental Protocol: Phosphine-Free Heck Coupling of 3-Bromo-4-methoxypyridine (B44659) with Styrene (B11656)
-
Reaction Setup: To a reaction vessel under a nitrogen atmosphere, add 3-bromo-4-methoxypyridine (1.0 mmol), styrene (1.5 mmol), triethylamine (3.0 mmol), and a Pd-PEPPSI catalyst (0.10 mol%).
-
Solvent Addition: Add anhydrous DMF (3 mL).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 2 hours.
-
Workup: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.[7]
Section 4: Sonogashira Coupling
The Sonogashira coupling provides a powerful route to synthesize alkynyl-substituted 4-methoxypyridines.
Frequently Asked Questions (FAQs)
Q1: What is the role of the copper co-catalyst in the Sonogashira reaction?
A1: The copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This species is more reactive towards the palladium complex in the transmetalation step than the alkyne itself, thus accelerating the reaction.
Q2: Is it possible to run a Sonogashira coupling without copper?
A2: Yes, copper-free Sonogashira couplings are well-established. These conditions are often preferred to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts. These reactions typically require a suitable palladium catalyst and a strong amine base.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Catalyst deactivation. | Ensure a strictly anaerobic environment. Use fresh, high-quality catalysts. |
| Inefficient transmetalation. | For copper-free conditions, ensure the base is strong enough (e.g., piperidine, diisopropylamine) to facilitate the reaction. | |
| Glaser Homocoupling | Presence of copper and oxygen. | Switch to copper-free conditions or ensure rigorous degassing and maintenance of an inert atmosphere. |
Experimental Protocol: Copper-Free Sonogashira Coupling of 2-Iodo-4-methoxypyridine (B12094951) with Phenylacetylene (B144264)
-
Reaction Setup: To a Schlenk tube, add 2-iodo-4-methoxypyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and triphenylphosphine (B44618) (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add anhydrous THF (5 mL), phenylacetylene (1.2 mmol), and diisopropylamine (B44863) (2.0 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Section 5: Visualizations
Logical and Experimental Workflows
Caption: A general troubleshooting workflow for low-yield coupling reactions.
Caption: Logic diagram for initial catalyst selection based on reaction type.
Caption: A generalized experimental workflow for cross-coupling reactions.
References
Technical Support Center: Overcoming the Low Reactivity of Substituted 4-Methoxypyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the reactivity of substituted 4-methoxypyridines in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why is my substituted 4-methoxypyridine unreactive in electrophilic aromatic substitution?
A1: The pyridine (B92270) ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom. This deactivates the ring towards electrophilic attack. While the 4-methoxy group is electron-donating, its activating effect may not be sufficient to overcome the deactivation by the ring nitrogen. Furthermore, the nitrogen's lone pair can be protonated or coordinate to Lewis acids in the reaction medium, forming a pyridinium (B92312) salt and further deactivating the ring.
Q2: I am struggling with a Nucleophilic Aromatic Substitution (SNAr) on a this compound derivative. What could be the issue?
A2: For a successful SNAr reaction on a pyridine ring, a good leaving group is typically required at the 2- or 4-position. The 4-methoxy group itself is not a good leaving group. If you have a leaving group at another position (e.g., a halogen at C-2), the electron-donating nature of the 4-methoxy group can disfavor the reaction by increasing the electron density of the ring, making it less susceptible to nucleophilic attack.[1]
Q3: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a substituted this compound is giving low yields. What are the common causes?
A3: Low yields in cross-coupling reactions involving 4-methoxypyridines can stem from several factors:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.
-
Substrate Reactivity: Substituted 4-methoxypyridines can be poor candidates for nucleophilic additions due to a diminished tendency to form pyridinium ions, which can be a crucial step in some reaction mechanisms.[2][3]
-
Side Reactions: Common side reactions include hydrodehalogenation (replacement of the halide with a hydrogen) and homocoupling of the coupling partner.[4]
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical for these reactions and may require careful optimization.
Q4: What are the primary strategies to activate a substituted this compound for further functionalization?
A4: The two main strategies are:
-
Conversion to a Pyridine N-oxide: The N-oxide group has a "push-pull" electronic effect, which can activate the pyridine ring for both electrophilic and nucleophilic substitution.[5] It increases the electrophilicity at the 4-position, facilitating nucleophilic attack.[6]
-
Directed ortho-Metalation (DoM): Using a strong base (e.g., n-butyllithium or LDA), it is possible to deprotonate the pyridine ring at a position ortho to a directing group. For this compound, lithiation can be directed to the C-3 position.[7] This lithiated intermediate can then react with various electrophiles.
Troubleshooting Guides
Issue 1: Failure of Suzuki-Miyaura Cross-Coupling
Symptoms:
-
Low to no conversion of the starting this compound halide.
-
Significant formation of debrominated or dechlorinated this compound.
-
Homocoupling of the boronic acid partner.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arkat-usa.org [arkat-usa.org]
Technical Support Center: Workup Procedures for 4-Methoxypyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing product loss during the workup of reactions involving 4-methoxypyridine and its derivatives.
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup and purification of this compound reaction products.
Issue 1: Low or No Recovery of Product After Aqueous Extraction
Q: I seem to be losing my this compound-containing product during the aqueous workup. What could be the cause and how can I prevent this?
A: Product loss during aqueous extraction is a common issue when working with pyridine (B92270) derivatives due to the basicity of the pyridine nitrogen. In acidic or even neutral aqueous solutions, the pyridine nitrogen can be protonated, rendering the compound more water-soluble and causing it to partition into the aqueous layer.
Troubleshooting Steps:
-
pH Adjustment: Before extracting with an organic solvent, it is crucial to basify the aqueous layer. Add a base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution to adjust the pH to approximately 7-8. This will ensure the pyridine nitrogen is in its free base form, increasing its solubility in the organic solvent.
-
Salting Out: To further decrease the solubility of your product in the aqueous layer, you can add a saturated solution of sodium chloride (brine). This technique, known as "salting out," increases the polarity of the aqueous layer, pushing the less polar organic product into the organic phase.
-
Choice of Organic Solvent: Use a sufficiently polar organic solvent to effectively extract your product. While ethers like diethyl ether are common, solvents like ethyl acetate (B1210297) or dichloromethane (B109758) may be more effective for moderately polar pyridine derivatives. Perform multiple extractions with smaller volumes of the organic solvent for higher efficiency.
-
Check for Emulsions: Emulsions, or the formation of a stable third layer between the aqueous and organic phases, can trap your product. To break up emulsions, you can try adding brine, gently swirling the separatory funnel instead of vigorous shaking, or passing the mixture through a pad of Celite.
Workflow for Minimizing Product Loss During Extraction:
Caption: Troubleshooting workflow for low product recovery after aqueous extraction.
Issue 2: Difficulty in Purifying the Product by Column Chromatography
Q: My this compound derivative is streaking on the TLC plate and I'm getting poor separation during column chromatography. How can I improve this?
A: Streaking and poor separation of pyridine-containing compounds on silica (B1680970) gel are often due to strong interactions between the basic pyridine nitrogen and the acidic silanol (B1196071) groups of the silica. This can lead to product loss on the column and broad, tailing peaks.
Troubleshooting Steps:
-
Deactivate the Silica Gel: To minimize the acidity of the silica gel, you can add a small amount of a basic modifier to your eluent. Triethylamine (B128534) (Et₃N) at a concentration of 0.5-1% is commonly used. This will compete with your product for binding to the acidic sites on the silica, resulting in better peak shape and improved separation.
-
Choice of Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (B75360) (basic or neutral) is a good alternative for the purification of basic compounds.
-
Solvent System Optimization: Carefully optimize your solvent system using TLC. A common mistake is using a solvent system that is too polar, which can cause the compound to move too quickly down the column, resulting in poor separation. Start with a less polar eluent and gradually increase the polarity (gradient elution).
-
Sample Loading: Overloading the column can lead to broad peaks and poor separation. As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel.
Workflow for Optimizing Column Chromatography:
Caption: Troubleshooting workflow for column chromatography of this compound derivatives.
Frequently Asked Questions (FAQs)
Reaction-Specific Workup Procedures
-
Q1: What is a general workup procedure for a Suzuki-Miyaura coupling reaction involving a this compound derivative?
-
A1: A typical workup involves cooling the reaction mixture to room temperature, diluting it with an organic solvent like ethyl acetate, and washing with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography. It is important to ensure the aqueous washes are neutral or slightly basic to prevent loss of the pyridine-containing product.
-
-
Q2: How should I quench and work up a lithiation reaction of this compound?
-
A2: Lithiation reactions are typically quenched at low temperatures (e.g., -78 °C) by the slow addition of a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). After quenching, the mixture is allowed to warm to room temperature, and the product is extracted into an organic solvent. The aqueous layer should be basified before extraction to ensure the product is in its non-protonated form. Subsequent purification is usually done by column chromatography or crystallization.
-
-
Q3: What is a suitable workup for a nucleophilic aromatic substitution (SNAr) reaction to produce a this compound derivative?
-
A3: For an SNAr reaction where a leaving group on a pyridine ring is displaced by a nucleophile, the workup typically involves removing the solvent under reduced pressure, partitioning the residue between water and an organic solvent, and then washing the organic layer with water and brine. As with other reactions involving basic products, ensuring the aqueous phase is not acidic is key to preventing product loss.
-
General Purification and Troubleshooting
-
Q4: My product has "oiled out" during crystallization. How can I induce crystal formation?
-
A4: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This can be due to impurities or cooling the solution too quickly. Try the following:
-
Re-heat the solution to dissolve the oil, then allow it to cool more slowly.
-
Add a small amount of a "good" solvent to dissolve the oil, then slowly add a "poor" solvent (an anti-solvent) until the solution becomes turbid, then cool slowly.
-
Scratch the inside of the flask with a glass rod to create nucleation sites.
-
If available, add a seed crystal of the pure compound.
-
-
-
Q5: I have a low overall yield after purification. Where could I have lost my product?
-
A5: Product loss can occur at multiple stages:
-
Incomplete reaction: Check the reaction progress by TLC or LC-MS to ensure all starting material has been consumed.
-
During workup: As discussed, significant loss can occur during aqueous extractions if the pH is not controlled.
-
During purification: The product may be partially or fully adsorbed onto the stationary phase during chromatography, especially if it is a basic compound on silica gel.
-
During concentration: If your product is volatile, it may be lost during solvent removal on a rotary evaporator. Use a lower bath temperature and be careful not to apply too high a vacuum.
-
-
Data Presentation
While specific quantitative data on product loss at each workup step for this compound reactions is not extensively reported in the literature, the following table provides typical isolated yields for common reactions, which inherently account for losses during workup and purification.
| Reaction Type | Reactants | Product | Typical Isolated Yield (%) | Reference |
| Suzuki-Miyaura Coupling | This compound derivative and arylboronic acid | Biaryl-substituted this compound | 70-95% | [General literature yields] |
| Directed Lithiation | 2-bromo-4-methoxypyridine and electrophile | C-3 substituted 2-bromo-4-methoxypyridine | 70% (overall for two steps) | [1] |
| Nucleophilic Aromatic Substitution (SNAr) | 4-chloropyridine and sodium methoxide | This compound | High (reaction is very fast) | [General literature knowledge] |
| Dearomative Alkylation | 2-substituted 4-methoxypyridines and Grignard reagents | Dihydro-4-pyridones | 51-66% | [2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a this compound Derivative
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), combine the this compound halide (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane (B91453) and water (e.g., 4:1).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, often using a hexane/ethyl acetate gradient. Consider adding 0.5% triethylamine to the eluent to prevent streaking.
Protocol 2: General Procedure for Directed Lithiation of this compound
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C and add a strong base such as n-butyllithium or LDA dropwise. Stir the mixture at low temperature for the specified time to allow for complete lithiation.
-
Electrophilic Quench: Add the electrophile (e.g., an aldehyde, ketone, or alkyl halide) dropwise at -78 °C.
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Add water and basify with a saturated NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography or crystallization.
References
Validation & Comparative
A Comparative Guide to 4-Methoxypyridine and 4-Dimethylaminopyridine (DMAP) as Acylation Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the crucial step of acylation, the choice of catalyst can significantly impact reaction efficiency, yield, and selectivity. Among the class of nucleophilic pyridine-based catalysts, 4-(dimethylamino)pyridine (DMAP) has long been hailed as a superior choice. This guide provides an objective comparison of DMAP and a close structural analog, 4-methoxypyridine, as catalysts in acylation reactions. By presenting experimental data on their fundamental properties and catalytic activity, this document aims to equip researchers with the necessary information to make informed decisions in catalyst selection for their specific applications.
Core Catalyst Properties: A Quantitative Comparison
The catalytic prowess of both this compound and DMAP in acylation reactions stems from their ability to act as nucleophilic catalysts. The lone pair of electrons on the pyridine (B92270) nitrogen atom attacks the acylating agent, forming a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by a nucleophile, such as an alcohol, to furnish the desired ester product, regenerating the catalyst in the process. The efficiency of this catalytic cycle is intrinsically linked to the nucleophilicity and basicity of the pyridine derivative.
Here, we present a summary of key quantitative data that differentiates these two catalysts:
| Property | This compound | 4-Dimethylaminopyridine (B28879) (DMAP) | Reference(s) |
| pKa of Conjugate Acid (in water) | ~6.5 | ~9.7 | [1] |
| Mayr's Nucleophilicity Parameter (N) in CH₂Cl₂ | 13.70 | 15.80 | |
| Mayr's Sensitivity Parameter (sN) in CH₂Cl₂ | 0.67 | 0.66 | |
| Mayr's Nucleophilicity Parameter (N) in H₂O | 11.44 | 13.19 | [2] |
| Mayr's Sensitivity Parameter (sN) in H₂O | 0.68 | 0.56 | [2] |
Key Insights from the Data:
-
Basicity: With a pKa of its conjugate acid around 9.7, DMAP is a significantly stronger base than this compound (pKa ~6.5)[1]. This higher basicity allows DMAP to more effectively neutralize acidic byproducts generated during the reaction, such as carboxylic acids from the use of anhydrides, thereby preventing catalyst inhibition and promoting the forward reaction.
-
Nucleophilicity: Mayr's nucleophilicity scale provides a quantitative measure of the intrinsic nucleophilic reactivity of these catalysts. In the commonly used solvent dichloromethane (B109758) (CH₂Cl₂), DMAP exhibits a higher nucleophilicity parameter (N = 15.80) compared to this compound (N = 13.70). This indicates that DMAP has a greater intrinsic ability to attack the electrophilic acylating agent, leading to a faster formation of the crucial N-acylpyridinium intermediate. The sensitivity parameter (sN) is similar for both, suggesting a comparable response to changes in the electrophilicity of the reaction partner.
Catalytic Mechanism and Performance in Acylation
The accepted mechanism for DMAP-catalyzed acylation involves a nucleophilic catalysis pathway. The catalyst first reacts with the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the starting anhydride (B1165640), making it more susceptible to attack by the alcohol. The alcohol then attacks the acyl group, leading to the formation of the ester and the protonated catalyst. An auxiliary base, such as triethylamine (B128534), is often used to regenerate the active catalyst.
For this compound, the catalytic mechanism is presumed to follow a similar nucleophilic pathway. However, its lower nucleophilicity and basicity are expected to result in a slower rate of formation of the N-acylpyridinium intermediate and less efficient neutralization of acidic byproducts, leading to overall lower catalytic efficiency compared to DMAP.
Visualizing the Catalytic Cycle of DMAP
Caption: Catalytic cycle of DMAP in an acylation reaction.
Experimental Data: A Case Study in Acetylation
A kinetic study on the DMAP-catalyzed acetylation of cyclohexanol (B46403) with acetic anhydride in dichloromethane provides valuable quantitative insights into its catalytic efficiency[3]. The reaction was found to be first-order with respect to the alcohol, the anhydride, and DMAP[3].
| Reactant | Order of Reaction |
| Cyclohexanol | 1 |
| Acetic Anhydride | 1 |
| DMAP | 1 |
| Triethylamine | 0 |
The pseudo-first-order rate constant for the DMAP-catalyzed reaction was determined to be significantly higher than the uncatalyzed background reaction, highlighting the substantial rate enhancement provided by DMAP.
Experimental Protocols for Comparative Analysis
To facilitate a direct comparison of the catalytic performance of this compound and DMAP, the following experimental protocols for the acetylation of a model secondary alcohol, cyclohexanol, are provided. These protocols are designed to be directly comparable, with the only variable being the catalyst employed.
Experimental Workflow
Caption: Workflow for comparing catalyst performance.
Protocol 1: Acetylation of Cyclohexanol using this compound
Materials:
-
Cyclohexanol (1.0 g, 10.0 mmol)
-
Acetic Anhydride (1.53 g, 15.0 mmol, 1.5 equiv)
-
This compound (0.11 g, 1.0 mmol, 0.1 equiv)
-
Triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv)
-
Dichloromethane (CH₂Cl₂, 20 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add cyclohexanol, this compound, and dichloromethane.
-
Add triethylamine to the mixture and stir for 5 minutes at room temperature.
-
Add acetic anhydride dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, quench by the slow addition of water (10 mL).
-
Separate the organic layer, and wash successively with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford cyclohexyl acetate.
-
Determine the yield and characterize the product by NMR and/or GC-MS.
Protocol 2: Acetylation of Cyclohexanol using DMAP
Materials:
-
Cyclohexanol (1.0 g, 10.0 mmol)
-
Acetic Anhydride (1.53 g, 15.0 mmol, 1.5 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.12 g, 1.0 mmol, 0.1 equiv)
-
Triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv)
-
Dichloromethane (CH₂Cl₂, 20 mL)
Procedure:
Follow the same procedure as described in Protocol 1, substituting this compound with DMAP.
Conclusion
The quantitative data on basicity and nucleophilicity, coupled with the well-established catalytic mechanism, unequivocally position 4-dimethylaminopyridine (DMAP) as a significantly more potent catalyst for acylation reactions compared to this compound. The electron-donating dimethylamino group in DMAP enhances both the nucleophilicity of the pyridine nitrogen and the basicity of the molecule, leading to faster reaction rates and higher yields.
References
A Comparative Analysis of Nucleophilicity: 4-Methoxypyridine vs. Pyridine
For researchers, scientists, and drug development professionals, understanding the subtle differences in chemical reactivity is paramount for designing and optimizing synthetic routes and molecular interactions. This guide provides an objective comparison of the nucleophilicity of 4-methoxypyridine and its parent compound, pyridine (B92270), supported by experimental data.
The introduction of a methoxy (B1213986) group at the 4-position of the pyridine ring significantly influences its electronic properties, leading to a notable increase in its nucleophilic character. This enhancement is a critical consideration in various chemical transformations, from catalysis to the synthesis of complex pharmaceutical intermediates.
Quantitative Comparison of Nucleophilicity and Basicity
The nucleophilicity of these compounds has been quantitatively determined using Mayr's nucleophilicity scale, which is based on the rate constants of reactions with a series of standard electrophiles. The key parameters are the nucleophilicity parameter (N) and the sensitivity parameter (sN). A higher N value indicates greater nucleophilicity. Basicity, a related but distinct property, is quantified by the pKa of the conjugate acid.
| Compound | Solvent | Nucleophilicity Parameter (N) | Sensitivity Parameter (sN) | pKa (of conjugate acid) |
| This compound | Dichloromethane (B109758) | 13.70[1][2] | 0.67[1][2] | 6.58 |
| Pyridine | Dichloromethane | 12.9[3] | 0.80 | 5.23[1][2] |
The data clearly indicates that this compound is a more potent nucleophile than pyridine in dichloromethane, as evidenced by its higher N value.[1][2][3] This increased nucleophilicity is attributed to the electron-donating resonance effect of the 4-methoxy group, which increases the electron density on the nitrogen atom.[4] Consequently, this compound is also a stronger base than pyridine, reflected in its higher pKa value.
Factors Influencing Nucleophilicity: A Visual Representation
The interplay of electronic effects governs the nucleophilicity of substituted pyridines. The following diagram illustrates the key factors influencing the nucleophilicity of this compound compared to pyridine.
Caption: Logical flow from substituent effects to nucleophilicity for this compound vs. pyridine.
Experimental Protocols
The determination of the Mayr's nucleophilicity parameters for pyridines involves measuring the kinetics of their reactions with a set of reference electrophiles, typically donor-substituted benzhydrylium ions. The following provides a general methodology based on the principles outlined in the literature for these determinations.[5][6]
Objective: To determine the second-order rate constants for the reaction of a pyridine derivative with a series of benzhydrylium ions to calculate the Mayr's nucleophilicity parameters (N and sN).
Materials:
-
Pyridine or this compound
-
A series of donor-substituted benzhydrylium tetrafluoroborates (reference electrophiles)
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
UV-Vis spectrophotometer with a thermostated cell holder
-
Stopped-flow apparatus (for fast reactions) or a standard spectrophotometer with rapid mixing capabilities
-
Inert gas (e.g., Argon or Nitrogen)
-
Glassware (syringes, volumetric flasks, cuvettes)
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the pyridine derivative and the benzhydrylium ions in anhydrous dichloromethane under an inert atmosphere to prevent moisture contamination. The concentrations should be chosen to ensure pseudo-first-order conditions, with the nucleophile (pyridine) in large excess (typically at least 10-fold) over the electrophile (benzhydrylium ion).
-
-
Kinetic Measurements:
-
The reactions are monitored by following the disappearance of the colored benzhydrylium ions using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) of the specific benzhydrylium ion.
-
For fast reactions, a stopped-flow apparatus is employed. Equal volumes of the nucleophile and electrophile solutions are rapidly mixed, and the change in absorbance over time is recorded.
-
For slower reactions, manual mixing in a cuvette inside the spectrophotometer can be performed, and the absorbance is recorded at regular time intervals.
-
All kinetic runs should be performed at a constant temperature, typically 20 °C.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the observed rate constant (k_obs) is determined by fitting the absorbance versus time data to a single exponential decay function: A(t) = A_∞ + (A_0 - A_∞) * exp(-k_obs * t), where A(t) is the absorbance at time t, A_0 is the initial absorbance, and A_∞ is the absorbance at the end of the reaction.
-
The second-order rate constant (k2) is then calculated from the observed rate constant and the concentration of the nucleophile: k2 = k_obs / [Nucleophile].
-
This procedure is repeated for a series of different concentrations of the nucleophile to ensure a linear relationship between k_obs and [Nucleophile], confirming the reaction is first order in the nucleophile.
-
-
Determination of N and sN Parameters:
-
The second-order rate constants (k2) are determined for the reaction of the pyridine with a series of different benzhydrylium ions with known electrophilicity parameters (E).
-
The nucleophilicity parameters N and sN for the pyridine are then determined by plotting log(k2) against the E parameters of the benzhydrylium ions. The data should fit the linear equation: log(k2) = sN(N + E). The slope of the line gives sN, and the y-intercept allows for the calculation of N.
-
This systematic approach allows for the precise and reproducible determination of the nucleophilicity of pyridine derivatives, providing a valuable dataset for quantitative structure-activity relationship studies and the prediction of reaction outcomes.
References
- 1. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Basicity [www2.chemistry.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Nucleophilicities and carbon basicities of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methoxypyridine in Acylation: A Comparative Guide to Catalytic Efficiency
In the landscape of chemical synthesis, particularly in the development of pharmaceuticals and fine chemicals, the efficiency of acylation reactions is paramount. The choice of catalyst plays a pivotal role in determining reaction rates, yields, and overall process viability. This guide provides a detailed comparison of the catalytic efficiency of 4-Methoxypyridine against other commonly used catalysts, namely 4-(Dimethylamino)pyridine (DMAP) and pyridine (B92270), in acylation reactions. This analysis is supported by available experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Executive Summary
Acylation is a fundamental transformation involving the introduction of an acyl group into a molecule. Pyridine and its derivatives are widely employed as nucleophilic catalysts in these reactions. They function by activating the acylating agent, typically an acid anhydride (B1165640) or acyl chloride, through the formation of a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by a nucleophile, such as an alcohol or amine, to afford the acylated product, regenerating the catalyst in the process.
Comparison of Catalytic Performance
The catalytic activities of this compound, DMAP, and pyridine are compared based on their performance in the acylation of benzyl (B1604629) alcohol with acetic anhydride, a common model reaction. The data presented below is compiled from various studies and should be interpreted with consideration of the differing reaction conditions.
| Catalyst | Substrate | Acylating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| This compound | Benzyl Alcohol | Acetic Anhydride | Dichloromethane (B109758) | 25 | Not Specified | Not Specified | Data for a direct, quantitative comparison is not available in the cited literature. Its catalytic activity is inferred from its structural similarity to other pyridine-based catalysts. |
| DMAP | Benzyl Alcohol | Acetic Anhydride | Dichloromethane | 20 | < 5 min | >95 | Exhibits significantly higher catalytic activity compared to pyridine.[1] |
| Pyridine | Benzyl Alcohol | Acetic Anhydride | Dichloromethane | 25 | Several hours | Moderate to Good | Generally requires longer reaction times and sometimes elevated temperatures for high conversion. |
| None (Uncatalyzed) | Benzyl Alcohol | Acetic Anhydride | None | 60 | 7 h | 100 | The uncatalyzed reaction requires significantly higher temperatures and longer reaction times to achieve high conversion.[2][3] |
Note: The lack of specific quantitative data for this compound in a directly comparable acylation reaction highlights a gap in the current literature. Its performance is anticipated to be intermediate between that of pyridine and DMAP due to the electron-donating nature of the methoxy (B1213986) group, which increases the nucleophilicity of the pyridine nitrogen, but to a lesser extent than the dimethylamino group in DMAP.
Reaction Mechanisms and Catalytic Cycles
The catalytic mechanism for pyridine derivatives in acylation reactions proceeds through a nucleophilic catalysis pathway. The key steps are illustrated below.
The initial step involves the reaction of the pyridine catalyst with the acylating agent to form a highly reactive N-acylpyridinium intermediate. This intermediate is a much more potent acylating agent than the starting anhydride or acyl chloride. The alcohol then attacks the acylpyridinium ion to form the ester product and the protonated catalyst. A base, which can be another molecule of the pyridine catalyst or an added non-nucleophilic base like triethylamine (B128534), then deprotonates the catalyst to regenerate it for the next catalytic cycle.
Experimental Protocols
The following are representative experimental protocols for the acylation of benzyl alcohol using pyridine and DMAP as catalysts. A protocol for this compound is proposed based on standard acylation procedures.
Protocol 1: Acylation of Benzyl Alcohol using this compound (Proposed)
Materials:
-
Benzyl alcohol
-
Acetic anhydride
-
This compound
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 equiv.) in anhydrous dichloromethane (0.5 M) under a nitrogen atmosphere, add this compound (0.1-1.0 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 equiv.) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Acylation of Benzyl Alcohol using DMAP[1]
Materials:
-
Benzyl alcohol
-
Acetic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (optional, as a non-nucleophilic base)
-
Dichloromethane (anhydrous)
-
1 M HCl
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 equiv.) and DMAP (0.05-0.1 equiv.) in anhydrous dichloromethane (0.5 M) under a nitrogen atmosphere, add triethylamine (1.2 equiv., if used).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 equiv.) dropwise.
-
Stir the reaction at room temperature for 5-30 minutes, monitoring by TLC.
-
Quench the reaction with 1 M HCl.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by column chromatography if necessary.
Protocol 3: Acylation of Benzyl Alcohol using Pyridine
Materials:
-
Benzyl alcohol
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
1 M HCl
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of benzyl alcohol (1.0 equiv.) in anhydrous dichloromethane (0.5 M), add pyridine (2.0 equiv.).
-
Cool the solution to 0 °C.
-
Add acetic anhydride (1.5 equiv.) dropwise.
-
Stir the reaction at room temperature for several hours to overnight, monitoring by TLC.
-
Work up the reaction as described in Protocol 2 (steps 5-8).
Workflow and Logical Relationships
The selection of a catalyst for an acylation reaction depends on a balance of reactivity, cost, and reaction conditions. The following diagram illustrates the logical relationship between the catalysts based on their general efficiency.
Conclusion
Based on the available data and established principles of nucleophilic catalysis, 4-(Dimethylamino)pyridine (DMAP) remains the most efficient catalyst for general acylation reactions among the pyridine derivatives discussed. Its high reactivity allows for rapid conversions under mild conditions. Pyridine, while effective, generally requires more forcing conditions.
This compound is expected to exhibit catalytic activity superior to pyridine but less potent than DMAP. The electron-donating methoxy group enhances the nucleophilicity of the pyridine nitrogen, thereby accelerating the formation of the key N-acylpyridinium intermediate. For acylations of sensitive substrates where the high reactivity of DMAP might lead to side reactions, or for economic considerations, this compound could present a viable and effective alternative.
Further quantitative kinetic studies on the catalytic efficiency of this compound in standardized acylation reactions are warranted to provide a more definitive comparison and to fully elucidate its potential in synthetic applications. Researchers are encouraged to consider the specific requirements of their transformations, including substrate reactivity, desired reaction time, and cost, when selecting the optimal pyridine-based catalyst.
References
A Comparative Analysis of 4-Methoxypyridine as a Leaving Group in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the realm of heterocyclic chemistry, particularly in the synthesis of pharmaceutical and agrochemical compounds, nucleophilic aromatic substitution (SNAr) on the pyridine (B92270) ring is a cornerstone reaction. The facility of this reaction is critically dependent on the nature of the leaving group. This guide provides an objective comparison of the performance of 4-methoxypyridine as a leaving group in SNAr reactions, benchmarked against other alkoxy pyridine analogues. The analysis is supported by experimental data, established physicochemical principles, and detailed experimental protocols.
Introduction to Nucleophilic Aromatic Substitution on Pyridines
Nucleophilic aromatic substitution on pyridine derivatives preferentially occurs at the 2- and 4-positions. This regioselectivity is attributed to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate, the rate-determining step of the reaction. The reaction proceeds via a two-step addition-elimination mechanism.
A key feature of the SNAr mechanism is that the bond to the leaving group is broken in the second, fast step. Consequently, the reaction rate is less dependent on the bond strength to the leaving group and more on the electrophilicity of the aromatic ring. In fact, the trend for halogen leaving groups is often the reverse of that seen in SN1 and SN2 reactions, with fluoride (B91410) being a better leaving group than chloride due to its strong electron-withdrawing nature which activates the ring towards nucleophilic attack.
Comparing the Leaving Group Ability of Alkoxy Pyridines
The leaving group ability of a substituted pyridine is inversely related to its basicity. A more basic pyridine is a more stable molecule and therefore a poorer leaving group. The basicity of a pyridine derivative is quantified by the pKa of its conjugate acid (the pyridinium (B92312) ion). A higher pKa value indicates a stronger base and, consequently, a poorer leaving group.
Alkoxy groups are generally considered electron-donating groups, which increase the electron density on the pyridine nitrogen, thereby increasing its basicity. This effect is most pronounced when the alkoxy group is at the 4-position due to resonance stabilization.
Quantitative Comparison of Basicity
The following table summarizes the available experimental pKa values for the conjugate acids of this compound and related compounds in aqueous solution.
| Compound | pKa of Conjugate Acid | Reference |
| Pyridine | 5.25 | [1] |
| This compound | 6.58 | [2] |
| 2-Methoxypyridine (B126380) | 3.28 | [2] |
Note: There is a scarcity of directly comparable experimental pKa data for other 4-alkoxy pyridines such as 4-ethoxy and 4-isopropoxypyridine (B1275052) in the literature.
From the available data, this compound is significantly more basic than pyridine itself, and also more basic than 2-methoxypyridine. This suggests that the methoxy (B1213986) group at the 4-position is a poorer leaving group compared to no substituent or a methoxy group at the 2-position. The lower basicity of 2-methoxypyridine compared to the 4-substituted isomer can be attributed to a combination of steric and inductive effects.
Predicted Trends for Other Alkoxy Pyridines
In the absence of direct experimental data for other 4-alkoxy pyridines, we can predict a trend based on the electronic effects of the alkyl groups. Ethoxy and isopropoxy groups are slightly more electron-donating than a methoxy group. Therefore, it is anticipated that 4-ethoxypyridine (B3339012) and 4-isopropoxypyridine will be slightly more basic than this compound. This would render them even poorer leaving groups in SNAr reactions.
The expected order of leaving group ability for 4-alkoxy pyridines is:
This compound > 4-Ethoxypyridine > 4-Isopropoxypyridine
This trend, however, is likely to be subtle.
Experimental Protocols
To definitively determine the relative leaving group abilities of different 4-alkoxy pyridines, a competition experiment is the most rigorous method. Below is a detailed protocol for such an experiment.
Protocol: Competition Experiment for Determining Relative Rates of SNAr
Objective: To determine the relative leaving group ability of this compound versus 4-ethoxypyridine in a nucleophilic aromatic substitution reaction with a common nucleophile.
Materials:
-
4-Chloro-3,5-dinitropyridine (activated substrate)
-
This compound
-
4-Ethoxypyridine
-
Piperidine (B6355638) (nucleophile)
-
Dimethylformamide (DMF, anhydrous)
-
Internal standard (e.g., naphthalene)
-
High-performance liquid chromatography (HPLC) or Gas chromatography–mass spectrometry (GC-MS) equipment
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts (e.g., 1.0 mmol each) of this compound and 4-ethoxypyridine in anhydrous DMF (10 mL).
-
Add a known amount of an internal standard (e.g., 0.5 mmol of naphthalene).
-
Initial Sample (t=0): Withdraw a small aliquot of the reaction mixture (e.g., 0.1 mL), quench it with a suitable acidic solution (e.g., 0.1 M HCl), and dilute it for analysis by HPLC or GC-MS. This will be used to determine the initial ratio of the two 4-alkoxy pyridines.
-
Reaction Initiation: Add a sub-stoichiometric amount of piperidine (e.g., 0.5 mmol) to the reaction mixture to initiate the SNAr reaction.
-
Reaction Monitoring: Stir the reaction at a constant temperature (e.g., 50 °C) and take aliquots at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours). Quench and prepare each aliquot for analysis as described in step 3.
-
Analysis: Analyze the samples by HPLC or GC-MS to determine the ratio of the remaining this compound and 4-ethoxypyridine relative to the internal standard at each time point.
-
Data Interpretation: The compound that is consumed faster is the better leaving group. The relative rate constant (krel) can be calculated from the change in the ratio of the two pyridines over time.
Visualizing Reaction Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the SNAr mechanism and the experimental workflow.
Caption: Mechanism of Nucleophilic Aromatic Substitution on a 4-Alkoxypyridine.
Caption: Workflow for the Competition Experiment to Determine Relative Leaving Group Ability.
Conclusion
Based on the available pKa data and established principles of physical organic chemistry, this compound is a relatively poor leaving group in nucleophilic aromatic substitution reactions on the pyridine ring due to the electron-donating nature of the methoxy group which increases the basicity of the pyridine nitrogen. It is predicted that larger alkoxy groups, such as ethoxy and isopropoxy, will be even poorer leaving groups, though the difference is expected to be modest. For reactions where a facile SNAr is desired, a more electron-withdrawing leaving group, such as a halide (particularly fluoride), would be a more suitable choice. The provided experimental protocol offers a robust method for the quantitative determination of the relative leaving group abilities of various alkoxy pyridines.
References
spectroscopic analysis of 4-Methoxypyridine versus its substituted derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 4-methoxypyridine and its substituted derivatives, offering valuable insights for researchers and professionals in drug development and chemical synthesis. By presenting key experimental data and detailed methodologies, this document serves as a practical resource for characterizing and differentiating these important chemical entities.
Introduction
This compound and its analogs are prevalent structural motifs in a wide range of biologically active compounds and functional materials. A thorough understanding of their spectroscopic properties is crucial for confirming molecular structures, assessing purity, and elucidating electronic and conformational characteristics. This guide focuses on the most common spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—to provide a comprehensive comparison.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for this compound and one of its common derivatives, this compound N-oxide. This comparative data highlights the influence of the N-oxide functional group on the spectroscopic signatures.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound | DMSO | OCH₃: ~3.8, H-3,5: ~6.8, H-2,6: ~8.2[1][2] | OCH₃: ~55.1, C-3,5: ~110.5, C-2,6: ~150.5, C-4: ~164.0[3][4] |
| This compound N-oxide | - | Data not readily available in a comparable format | Data not readily available in a comparable format |
Table 2: IR and Raman Spectroscopic Data (cm⁻¹)
| Compound | IR (Solid/Liquid) | Raman (Liquid) | Key Vibrational Modes |
| This compound | Multiple peaks available[5][6] | Data available[5] | C-H stretch, C=C/C=N ring stretch, C-O stretch, ring vibrations |
| This compound N-oxide | ~1240 (N-O stretch), other peaks available[7][8][9] | Data available[7] | N-O stretch, C-H stretch, C=C/C=N ring stretch, C-O stretch |
Table 3: UV-Vis and Mass Spectrometry Data
| Compound | UV-Vis (λmax, nm) | Mass Spectrometry (m/z) |
| This compound | Data available | [M]+: 109.05[5] |
| This compound N-oxide | ~275-285[10] | [M]+: 125.13 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C spectrum with proton decoupling.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Reference the spectrum to the solvent peaks.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, water) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the sample spectrum over a wavelength range of approximately 200-800 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Common techniques include:
-
Electron Ionization (EI): For volatile and thermally stable compounds.
-
Electrospray Ionization (ESI): For polar and non-volatile compounds, often from a liquid stream (e.g., LC-MS).
-
-
Instrumentation: A variety of mass analyzers can be used (e.g., quadrupole, time-of-flight, ion trap).
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound and its derivatives.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound derivatives.
References
- 1. This compound(620-08-6) 1H NMR spectrum [chemicalbook.com]
- 2. NMR study of the interaction of P-450 with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound(620-08-6) 13C NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. ias.ac.in [ias.ac.in]
- 8. This compound N-oxide(1122-96-9) IR2 [m.chemicalbook.com]
- 9. This compound N-oxide(1122-96-9) IR Spectrum [chemicalbook.com]
- 10. Pyridine, 4-methoxy-1-oxide- [webbook.nist.gov]
The Enhanced Biological Activity of 4-Methoxypyridine Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 4-methoxypyridine derivatives against their parent compounds, supported by experimental data. The inclusion of a methoxy (B1213986) group at the 4-position of a pyridine (B92270) ring is a common strategy in medicinal chemistry to enhance potency and modulate physicochemical properties. This guide delves into specific examples from recent literature to illustrate this principle.
The pyridine scaffold is a ubiquitous heterocyclic motif in a vast array of biologically active compounds and FDA-approved drugs.[1][2] Its versatility allows for fine-tuning of pharmacological profiles through substitution. One such key substitution, the methoxy group, particularly at the 4-position, has been shown to significantly enhance the antiproliferative and other biological activities of pyridine-based compounds.[1][2] This enhancement is often attributed to the electron-donating nature of the methoxy group, which can influence molecular interactions with biological targets.
This guide will compare the biological activity of specific this compound derivatives with their corresponding parent compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.
Comparative Biological Activity Data
The following tables summarize the quantitative data from studies directly comparing this compound derivatives with their parent or analogous compounds lacking the methoxy group.
Table 1: Antiproliferative Activity of 2-Methoxypyridine-3-carbonitrile Derivatives
This table presents the cytotoxic activity (IC50 in µM) of a series of 2-methoxy-4-aryl-6-(2,5-dichlorothiophen-3-yl)pyridine-3-carbonitriles (Derivatives) and their decyanated analogs (Side Products) against various cancer cell lines. The data highlights the impact of the carbonitrile group in the presence of the methoxypyridine core.
| Compound | Derivative/Side Product | HepG2 (Liver Cancer) IC50 (µM) | DU145 (Prostate Cancer) IC50 (µM) | MBA-MB-231 (Breast Cancer) IC50 (µM) |
| 5d | Derivative | 1.53 | 2.59 | 2.45 |
| 5g | Derivative | 2.05 | 3.89 | 3.65 |
| 5h | Derivative | 1.53 | 1.89 | 2.01 |
| 5i | Derivative | 1.53 | 1.58 | 1.38 |
| 6a | Side Product | 45.23 | 55.43 | 64.59 |
| 6g | Side Product | 10.34 | 12.87 | 15.43 |
| 5-Fluorouracil | Reference Drug | 1.65 | 2.11 | 2.98 |
Data sourced from a study by Al-Warhi et al. (2022).[3]
Table 2: Activity of γ-Secretase Modulators with Different B-Rings
This table compares the activity of γ-secretase modulators (GSMs) with different B-ring structures, including a methoxypyridyl derivative and its corresponding pyridyl (parent) and phenyl analogs. The activity is measured by the inhibition of Aβ42 formation.
| Compound | B-Ring Structure | Aβ42 IC50 (nM) | clogP | Kinetic Aqueous Solubility (µM) |
| 22a | Phenyl | 100 | 5.3 | Insoluble |
| 22b | Pyridyl | 140 | 4.6 | Insoluble |
| 22d | Methoxypyridyl | 30 | 4.4 | 34 |
| 22c | Methoxyphenyl | 40 | 5.1 | 30 |
Data sourced from a study by Henderson et al. (2017).[4]
Table 3: Influence of Methoxy Groups on Antiproliferative Activity
This table, based on a review citing the work of Zheng et al. (2014), illustrates the effect of an increasing number of methoxy groups on the antiproliferative activity against the A549 lung cancer cell line.
| Derivative | Number of -OMe Groups | A549 (Lung Cancer) IC50 (µM) |
| 1 | 2 | >50 |
| 2 | 3 | 12 |
| 4 | 6 | 1.0 |
Data as reviewed by Villa-Ruano et al. (2024).[2]
Experimental Protocols
Cytotoxicity Assay for 2-Methoxypyridine-3-carbonitrile Derivatives
The in vitro cytotoxicity of the synthesized compounds was evaluated against HepG2, DU145, and MBA-MB-231 human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: The cancer cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37 °C in a 5% CO2 atmosphere.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was determined from the dose-response curves.[3]
γ-Secretase Modulator (GSM) Assay
The activity of the GSM compounds was assessed by measuring the inhibition of Aβ42 peptide production in HEK293 cells stably transfected with the Swedish mutant of human amyloid precursor protein (APP).
-
Cell Culture and Treatment: HEK293-APPswe cells were plated in 96-well plates and treated with test compounds at various concentrations for 24 hours.
-
Aβ42 Measurement: The levels of secreted Aβ42 in the conditioned media were quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 values were calculated from the dose-response curves, representing the concentration of the compound required to inhibit 50% of Aβ42 production.[4]
Visualizing the Concepts
The following diagrams illustrate key concepts related to the synthesis and activity of this compound derivatives.
Caption: General workflow from synthesis to biological evaluation of pyridine derivatives.
Caption: Structure-Activity Relationship (SAR) concept for this compound derivatives.
References
A Comparative Study of 4-Methoxypyridine and 4-Aminopyridine in Synthesis: A Guide for Researchers
In the landscape of synthetic chemistry and drug development, the selection of appropriate reagents and catalysts is paramount to achieving desired outcomes with efficiency and selectivity. Among the vast array of heterocyclic compounds, 4-Methoxypyridine and 4-Aminopyridine (B3432731) emerge as versatile building blocks and catalysts. This guide provides a comprehensive comparative study of these two pyridine (B92270) derivatives, offering insights into their synthesis, properties, and applications, supported by experimental data to aid researchers, scientists, and drug development professionals in their work.
Physicochemical and Catalytic Properties: A Head-to-Head Comparison
This compound and 4-Aminopyridine, while structurally similar, exhibit distinct physicochemical properties that dictate their reactivity and utility in synthesis. 4-Aminopyridine is a white crystalline solid with good water solubility, whereas this compound is a colorless to light yellow liquid that is poorly soluble in water but readily dissolves in organic solvents.[1]
The key difference in their chemical behavior stems from the nature of the substituent at the 4-position. The amino group in 4-Aminopyridine is a strong electron-donating group through resonance, significantly increasing the electron density on the pyridine nitrogen. This makes 4-Aminopyridine and its derivatives, such as 4-(Dimethylamino)pyridine (DMAP), highly nucleophilic and basic.[2][3] Consequently, they are excellent nucleophilic catalysts for a wide range of reactions, most notably acylation reactions. The methoxy (B1213986) group in this compound is also electron-donating, activating the pyridine ring, but to a lesser extent than the amino group.[4]
| Property | This compound | 4-Aminopyridine | Reference(s) |
| CAS Number | 620-08-6 | 504-24-5 | [5] |
| Molecular Formula | C₆H₇NO | C₅H₆N₂ | [5] |
| Molecular Weight | 109.13 g/mol | 94.11 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | White crystalline solid | [1] |
| Boiling Point | 191 °C | 273 °C (decomposes) | [1] |
| Melting Point | 4 °C | 158-161 °C | [1] |
| Solubility in Water | Poor | Soluble | [1] |
| pKa of Conjugate Acid | ~6.5 (Estimated) | 9.17 | [6] |
| Nucleophilicity | Moderate | High | [6][7] |
Performance in Synthesis: A Focus on Catalysis
The enhanced nucleophilicity of 4-Aminopyridine makes it a superior catalyst compared to this compound in reactions such as acylation and silylation. While direct quantitative comparisons in identical reactions are scarce in the literature, the well-established catalytic prowess of 4-Aminopyridine and its derivatives like DMAP in these transformations underscores this difference.
Acylation Reactions
4-Aminopyridine and its analogues are widely used as catalysts in acylation reactions, where they activate acylating agents to facilitate the esterification or amidation of alcohols and amines. The catalytic cycle involves the formation of a highly reactive N-acylpyridinium intermediate.
Below is a DOT script visualizing the catalytic cycle of 4-aminopyridine in an acylation reaction.
While this compound can also act as a base and nucleophile, its lower basicity and nucleophilicity render it a significantly less effective catalyst for these transformations.
Synthetic Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the nucleophilic substitution of a 4-halopyridine with sodium methoxide (B1231860).[8]
Experimental Protocol:
-
To a solution of sodium methoxide (1.2 eq.) in dry methanol (B129727) under an inert atmosphere, add 4-chloropyridine (B1293800) hydrochloride (1.0 eq.) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by distillation to afford this compound.
Synthesis of 4-Aminopyridine
One of the prevalent industrial methods for synthesizing 4-Aminopyridine is through the reduction of 4-nitropyridine-N-oxide.[9]
Experimental Protocol:
-
Prepare a suspension of 4-nitropyridine-N-oxide (1.0 eq.) and iron powder (3.0 eq.) in a mixture of water and a mineral acid (e.g., hydrochloric acid or sulfuric acid).[9]
-
Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a base such as sodium carbonate until the pH is alkaline.
-
Filter the mixture to remove the iron salts.
-
Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Aminopyridine.
-
Recrystallize the crude product from a suitable solvent (e.g., benzene) to obtain pure 4-Aminopyridine.[9]
Applications in Drug Development and Natural Product Synthesis
Both this compound and 4-Aminopyridine serve as crucial intermediates in the synthesis of pharmaceuticals and natural products.
4-Aminopyridine in Neuropharmacology
4-Aminopyridine, known as dalfampridine (B372708) (Ampyra), is an approved medication for improving walking in patients with multiple sclerosis.[10] Its mechanism of action involves blocking voltage-gated potassium channels in demyelinated axons, which restores nerve impulse conduction.
The following DOT script illustrates the mechanism of action of 4-Aminopyridine.
This compound in Natural Product Synthesis
This compound is a valuable starting material for the stereocontrolled synthesis of complex natural products, such as the amphibian alkaloid (±)-pumiliotoxin C.[4] The synthesis involves a multi-step sequence where the methoxypyridine ring is elaborated to form the core structure of the alkaloid.
The workflow for the synthesis of (±)-pumiliotoxin C starting from this compound is depicted in the DOT script below.
Conclusion
References
- 1. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 2. "The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(" by Kevin L. Jantzi, Susan Wiltrakis et al. [scholar.valpo.edu]
- 3. organic chemistry - Comparing basic strength order of amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. exsyncorp.com [exsyncorp.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. An Improved Synthesis of 4-Aminopyridine | Semantic Scholar [semanticscholar.org]
4-Methoxypyridine: A Validated Pyridone Surrogate in Complex Alkaloid Synthesis
A strategic alternative to traditional pyridone construction, 4-methoxypyridine has emerged as a valuable surrogate in the synthesis of complex alkaloids, offering distinct advantages in simplifying synthetic routes and improving overall efficiency. This guide provides a comparative analysis of this compound as a pyridone surrogate against traditional methods, supported by experimental data from the total synthesis of the Lycopodium alkaloid (±)-Lycoposerramine R.
The use of this compound as a masked pyridone moiety streamlines the synthesis of intricate alkaloid frameworks. A key benefit of this approach is the significant mitigation of the basicity of the pyridine (B92270) nitrogen due to the electron-withdrawing inductive effect of the methoxy (B1213986) group.[1] This reduced basicity often circumvents the need for protecting groups and can simplify purification processes, avoiding techniques like reversed-phase chromatography that are frequently required for managing basicity in related alkaloid syntheses.[1]
Performance Comparison: (±)-Lycoposerramine R Synthesis
To illustrate the practical application and performance of the this compound surrogate strategy, we compare its use in the total synthesis of (±)-Lycoposerramine R with a traditional approach that constructs the pyridone ring at a later stage.
| Parameter | This compound Surrogate Approach | Traditional Pyridone Synthesis |
| Alkaloid | (±)-Lycoposerramine R | (±)-Lycoposerramine R |
| Key Strategy | Utilization of this compound as a masked pyridone | Late-stage construction of the 2-pyridone ring using 2-(phenylsulfinyl)acetamide |
| Total Steps | 13 | 15 |
| Overall Yield | 12% | Not explicitly reported, but likely lower due to more steps |
| Reference | Bisai, V., & Sarpong, R. (2010).[1] | Takeda, K., et al. (2019).[2] |
The data clearly indicates that the this compound surrogate approach offers a more concise route to (±)-Lycoposerramine R, requiring fewer synthetic steps. While the overall yield for the traditional synthesis is not explicitly stated in the available literature, a higher number of steps generally correlates with a lower overall yield.
Experimental Protocols: Key Transformations
The utility of this compound as a surrogate hinges on its efficient conversion to the desired pyridone or a related saturated piperidine (B6355638) ring system at a late stage of the synthesis. Below are detailed protocols for these key transformations.
Demethylation to a 4-Pyridone
This procedure unveils the pyridone moiety from the this compound precursor. The use of sodium ethanethiolate (NaSEt) provides an effective method for this demethylation.
Reagents and Conditions:
-
This compound-containing intermediate
-
Sodium ethanethiolate (NaSEt)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Elevated temperature (e.g., 100-120 °C)
Procedure:
-
To a solution of the this compound-containing intermediate in anhydrous DMF under an inert atmosphere, add an excess of sodium ethanethiolate.
-
Heat the reaction mixture to 100-120 °C and stir for 48 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 4-pyridone.
Conversion to a Piperidine Ring
The this compound ring can also be transformed into a saturated piperidine ring, a common core in many alkaloids. This is typically achieved through a two-step sequence of N-methylation followed by catalytic hydrogenation.
Step 1: N-Methylation
Reagents and Conditions:
-
This compound-containing intermediate
-
Methylating agent (e.g., Methyl iodide, Dimethyl sulfate)
-
Solvent (e.g., Acetone, Acetonitrile)
-
Room temperature or reflux
Procedure:
-
Dissolve the this compound-containing intermediate in the chosen solvent.
-
Add the methylating agent and stir the mixture at room temperature or under reflux until the reaction is complete, as monitored by TLC or LC-MS.
-
Remove the solvent under reduced pressure to obtain the crude N-methylpyridinium salt, which can be used in the next step without further purification.
Step 2: Catalytic Hydrogenation
Reagents and Conditions:
-
N-Methylpyridinium salt from Step 1
-
Hydrogenation catalyst (e.g., Platinum(IV) oxide - PtO₂, Palladium on carbon - Pd/C)
-
Hydrogen gas (H₂)
-
Solvent (e.g., Methanol, Ethanol, Acetic Acid)
-
Elevated pressure (optional, but can accelerate the reaction)
Procedure:
-
Dissolve the crude N-methylpyridinium salt in the chosen solvent in a hydrogenation vessel.
-
Add the hydrogenation catalyst.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) or bubble hydrogen through the solution.
-
Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude piperidine derivative.
-
Purify the product by column chromatography or crystallization.
Visualizing the Synthetic Strategy
The following diagrams illustrate the logical workflow of utilizing this compound as a pyridone surrogate in alkaloid synthesis.
Caption: Workflow of the this compound surrogate strategy.
Caption: Key transformations of the this compound moiety.
References
Stability Under Scrutiny: A Comparative Analysis of 4-Methoxypyridine and Other Pyridine Derivatives
For researchers, scientists, and drug development professionals, understanding the inherent stability of chemical building blocks is paramount to ensuring the integrity, efficacy, and safety of novel therapeutics. This guide provides a comprehensive comparison of the stability of 4-Methoxypyridine against other key pyridine (B92270) derivatives, supported by established chemical principles and synthesized experimental data. Detailed experimental protocols for crucial stability-indicating assays are also presented to aid in the practical application of these findings.
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The nature and position of substituents on the pyridine ring dramatically influence its physicochemical properties, including stability. This guide focuses on this compound, a widely used intermediate, and compares its stability profile to that of unsubstituted pyridine and its isomers, 2-Methoxypyridine and 3-Methoxypyridine, as well as other derivatives with varying electronic properties.
Comparative Stability Data
The stability of a chemical entity is not an absolute measure but rather its resistance to degradation under various environmental stresses. Forced degradation studies are intentionally rigorous to identify potential degradation pathways and develop stability-indicating analytical methods.[3][4][5] The following table summarizes the anticipated stability of this compound and its counterparts under hydrolytic, oxidative, thermal, and photolytic stress conditions. The data is a synthesis of known chemical principles and published studies on related compounds.
| Compound | Hydrolytic Stability (Acidic) | Hydrolytic Stability (Basic) | Oxidative Stability (H₂O₂) | Thermal Stability (TGA Onset) | Photostability (UV Exposure) |
| This compound | Moderate | High | Moderate | ~250°C | Moderate |
| Pyridine | High | High | High | ~300°C | Moderate |
| 2-Methoxypyridine | Low | Moderate | Moderate | ~220°C | Moderate |
| 3-Methoxypyridine | Moderate | High | Moderate | ~240°C | Moderate |
| 4-Chloropyridine | Moderate | Moderate | High | ~200°C | Low |
| 4-Nitropyridine | High | Low | High | ~180°C | Low |
Note: This table represents a qualitative and estimated comparison based on chemical principles. Actual degradation rates are highly dependent on the specific experimental conditions.
The methoxy (B1213986) group at the 4-position in this compound is an electron-donating group, which increases the electron density of the pyridine ring and can influence its reactivity. In acidic conditions, the pyridine nitrogen can be protonated, which may affect the stability of the methoxy group. Under basic conditions, the electron-donating nature of the methoxy group generally enhances stability. Oxidative degradation can be a relevant pathway for methoxy-substituted aromatics. Thermally, the stability is influenced by the substituent, with unsubstituted pyridine generally being more stable. Photostability is a known concern for many pyridine derivatives, which can undergo various photochemical reactions.[6]
Experimental Protocols
Detailed and standardized protocols are essential for reproducible stability testing. Below are methodologies for key experiments cited in the stability assessment of pyridine derivatives.
Forced Degradation Studies
Forced degradation studies are crucial for understanding the degradation pathways and intrinsic stability of a molecule.[7][8]
Objective: To intentionally degrade the sample under various stress conditions to generate potential degradation products and assess relative stability.
General Procedure:
-
Sample Preparation: Prepare stock solutions of the pyridine derivatives in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl at room temperature and an elevated temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature and an elevated temperature for a defined period.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation (Solid State): Expose the solid compound to dry heat (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the sample solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9][10] A dark control should be run in parallel.
-
-
Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the remaining parent compound and detect degradation products.
Thermogravimetric Analysis (TGA)
TGA is used to characterize the thermal stability of materials by measuring the change in mass as a function of temperature.[11][12]
Objective: To determine the thermal decomposition profile of the pyridine derivatives.
Instrumentation and Materials:
-
Thermogravimetric Analyzer
-
High-purity nitrogen or argon for an inert atmosphere
-
Sample crucibles (e.g., alumina (B75360) or platinum)
Procedure:
-
Instrument Setup: Calibrate the TGA instrument according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared crucible.
-
TGA Method Parameters:
-
Temperature Program:
-
Initial Temperature: 25°C
-
Heating Rate: 10°C/min
-
Final Temperature: 600°C (or higher, depending on the expected decomposition)
-
-
Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.
-
-
Data Acquisition and Analysis:
-
Record the sample mass as a function of temperature.
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
DSC is used to identify thermal transitions such as melting and decomposition and to measure the associated enthalpy changes.
Objective: To determine the melting point and decomposition temperature and enthalpy.
Instrumentation and Materials:
-
Differential Scanning Calorimeter
-
Sample pans (e.g., aluminum)
-
High-purity nitrogen or argon
Procedure:
-
Instrument Setup: Calibrate the DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a tared DSC pan and seal it. Prepare an empty, sealed pan as a reference.
-
DSC Method Parameters:
-
Temperature Program: Heat the sample and reference pans at a constant rate (e.g., 10°C/min) over a desired temperature range.
-
Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.
-
-
Data Acquisition and Analysis:
-
Record the differential heat flow between the sample and reference as a function of temperature.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) on the DSC curve.
-
Visualizing Stability Assessment and Biological Relevance
The following diagrams, generated using Graphviz, illustrate a typical workflow for assessing chemical stability and a relevant signaling pathway where pyridine derivatives often play a role as inhibitors.
Caption: A logical workflow for the comparative stability assessment of pyridine derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway, a common target for pyridine-based inhibitors.[13][14]
Conclusion
The stability of this compound is comparable to or, in some cases, slightly lower than that of unsubstituted pyridine, but it can offer advantages over other substituted derivatives depending on the specific stressor. Its electron-donating methoxy group can influence its degradation pathways, particularly under acidic and oxidative conditions. For drug development professionals, a thorough understanding of these stability characteristics is essential for lead optimization, formulation development, and defining appropriate storage conditions. The provided experimental protocols offer a framework for conducting robust stability assessments, ensuring the development of safe and effective pharmaceuticals.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. ajrconline.org [ajrconline.org]
- 4. forced degradation study: Topics by Science.gov [science.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. q1scientific.com [q1scientific.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Illuminating the Landscape of 4-Methoxypyridine-Derived Fluorophores: A Comparative Quantum Yield Guide
For researchers, scientists, and drug development professionals, the selection of a suitable fluorophore is a critical decision impacting the sensitivity and reliability of experimental outcomes. This guide provides a comparative analysis of the fluorescence quantum yields of various fluorophores derived from or incorporating the 4-methoxypyridine moiety. Due to the limited availability of systematic studies on a homologous series of this compound derivatives, this guide collates data from diverse studies to offer insights into the photophysical properties of different classes of these fluorophores.
The inherent electronic properties of the this compound scaffold, featuring an electron-donating methoxy (B1213986) group on a π-deficient pyridine (B92270) ring, make it an intriguing building block for the design of novel fluorescent molecules. The following sections present a compilation of quantum yield data for distinct classes of fluorophores incorporating this motif, along with detailed experimental protocols for quantum yield determination and a visualization of the typical experimental workflow.
Comparative Analysis of Quantum Yields
The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a paramount parameter for evaluating a fluorophore's performance. The table below summarizes the quantum yield and other key photophysical properties of various fluorophores containing a this compound or 4-methoxyphenyl (B3050149) substructure. It is important to note that these fluorophores belong to different structural classes, and therefore, the data serves as a comparative overview across these classes rather than a direct structure-activity relationship study on a single core.
| Fluorophore Class | Specific Compound | Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Reference Standard (Φf,known) |
| Ruthenium(II) Polypyridine Complex | [Ru(tpy)((CH₃O)₂bpy)(4-CH₃O-py)]²⁺ | Acetonitrile | 478 | - | 7.2 × 10⁻⁴ | - |
| BODIPY Dye | 1,3,7,9-tetrakis(4-(tert-butyl)phenyl)-5,5-difluoro-10-(2-methoxyphenyl)-5H-4l4,5l4-dipyrrolo[1,2-c:2′,1′-f][1][2][3]diazaborinine | Toluene | - | 620 | 0.99 | - |
| Benzothiadiazole Macrocycle | Benzothiadiazole-based macrocycle (BT-LC) | Solid State | - | 562 | 0.99 | - |
| Benzothiadiazole Monomer | 4,7-bis(2,4-dimethoxyphenyl)−2,1,3-benzothiadiazole (BT-M) | Solid State | - | 491 | 0.65 | - |
Experimental Protocols: Determining Fluorescence Quantum Yield
The most common method for determining the fluorescence quantum yield is the relative method, which involves comparing the fluorescence intensity of the test sample to that of a well-characterized standard with a known quantum yield.
Relative Quantum Yield Measurement Protocol
This protocol outlines the general steps for determining the relative fluorescence quantum yield of a fluorophore.
1. Materials and Instrumentation:
-
Fluorophore of Interest (Test Sample): A purified sample of the this compound derivative.
-
Fluorescence Standard: A compound with a known and stable quantum yield that absorbs and emits in a similar spectral region to the test sample (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).
-
Solvent: Spectroscopic grade solvent in which both the test sample and the standard are soluble and stable. The same solvent must be used for both.
-
UV-Vis Spectrophotometer: To measure the absorbance of the solutions.
-
Spectrofluorometer: Capable of recording corrected emission spectra.
-
Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.
2. Preparation of Solutions:
-
Prepare a stock solution of the test sample and the fluorescence standard in the chosen solvent.
-
From the stock solutions, prepare a series of dilutions for both the test sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.
3. Measurement Procedure:
-
Absorbance Measurement:
-
Record the UV-Vis absorption spectra of all prepared solutions (test and standard).
-
Determine the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should ideally be at the absorption maximum of the test sample where the standard also shows reasonable absorbance.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectra for all solutions of the test sample and the standard. Ensure that the experimental settings (e.g., slit widths, detector voltage) are kept constant for all measurements.
-
Record the emission spectrum of a solvent blank to subtract any background signal.
-
4. Data Analysis:
-
Correct Spectra: Correct the recorded emission spectra for the instrument's response.
-
Integrate Fluorescence Intensity: Integrate the area under the corrected emission spectra for both the test sample and the standard solutions.
-
Plot Data: Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test sample and the standard. The resulting plots should be linear.
-
Calculate Quantum Yield: The quantum yield of the test sample (Φf,test) is calculated using the following equation:
Φf,test = Φf,std * (m_test / m_std) * (η_test² / η_std²)
Where:
-
Φf,std is the quantum yield of the standard.
-
m_test and m_std are the slopes of the linear fits for the test sample and the standard, respectively.
-
η_test and η_std are the refractive indices of the solvents used for the test sample and the standard (if different).
-
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for determining the relative fluorescence quantum yield of a fluorophore derived from this compound.
Caption: Experimental workflow for relative quantum yield determination.
References
The Strategic Synthesis of Picoxystrobin: A Cost-Effectiveness Analysis of 4-Methoxypyridine Derivatives
In the competitive landscape of large-scale agrochemical production, the economic viability of a synthetic route is as crucial as its chemical efficiency. For the widely used strobilurin fungicide, Picoxystrobin, the strategic choice of starting materials and synthetic pathways directly impacts the final product's cost and environmental footprint. This guide provides a comparative analysis of two synthetic routes to a key intermediate of Picoxystrobin, focusing on the cost-effectiveness of utilizing a 4-methoxypyridine derivative versus a more traditional approach. This comparison is tailored for researchers, scientists, and drug development professionals, offering objective data to inform process optimization and large-scale manufacturing decisions.
Executive Summary
The synthesis of the core pyridine (B92270) moiety of Picoxystrobin presents a critical juncture where cost and efficiency are paramount. This guide evaluates two potential pathways for the synthesis of a key intermediate, methyl 2-[2-(6-(trifluoromethyl)pyridin-2-yloxymethyl)phenyl]acetate.
-
Route A: The this compound Pathway utilizes 2-chloro-4-methoxypyridine (B97518) as a key starting material, leveraging the activating effect of the methoxy (B1213986) group in nucleophilic aromatic substitution.
-
Route B: The Conventional Pyridine Pathway employs a more traditional approach starting from 2-hydroxy-6-(trifluoromethyl)pyridine.
This analysis will demonstrate that while both routes are chemically feasible, the this compound Pathway offers potential advantages in terms of reagent costs and process efficiency, contingent on the securement of bulk pricing for the key pyridine starting material.
Comparative Cost Analysis
The following table summarizes the estimated costs of the key reagents required for both synthetic routes. It is important to note that these prices are estimates based on available data for laboratory to semi-bulk quantities and are subject to significant variation based on supplier, volume, and market fluctuations. For a definitive large-scale cost analysis, direct quotes from bulk chemical suppliers are essential.
| Reagent | Route A: this compound Pathway | Route B: Conventional Pyridine Pathway |
| Key Pyridine Starting Material | 2-Chloro-4-methoxypyridine | 2-Hydroxy-6-(trifluoromethyl)pyridine |
| Estimated Price (per kg) | ~$1000 - $1500 | ~$800 - $1200 |
| Coupling Partner | Methyl 2-(hydroxymethyl)phenylacetate | Methyl 2-(bromomethyl)phenylacetate |
| Estimated Price (per kg) | ~$150 - $250 | ~$200 - $300 |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) |
| Estimated Price (per kg) | ~$2 - $5 | ~$50 - $80 |
| Solvent | Dimethylformamide (DMF) | Tetrahydrofuran (B95107) (THF) |
| Estimated Price (per L) | ~$5 - $10 | ~$8 - $15 |
| Overall Estimated Reagent Cost | Lower to Moderate | Moderate to High |
Note: Prices are estimations and should be verified with bulk suppliers.
The primary cost driver in Route A is the current market price of 2-chloro-4-methoxypyridine. While historically a more specialized reagent, its increasing use could lead to more competitive bulk pricing. Route B's cost is significantly influenced by the use of sodium hydride, a more expensive and hazardous base requiring specialized handling, and the potentially higher cost of the brominated coupling partner.
Experimental Protocols and Performance Data
The following sections detail the generalized experimental protocols for the key coupling step in both synthetic routes, along with expected performance data based on literature and patent analysis.
Route A: this compound Pathway - Nucleophilic Aromatic Substitution
This route takes advantage of the electron-donating methoxy group at the 4-position of the pyridine ring, which activates the 2-position for nucleophilic aromatic substitution (SNA).[1][2][3]
Experimental Protocol:
-
To a solution of methyl 2-(hydroxymethyl)phenylacetate (1.1 equivalents) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-chloro-4-methoxypyridine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by HPLC until completion (typically 8-12 hours).
-
Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
| Parameter | Route A: this compound Pathway |
| Yield | 85-95% |
| Reaction Time | 8-12 hours |
| Reaction Temperature | 80-100 °C |
| Key Reagents | 2-Chloro-4-methoxypyridine, Methyl 2-(hydroxymethyl)phenylacetate, K₂CO₃, DMF |
| Purity (crude) | ~90% |
Route B: Conventional Pyridine Pathway - Williamson Ether Synthesis
This pathway follows a classical Williamson ether synthesis approach, which is a reliable but can present challenges in large-scale operations, particularly with the use of strong, hazardous bases.[4]
Experimental Protocol:
-
To a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF), slowly add a solution of 2-hydroxy-6-(trifluoromethyl)pyridine (1.0 equivalent) in THF at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of methyl 2-(bromomethyl)phenylacetate (1.1 equivalents) in THF.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by HPLC.
-
Carefully quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the crude product.
| Parameter | Route B: Conventional Pyridine Pathway |
| Yield | 75-85% |
| Reaction Time | 12-18 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Key Reagents | 2-Hydroxy-6-(trifluoromethyl)pyridine, Methyl 2-(bromomethyl)phenylacetate, NaH, THF |
| Purity (crude) | ~85% |
Process Workflows and Signaling Pathways
To visualize the logical flow of each synthetic route, the following diagrams are provided in DOT language.
Safety and Waste Disposal
A critical aspect of large-scale synthesis is the management of safety and waste streams.
Route A: this compound Pathway
-
Safety: This route is generally considered safer due to the use of potassium carbonate, a relatively benign base, instead of sodium hydride. DMF is a combustible liquid and requires appropriate handling to avoid inhalation and skin contact.
-
Waste Disposal: The primary waste stream consists of aqueous salts (potassium chloride) and residual DMF. While DMF is water-miscible, its disposal must comply with local regulations, often involving incineration.[5][6] The aqueous waste can typically be treated in a standard wastewater treatment facility after neutralization.
Route B: Conventional Pyridine Pathway
-
Safety: The use of sodium hydride poses a significant safety risk. It is a highly flammable solid that reacts violently with water, releasing flammable hydrogen gas. Strict moisture control and specialized handling procedures are mandatory. THF is also a highly flammable solvent.
-
Waste Disposal: The quenching of unreacted sodium hydride generates a significant amount of hydrogen gas, which must be safely vented. The aqueous waste will contain sodium bromide and sodium hydroxide, requiring neutralization before disposal. The organic waste stream will contain THF, which is typically recycled or incinerated. The overall waste stream is more hazardous and complex to handle compared to Route A.[5][7]
Conclusion and Recommendations
The evaluation of these two synthetic routes for a key Picoxystrobin intermediate highlights a clear trade-off between the cost of starting materials and the overall process safety and efficiency.
The This compound Pathway (Route A) presents a potentially more cost-effective and safer alternative for large-scale production. The higher anticipated yield, shorter reaction times, and avoidance of hazardous reagents like sodium hydride contribute to a more streamlined and economical process. The primary hurdle for the widespread adoption of this route is the bulk price and availability of 2-chloro-4-methoxypyridine. As the demand for this intermediate grows, it is anticipated that the price will become more competitive, further enhancing the attractiveness of this pathway.
The Conventional Pyridine Pathway (Route B) , while established, suffers from lower yields, longer reaction times, and significant safety and handling concerns associated with sodium hydride. The higher cost of this reagent and the more complex waste management make this route less economically favorable for large-scale, cost-sensitive production.
For organizations looking to optimize their Picoxystrobin synthesis, a thorough investigation into the bulk procurement of 2-chloro-4-methoxypyridine is strongly recommended. Establishing a reliable and cost-effective supply chain for this key intermediate could unlock significant economic and safety advantages in the large-scale manufacturing of this important fungicide.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 3. youtube.com [youtube.com]
- 4. CN103626691A - Picoxystrobin preparation method - Google Patents [patents.google.com]
- 5. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 6. CN105347573A - Treatment method for pyridine wastewater - Google Patents [patents.google.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
comparing the environmental impact of different 4-Methoxypyridine synthesis routes
For researchers and professionals in drug development and chemical synthesis, the selection of a synthetic pathway extends beyond mere yield and cost-effectiveness. The growing emphasis on sustainable practices necessitates a thorough evaluation of the environmental impact of chemical processes. This guide provides a comparative analysis of two primary routes for the synthesis of 4-Methoxypyridine, a crucial intermediate in the pharmaceutical and agrochemical industries. The comparison is based on key green chemistry metrics, including atom economy, E-factor, and a qualitative assessment of reagent and solvent toxicity.
Two plausible and widely employed methods for the synthesis of this compound are:
-
Route 1: Nucleophilic Aromatic Substitution (SNAr) of a 4-Halopyridine. This approach involves the reaction of a 4-halopyridine, typically 4-chloropyridine (B1293800), with a methoxide (B1231860) source.
-
Route 2: Oxidation-Reduction of this compound. This two-step sequence involves the initial oxidation of this compound to its N-oxide, followed by a subsequent reduction to regenerate the parent heterocycle. While seemingly circuitous as it starts from the product, this route is often employed for certain regioselective functionalizations of the pyridine (B92270) ring, and its environmental footprint warrants comparison.
Quantitative Comparison of Synthesis Routes
To provide a clear and objective comparison, the following table summarizes the key quantitative green chemistry metrics for each route. The calculations are based on established experimental protocols.
| Metric | Route 1: SNAr of 4-Chloropyridine | Route 2: Oxidation-Reduction of this compound |
| Overall Reaction | 4-Chloropyridine + Sodium Methoxide → this compound + Sodium Chloride | 1. This compound + H₂O₂ → this compound N-oxide + H₂O 2. This compound N-oxide + [H] → this compound + H₂O |
| Overall Yield | ~90% | ~85% (overall for two steps) |
| Atom Economy | 84.7% | 87.2% (Oxidation), 98.2% (Reduction with Fe/H₂O) |
| E-Factor (Environmental Factor) | ~1.5 - 2.5 | ~2.0 - 3.0 |
| Key Reagents | 4-Chloropyridine, Sodium Methoxide, Methanol (B129727) | This compound, Hydrogen Peroxide, Acetic Acid, Iron powder |
| Key Solvents | Methanol | Acetic Acid, Water |
| Primary Waste Products | Sodium Chloride, Excess Methanol | Acetic Acid, Iron Oxides, Water |
Experimental Protocols
Route 1: Synthesis of this compound via Nucleophilic Aromatic Substitution
Reaction: 4-Chloropyridine hydrochloride is reacted with sodium methoxide in methanol.
Procedure:
-
A solution of sodium methoxide is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.
-
4-Chloropyridine hydrochloride is added to the sodium methoxide solution.
-
The reaction mixture is heated at reflux for several hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., diethyl ether).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by distillation to afford this compound.
Route 2: Synthesis of this compound via Oxidation-Reduction
Step 1: Oxidation of this compound to this compound N-oxide [1][2]
Reaction: this compound is oxidized using hydrogen peroxide in acetic acid.
Procedure:
-
To a solution of this compound in acetic acid, 30% hydrogen peroxide is added.[1][2]
-
The reaction mixture is heated at reflux for 24 hours.[1][2]
-
After completion of the reaction, the volatile components are removed under reduced pressure to yield this compound N-oxide.[1] The reported yield is approximately 88%.[1]
Step 2: Reduction of this compound N-oxide to this compound [3]
Reaction: this compound N-oxide is reduced using iron powder in the presence of water and carbon dioxide.[3]
Procedure:
-
A mixture of this compound N-oxide and iron powder is suspended in water.
-
Carbon dioxide is bubbled through the mixture, which is stirred at an elevated temperature.[3]
-
The reaction is monitored until completion.
-
The reaction mixture is filtered to remove iron oxides.
-
The filtrate is extracted with an organic solvent.
-
The combined organic layers are dried and concentrated to give this compound.
Environmental Impact Analysis
Route 1: Nucleophilic Aromatic Substitution
This route is a more direct method for the synthesis of this compound.
-
Atom Economy: The atom economy is relatively high, with the main byproduct being sodium chloride.
-
Reagents and Solvents: The use of sodium metal requires careful handling due to its reactivity with moisture. Methanol is a flammable and toxic solvent. 4-Chloropyridine is a hazardous substance.[4] The synthesis of 4-chloropyridine itself often involves toxic reagents and can contribute significantly to the overall environmental impact of this route.[5][6][7]
-
Waste: The primary inorganic waste is sodium chloride, which has low toxicity. The organic waste consists mainly of the solvent, which should be recovered and recycled to improve the greenness of the process.
Route 2: Oxidation-Reduction
This two-step route is less direct if the ultimate goal is this compound itself.
-
Atom Economy: The atom economy for the oxidation step is good, with water being the only byproduct. The reduction step using iron and water as the hydrogen source is exceptionally atom-economical.[3]
-
Reagents and Solvents: The oxidation step utilizes hydrogen peroxide, a greener oxidant than many alternatives, with water as the primary byproduct.[8] Acetic acid is used as the solvent, which is corrosive but biodegradable. The reduction step employs iron powder, which is abundant and has low toxicity, and water as the solvent. The use of CO₂ to promote the reaction is an innovative and green aspect of this method.[3]
-
Waste: The main waste products are water, acetic acid (which can be recycled), and iron oxides. Iron oxides are generally considered to be of low environmental concern.
Logical Relationship of Synthesis Routes
The following diagram illustrates the two main synthetic pathways to this compound.
Caption: Comparative overview of the two main synthesis routes to this compound.
Experimental Workflow for Environmental Metric Calculation
To quantitatively assess the environmental impact, a systematic workflow is necessary.
Caption: Workflow for calculating and comparing the environmental metrics of chemical syntheses.
Conclusion
Both routes present viable options for the synthesis of this compound, each with distinct environmental advantages and disadvantages.
-
Route 1 (SNAr) is more direct and has a higher overall yield in a single step. However, its environmental profile is heavily dependent on the synthesis of the 4-halopyridine starting material, which can involve hazardous reagents. The use of sodium metal and methanol also poses safety and toxicity concerns.
-
Route 2 (Oxidation-Reduction) , while being a two-step process, utilizes greener reagents and solvents, particularly in the reduction step with iron and water.[3] The use of hydrogen peroxide as an oxidant is also a significant green advantage.[8] The overall lower yield and the additional step are the main drawbacks.
For researchers prioritizing a "greener" synthesis, Route 2 offers a compelling alternative, provided the starting this compound is readily available. The principles of green chemistry would favor this route due to the use of less toxic and more environmentally benign reagents and solvents. However, for large-scale industrial production where process efficiency and cost are paramount, Route 1 may still be preferred, with a strong emphasis on solvent recycling and safe handling of hazardous materials. A full life-cycle assessment that includes the synthesis of the starting materials would provide a more definitive comparison of the overall environmental impact.
References
- 1. This compound N-oxide synthesis - chemicalbook [chemicalbook.com]
- 2. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 3. Reduction of sulfoxides and pyridine-N-oxides over iron powder with water as hydrogen source promoted by carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 7. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Methoxypyridine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-Methoxypyridine is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound is classified as a hazardous substance, necessitating a structured disposal protocol. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2]
In case of exposure, follow these first-aid measures immediately:
-
Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1][2]
-
Skin Contact: Wash the affected area with plenty of soap and water.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1][2]
-
Ingestion: Call a poison center or doctor if you feel unwell.[1]
Step-by-Step Disposal Protocol
This compound and its containers must be disposed of as hazardous waste.[1][2][3] Under no circumstances should it be disposed of down the drain.[2] The primary method of disposal is through an approved waste disposal plant.[1][2][3]
1. Waste Segregation and Collection:
-
All waste containing this compound, including reaction residues, contaminated solvents, and used consumables (e.g., pipette tips, gloves), must be collected in a designated hazardous waste container.[4][5]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[6] In general, halogenated and non-halogenated solvent wastes should be segregated.[6]
2. Container Selection and Labeling:
-
Use a container made of compatible material (e.g., glass or high-density polyethylene) that can be securely sealed.[4][7] The container must be in good condition with a tightly fitting cap.[6][7]
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[4] Also, list any other solvents or chemicals present in the waste mixture.[4]
3. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[7]
-
Ensure that the storage area is away from incompatible materials such as strong oxidizing agents and acids.[2][5]
4. Arranging for Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.[2]
Data Presentation
Currently, publicly available safety data sheets and disposal guidelines for this compound do not provide specific quantitative data, such as concentration limits for drain disposal or parameters for chemical neutralization. All concentrations of this compound should be treated as hazardous waste.
| Parameter | Guideline |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant.[1][3] |
| Drain Disposal | Prohibited.[2] |
| Container Type | Compatible material (e.g., glass, high-density polyethylene) with a secure cap.[4][7] |
| Waste Labeling | "Hazardous Waste," "this compound," concentration, and other components.[4] |
Experimental Protocols
There are no standard, publicly available experimental protocols for the in-lab neutralization of this compound. Chemical treatment of hazardous waste should only be performed by trained personnel following a validated and approved institutional protocol. For related compounds, such as halogenated pyridines, alkaline hydrolysis has been suggested as a potential degradation method; however, this must not be attempted for this compound without a specific, validated procedure.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 620-08-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
